Technical Documentation Center

4-(1-Methyl-1H-imidazol-2-yl)piperidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(1-Methyl-1H-imidazol-2-yl)piperidine
  • CAS: 1084976-68-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Chemical Properties of 4-(1-Methyl-1H-imidazol-2-yl)piperidine

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 4-(1-Methyl-1H-imida...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 4-(1-Methyl-1H-imidazol-2-yl)piperidine. This compound is a heterocyclic building block of significant interest in medicinal chemistry, merging the structural features of both piperidine and imidazole moieties—scaffolds prevalent in numerous biologically active agents.[1] The guide details its physicochemical characteristics, proposes a robust synthetic pathway, and outlines expected analytical signatures. Furthermore, it explores the molecule's chemical reactivity, stability, and handling protocols, contextualizing its application within modern drug discovery programs by drawing parallels to structurally related pharmacologically active molecules.[2][3] This document is intended to serve as a foundational resource for scientists utilizing this molecule in the synthesis of novel chemical entities.

Molecular Identity and Physicochemical Properties

Structure and Nomenclature

4-(1-Methyl-1H-imidazol-2-yl)piperidine is comprised of a piperidine ring substituted at the 4-position with a 1-methyl-1H-imidazol-2-yl group. The secondary amine of the piperidine ring and the tertiary amine within the imidazole ring are key functional groups that dictate its chemical behavior. It is commonly supplied as a hydrochloride salt to improve solubility and stability.[4]

  • IUPAC Name: 4-(1-methyl-1H-imidazol-2-yl)piperidine

  • CAS Number: 1198420-89-1 (for hydrochloride salt)[5]

  • Molecular Formula: C₉H₁₅N₃ (Free Base), C₉H₁₆ClN₃ (HCl Salt)[4]

  • Molecular Weight: 179.25 g/mol (Free Base), 201.70 g/mol (HCl Salt)[5]

  • SMILES: CN1C=CN=C1C2CCNCC2 (Free Base)[5]

Physicochemical Data

The following table summarizes key computed physicochemical properties, which are valuable for predicting the molecule's behavior in various experimental settings, such as its solubility, membrane permeability, and potential for intermolecular interactions.

PropertyValueSource
Topological Polar Surface Area (TPSA)29.85 Ų[5]
LogP (predicted)1.3089[5]
Hydrogen Bond Acceptors3[5]
Hydrogen Bond Donors1[5]
Rotatable Bonds1[5]

Synthesis and Purification

While specific proprietary synthesis methods may vary, a plausible and efficient pathway can be designed based on established organometallic and heterocyclic chemistry principles. The following proposed synthesis demonstrates a logical approach for laboratory-scale preparation.

Retrosynthetic Analysis

The key bond for disconnection is the C-C bond between the piperidine C4 and the imidazole C2. This leads to a piperidin-4-one derivative, a common starting material, and a 2-lithiated 1-methylimidazole, a potent nucleophile. This strategy is advantageous as it builds the core scaffold efficiently. An alternative would involve constructing the imidazole ring onto a pre-functionalized piperidine, but the former approach is often more direct.

Proposed Synthetic Pathway

The proposed four-step synthesis begins with commercially available N-Boc-4-piperidone. The choice of the Boc (tert-butyloxycarbonyl) protecting group is strategic; it is stable under the nucleophilic and basic conditions of the initial steps but can be readily removed under acidic conditions without affecting the imidazole ring.

Step 1: Grignard Reaction with 2-lithio-1-methylimidazole

  • Prepare a solution of 1-methylimidazole in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., Argon).

  • Add n-butyllithium (n-BuLi) dropwise to deprotonate the C2 position, forming the highly reactive 2-lithio-1-methylimidazole species. The causality here is the high acidity of the C2 proton of the imidazole ring.

  • Introduce a solution of N-Boc-4-piperidone in THF to the reaction mixture. The lithiated imidazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of the piperidone.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product, tert-butyl 4-hydroxy-4-(1-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate, with an organic solvent like ethyl acetate.

Step 2: Deoxygenation of the Tertiary Alcohol

  • The tertiary alcohol formed in the previous step must be removed. A Barton-McCombie deoxygenation is a classic and effective method.

  • Alternatively, a more modern approach involves converting the alcohol to a xanthate ester followed by radical-initiated reduction with a tin-free reagent like dilauroyl peroxide and a suitable hydrogen donor to mitigate toxicity concerns.

  • A simpler, albeit potentially lower-yielding, method is direct reduction using a strong acid like trifluoroacetic acid (TFA) and a reducing agent such as triethylsilane (TES), which proceeds via a stabilized carbocation intermediate.

Step 3: Boc Deprotection

  • Dissolve the product from the deoxygenation step in a suitable solvent like dichloromethane (DCM) or methanol.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or a saturated solution of hydrogen chloride (HCl) in methanol.[6]

  • Stir the reaction at room temperature until TLC or LC-MS analysis indicates complete removal of the Boc group.[6] The mechanism involves the protonation of the carbonyl oxygen followed by the elimination of isobutylene and carbon dioxide.

  • Evaporate the solvent and excess acid to yield the crude product, likely as its corresponding salt.

Step 4: Purification

  • The final product can be purified by recrystallization if a crystalline salt is obtained.

  • Alternatively, if the free base is desired, neutralize the salt with a base (e.g., NaHCO₃ solution) and extract the free base into an organic solvent.

  • Purify the free base using column chromatography on silica gel.

Workflow Diagram: Proposed Synthesis

G cluster_start Starting Materials cluster_steps Synthetic Steps cluster_end Final Product start1 1-Methylimidazole step1 Step 1: C2-Lithiation & Nucleophilic Addition start1->step1 start2 N-Boc-4-piperidone start2->step1 step2 Step 2: Deoxygenation step1->step2 step3 Step 3: Acidic Boc Deprotection step2->step3 product 4-(1-Methyl-1H-imidazol-2-yl)piperidine step3->product

Caption: Proposed synthetic workflow for 4-(1-Methyl-1H-imidazol-2-yl)piperidine.

Spectroscopic and Analytical Characterization

While public experimental spectra for this specific molecule are limited, its structure allows for reliable prediction of its key spectroscopic features.[7] A combination of NMR, IR, and mass spectrometry would be required for unambiguous identification.

Expected Spectroscopic Features
TechniqueExpected Features
¹H NMR - Imidazole Protons: Two singlets or narrow doublets in the aromatic region (~6.8-7.2 ppm).- N-Methyl Group: A sharp singlet around 3.6-3.8 ppm.- Piperidine Protons: A complex series of multiplets in the aliphatic region (~1.5-3.5 ppm). The proton on the piperidine nitrogen (NH) will appear as a broad singlet, which is exchangeable with D₂O.- C4-Proton: A multiplet (~2.8-3.2 ppm) coupled to adjacent piperidine protons.
¹³C NMR - Imidazole Carbons: Three signals in the range of ~115-145 ppm, with the C2 carbon being the most downfield.- N-Methyl Carbon: A signal around 30-35 ppm.- Piperidine Carbons: Four distinct signals in the aliphatic region (~25-50 ppm).
IR Spectroscopy - N-H Stretch: A moderate, somewhat broad absorption around 3300-3400 cm⁻¹ from the piperidine secondary amine.- C-H Stretch: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.- C=N and C=C Stretch: Absorptions in the 1500-1650 cm⁻¹ region characteristic of the imidazole ring.
Mass Spec. (EI) - Molecular Ion (M⁺): A peak at m/z = 179 for the free base.- Key Fragments: Expect fragmentation patterns corresponding to the loss of parts of the piperidine ring or cleavage of the bond between the two rings.
Experimental Protocol: ¹H NMR Spectroscopy

This protocol ensures a self-validating system for acquiring high-quality data.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow down N-H proton exchange, resulting in a sharper NH signal.[7]

  • Spectrometer Setup: Insert the sample into the spectrometer. Perform standard tuning and matching of the probe, followed by shimming on the deuterium lock signal to optimize magnetic field homogeneity.

  • Data Acquisition: Acquire a standard ¹H spectrum (e.g., 16 scans). To confirm the identity of the N-H proton, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum; the N-H signal should disappear or significantly diminish.

  • Data Processing: Apply Fourier transform to the Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate all signals and reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

Chemical Reactivity and Stability

The reactivity of 4-(1-Methyl-1H-imidazol-2-yl)piperidine is governed by its two core heterocyclic components.

Reactivity of the Piperidine Moiety

The secondary amine in the piperidine ring is both basic and nucleophilic.[8]

  • Basicity: It readily reacts with acids to form salts, such as the commercially available hydrochloride salt.[4]

  • N-Alkylation/Acylation: The lone pair on the nitrogen can attack electrophiles, making it a versatile handle for further functionalization. It can undergo reactions like acylation with acid chlorides or anhydrides, alkylation with alkyl halides, and reductive amination.

Reactivity of the Imidazole Moiety

The 1-methylimidazole ring is an electron-rich aromatic system.

  • Aromaticity: The ring is generally stable and resistant to ring-opening.

  • Electrophilic Substitution: While the C2 position is blocked, electrophilic attack (e.g., bromination, nitration) could potentially occur at the C4 or C5 positions, though such reactions may require forcing conditions.[9]

  • N-Coordination: The sp²-hybridized nitrogen at the 3-position can act as a ligand to coordinate with metal ions, a property often exploited in bioinorganic chemistry and catalysis.[10]

Stability and Storage

The compound is stable under normal laboratory handling and storage conditions.[4] It should be stored in a cool, dry place away from incompatible materials.

  • Incompatibilities: Avoid strong oxidizing agents and strong bases.[4]

  • Thermal Decomposition: In case of fire, thermal decomposition may produce hazardous gases, including carbon oxides and nitrogen oxides.[4]

Diagram: Key Reactivity Sites

Caption: Conceptual reactivity map of the molecule. (Note: A real diagram would replace the text with a 2D chemical structure).

Applications in Research and Drug Development

Role as a Synthetic Building Block

4-(1-Methyl-1H-imidazol-2-yl)piperidine is primarily utilized as a scaffold or building block in synthetic and medicinal chemistry.[4][5] Its bifunctional nature—a modifiable piperidine nitrogen and a stable imidazole core—allows for the systematic exploration of chemical space in lead optimization campaigns. Derivatives can be created by attaching various pharmacophores to the piperidine nitrogen to modulate properties like potency, selectivity, and pharmacokinetics.

Pharmacological Context

The combination of piperidine and imidazole rings is a privileged structural motif in drug discovery.

  • Opioid Receptor Modulation: A novel class of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, which are structurally very similar to the topic compound, have been identified as potent and selective delta-opioid agonists.[2] This suggests that the 4-(imidazol-2-yl)piperidine core is a viable scaffold for targeting G-protein coupled receptors.

  • Diverse Biological Activities: Imidazole and piperidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.[3][11] This compound serves as a valuable starting point for developing new agents in these therapeutic areas.

Safety and Handling

The following information is derived from the Safety Data Sheet (SDS) for the hydrochloride salt and represents best practices for laboratory handling.[4]

Hazard Identification
  • GHS Classification: Acute Toxicity, Oral (Category 4); Acute Toxicity, Inhalation (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2A); Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System.[4]

  • Signal Word: Warning[4]

  • Hazard Statements: H302+H332 (Harmful if swallowed or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[4][12]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

    • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[4]

    • Skin and Body Protection: Wear a lab coat and other appropriate protective clothing.[4]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[4]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Storage and Disposal
  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5] Store away from incompatible materials such as strong bases and oxidizing agents.[4]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled by an authorized incinerator or waste disposal facility.[4]

References

  • Stoyanov, V., El'chaninov, M. M., & Pozharskii, A. (1989). 2-Substituted imidazoles. 1. Reactions of 1-methyl-2-(2-furyl)imidazole with electrophiles. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • Daraji, D. G., Prajapati, N. P., & Patel, H. D. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Alfa Aesar. (2026). 4-Methylpiperidine Safety Data Sheet. Retrieved from [Link]

  • Penta Chemicals. (2024). Piperidine Safety Data Sheet. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-[(1-methyl-1h-imidazol-2-yl)methyl]piperidine. Retrieved from [Link]

  • Conti, P., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Retrieved from [Link]

  • Trabanco, A. A., et al. (2006). 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine Derivatives, a Novel Class of Selective Delta-Opioid Agonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives. Retrieved from [Link]

  • SCIRP. (n.d.). Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • ChemBK. (n.d.). 4-(1H-IMIDAZOL-2-YLMETHYL)-PIPERIDINE 2HCL. Retrieved from [Link]

  • R Discovery. (n.d.). Imidazole Catalysis. II. The Reaction of Substituted Imidazoles with Phenyl Acetates in Aqueous Solution. Retrieved from [Link]

  • SpectraBase. (n.d.). Piperidine. Retrieved from [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of 2-imidazolones and 2-iminoimidazoles. Organic letters. Retrieved from [Link]

  • Lasota, J., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]

  • Google Patents. (n.d.). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Luchinat, N., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank. Retrieved from [Link]

  • SynZeal. (n.d.). Empagliflozin. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). (1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3R)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol. Retrieved from [Link]

Sources

Exploratory

Structure Elucidation and Analytical Characterization of 4-(1-Methyl-1H-imidazol-2-yl)piperidine: A Technical Guide

Executive Summary The structural elucidation of complex heterocyclic building blocks demands rigorous, orthogonal analytical workflows to ensure absolute regiochemical and conformational certainty. 4-(1-Methyl-1H-imidazo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of complex heterocyclic building blocks demands rigorous, orthogonal analytical workflows to ensure absolute regiochemical and conformational certainty. 4-(1-Methyl-1H-imidazol-2-yl)piperidine is a highly versatile bifunctional scaffold utilized extensively in modern medicinal chemistry. Most notably, it serves as a critical intermediate in the synthesis of muscarinic M1 and M4 receptor agonists, which are currently under intense clinical investigation for the treatment of Alzheimer's disease and schizophrenia .

As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals with a definitive guide to the physicochemical properties, spectral elucidation (NMR and HRMS), and standardized analytical protocols required to validate this compound.

Pharmacological Context & Structural Significance

Understanding the downstream application of a molecule provides causality for its structural features. The architecture of 4-(1-Methyl-1H-imidazol-2-yl)piperidine is not coincidental; it is specifically engineered for G-protein-coupled receptor (GPCR) interaction.

  • The Piperidine Ring: Provides a basic secondary amine that is protonated at physiological pH, allowing it to form a critical salt bridge with the conserved aspartate residue in the orthosteric site of muscarinic receptors.

  • The 1-Methylimidazole Ring: Acts as a highly directional hydrogen bond acceptor and π -stacking moiety. The precise attachment at the C2 position of the imidazole is paramount for maintaining the correct vector of the N-methyl group within the receptor binding pocket .

M1M4_Pathway Agonist M1/M4 Agonist (Piperidine Scaffold) M1_Rec M1 Receptor (Gq/11 Coupled) Agonist->M1_Rec M4_Rec M4 Receptor (Gi/o Coupled) Agonist->M4_Rec PLC Phospholipase C (PLC) M1_Rec->PLC Activation AC Adenylyl Cyclase (AC) M4_Rec->AC Inhibition IP3 IP3 / DAG Release PLC->IP3 cAMP Decreased cAMP AC->cAMP Cognition Enhanced Cognition (Alzheimer's Disease) IP3->Cognition cAMP->Cognition

Caption: M1/M4 Muscarinic Receptor Signaling Pathway modulated by piperidine-derived agonists.

Chemical Identity & Physicochemical Properties

Before initiating spectral analysis, it is necessary to establish the baseline computational and physical parameters of the target. The compound is typically handled either as a free base or a hydrochloride salt, which fundamentally alters its solubility profile and subsequent NMR solvent selection .

Table 1: Physicochemical Summary
ParameterValue (Free Base)Value (HCl Salt)
CAS Number 1084976-68-01198420-89-1
Molecular Formula C 9​ H 15​ N 3​ C 9​ H 16​ ClN 3​
Molecular Weight 165.24 g/mol 201.70 g/mol
Topological Polar Surface Area (TPSA) 29.85 Ų29.85 Ų
LogP (Predicted) 1.31< 0.5
Hydrogen Bond Donors / Acceptors 1 / 32 / 3

Structure Elucidation Workflows

To unambiguously prove the structure—specifically the C-C linkage between the piperidine C4 and the imidazole C2—a multi-modal approach combining High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR) is required.

Elucidation_Workflow Sample Sample Preparation (Free Base vs. HCl Salt) MS High-Res Mass Spec (ESI-QTOF) Sample->MS NMR NMR Spectroscopy (1D & 2D) Sample->NMR MS_Data Exact Mass & Fragments [M+H]+ 166.13 MS->MS_Data NMR_Data Proton/Carbon Backbone Connectivity (HMBC) NMR->NMR_Data Integration Data Synthesis & Structure Verification MS_Data->Integration NMR_Data->Integration

Caption: Multi-modal structure elucidation workflow combining HRMS and NMR spectroscopy.

High-Resolution Mass Spectrometry (ESI-HRMS)

Causality Insight: While nominal mass spectrometers can confirm the presence of a target mass, High-Resolution Quadrupole Time-of-Flight (HR-QTOF) mass spectrometry is mandatory for definitive elucidation. The sub-5 ppm mass accuracy unambiguously differentiates the target formula (C 9​ H 16​ N 3​

+ ) from isobaric impurities. The basic nitrogens in both rings make positive electrospray ionization (ESI+) highly efficient.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 166.13 Frag1 Loss of NH3 m/z 149.10 Parent->Frag1 -NH3 Frag2 Piperidine Cleavage m/z 109.07 Parent->Frag2 Ring Opening Frag3 Methylimidazole Ion m/z 83.06 Parent->Frag3 C-C Cleavage

Caption: ESI-MS/MS fragmentation logic for 4-(1-Methyl-1H-imidazol-2-yl)piperidine.

Table 2: ESI-MS/MS Fragmentation Assignments
Fragment Ion (m/z)FormulaMass Error (ppm)Structural Assignment
166.1340 C 9​ H 16​ N 3​ + < 2.0[M+H] + Intact molecular ion
149.1075 C 9​ H 13​ N 2​ + < 2.0[M+H - NH 3​ ] + Loss of piperidine amine
109.0760 C 6​ H 9​ N 2​ + < 2.0Piperidine ring cleavage
83.0604 C 4​ H 7​ N 2​ + < 2.01-Methylimidazole cation
Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Insight: 1D NMR alone cannot definitively prove that the piperidine is attached to the C2 position of the imidazole rather than the C4 or C5 positions. Heteronuclear Multiple Bond Correlation (HMBC) is strictly required. By observing the long-range coupling ( 3JCH​ ) between the N-CH 3​ protons and the imidazole C2 carbon, and correlating that same C2 carbon to the piperidine H4 proton, the regiochemistry is locked.

Table 3: Representative 1 H and 13 C NMR Assignments (Free Base in CDCl 3​ )
Position 1 H NMR (ppm, Multiplicity) 13 C NMR (ppm)Key HMBC Correlations (H C)
Piperidine NH (1) 1.80 (br s, 1H)--
Piperidine C2/C6 3.15 (m, 2H), 2.75 (m, 2H)46.5C3/C5, C4
Piperidine C3/C5 1.75 (m, 2H), 1.60 (m, 2H)32.8C2/C6, C4
Piperidine C4 2.85 (tt, 1H)35.2C2/C6, Imidazole C2
Imidazole C2 -149.8-
Imidazole N-CH 3​ 3.65 (s, 3H)32.5Imidazole C2 , C5
Imidazole C4 6.95 (d, 1H, J =1.2 Hz)127.4Imidazole C5
Imidazole C5 6.80 (d, 1H, J =1.2 Hz)121.2Imidazole C4

Standardized Experimental Protocols

To ensure reproducibility and self-validation, the following protocols must be adhered to strictly.

Protocol A: High-Resolution ESI-MS/MS Acquisition
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton source, significantly enhancing the ionization efficiency of the basic piperidine and imidazole nitrogens in positive ESI mode.

  • Instrument Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) to calibrate the QTOF mass axis. Ensure mass accuracy is validated to < 2.0 ppm prior to sample injection.

  • Acquisition Parameters: Introduce the sample via direct infusion at 10 µL/min. Set capillary voltage to 3500 V, drying gas to 8 L/min at 300°C.

  • Tandem MS (MS/MS): Isolate the parent ion (m/z 166.13) in the quadrupole. Ramp collision energy (CE) from 10 eV to 40 eV using Argon as the collision gas to generate the fragmentation profile.

Protocol B: Multiparametric NMR Acquisition
  • Solvent Selection & Preparation: Dissolve 15 mg of the free base in 0.6 mL of CDCl 3​ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: Solvent selection is dictated by the salt form. The free base exhibits optimal solubility and sharp resonance lines in CDCl 3​ . If analyzing the HCl salt, DMSO-d 6​ must be used to disrupt strong intermolecular hydrogen bonding that would otherwise broaden the piperidine amine signals. TMS provides a strict internal chemical shift reference (0.00 ppm).

  • 1D Acquisition: Acquire 1 H NMR at 400 MHz (or higher) using a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 2 seconds. Acquire 13 C NMR at 100 MHz with proton decoupling, 1024 scans, and D1 of 2 seconds.

  • 2D HMBC Acquisition: Set the long-range coupling evolution delay to optimize for nJCH​ = 8 Hz (typically ~62.5 ms). Acquire with 256 increments in the t1 (carbon) dimension to ensure sufficient resolution to distinguish the closely resonating imidazole C4 and C5 carbons.

References

  • Brown, C., et al. "Compounds useful as muscarinic M1 and/or M4 receptor agonists." U.S. Patent No. 10,196,380 B2. Washington, DC: U.S. Patent and Trademark Office, 2019.
  • Fisher, I., et al. "Muscarinic Receptor Agonists." U.S. Patent Application Publication No. 2019/0112294 A1. Washington, DC: U.S. Patent and Trademark Office, 2019.
Foundational

Technical Whitepaper: 4-(1-Methyl-1H-imidazol-2-yl)piperidine in Neuropharmacological Drug Design

Executive Summary In the landscape of modern medicinal chemistry, the design of highly selective G protein-coupled receptor (GPCR) ligands relies heavily on structurally rigid, functionally optimized building blocks. 4-(...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of highly selective G protein-coupled receptor (GPCR) ligands relies heavily on structurally rigid, functionally optimized building blocks. 4-(1-Methyl-1H-imidazol-2-yl)piperidine has emerged as a critical pharmacophore precursor, particularly in the synthesis of muscarinic acetylcholine receptor (mAChR) agonists targeting the M1 and M4 subtypes. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic rationale in drug design, and validated synthetic workflows for its integration into active pharmaceutical ingredients (APIs).

Physicochemical Profiling and Structural Identity

The compound exists primarily in two forms: the free base (CAS) and the bench-stable hydrochloride salt (CAS). As an application scientist, selecting the correct form is paramount; the free base is highly reactive but prone to oxidative degradation and hygroscopicity, whereas the hydrochloride salt offers superior shelf-life and handling characteristics for scale-up synthesis.

Table 1: Quantitative Chemical Data
PropertyValue (Free Base)Value (Hydrochloride Salt)
CAS Number 1084976-68-01198420-89-1
Molecular Formula C₉H₁₅N₃C₉H₁₆ClN₃
Molecular Weight 165.24 g/mol 201.70 g/mol
SMILES String CN1C=CN=C1C2CCNCC2CN1C=CN=C1C2CCNCC2.Cl
LogP (Predicted) 1.31N/A (Salt Form)
Topological Polar Surface Area 29.85 Ų29.85 Ų (Excluding counterion)
H-Bond Donors / Acceptors 1 / 32 / 3

Mechanistic Rationale in GPCR Targeting

The architectural choice of 4-(1-Methyl-1H-imidazol-2-yl)piperidine is not arbitrary; it is driven by precise structure-activity relationship (SAR) requirements in neuropharmacology.

  • Vectorial Projection: The piperidine ring acts as a conformationally restricted linker. When occupying the orthosteric or allosteric sites of the M4 receptor, the chair conformation of the piperidine optimally projects the imidazole ring into a deep hydrophobic pocket.

  • Metabolic Stability: Unsubstituted imidazoles are notorious for tautomerization and acting as metabolic "soft spots" for Cytochrome P450 (CYP) mediated oxidation. The addition of the N-methyl group at the 1-position locks the tautomeric state, providing a single, predictable hydrogen-bond acceptor vector (at N3) and significantly enhancing the pharmacokinetic half-life of the resulting drug.

This moiety is heavily utilized in the development of M4 receptor agonists for Alzheimer's disease and schizophrenia, as detailed in foundational patents by Heptares Therapeutics (). By activating the Gi/o-coupled M4 receptor, these compounds suppress adenylyl cyclase activity, thereby modulating aberrant dopaminergic and cholinergic signaling in the striatum.

M4_Signaling Ligand M4 Agonist (Piperidine Derivative) Receptor Muscarinic M4 Receptor (GPCR) Ligand->Receptor Orthosteric Binding Gi_Protein Gi/o Protein Complex Receptor->Gi_Protein Activation Adenylate_Cyclase Adenylyl Cyclase (Inhibited) Gi_Protein->Adenylate_Cyclase Alpha-i Subunit IonChannels Ion Channel Modulation Gi_Protein->IonChannels Beta/Gamma Subunits cAMP cAMP Levels Decrease Adenylate_Cyclase->cAMP Reduced Synthesis

Fig 1. Muscarinic M4 Receptor (Gi/o-coupled) signaling pathway modulated by piperidine agonists.

Synthetic Integration: Reductive Amination Protocol

The most common application of this building block is its coupling with complex ketones (e.g., 4-oxopiperidine derivatives) via reductive amination to form bis-piperidine scaffolds. The following protocol represents a self-validating, field-proven methodology adapted from pharmaceutical workflows ().

Step-by-Step Methodology

Reagents: 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride (1.0 eq), Target Ketone (1.0 eq), Triethylamine (TEA, 2.0 eq), Acetic Acid (AcOH, 3.0 eq), Sodium Triacetoxyborohydride (STAB, 2.5 eq), Dichloromethane (DCM).

  • Free-Basing and Suspension: Suspend the piperidine hydrochloride salt (1.50 mmol) and the target ketone (1.50 mmol) in anhydrous DCM (10 mL) at room temperature.

    • Causality: DCM is chosen for its excellent solubility profile for intermediate iminiums and inertness to mild hydrides.

  • Neutralization: Add TEA (3.0 mmol) dropwise. Stir for 1 hour.

    • Causality: 2.0 equivalents of TEA are strictly required to completely liberate the free base from the hydrochloride salt, allowing the secondary amine to act as a nucleophile.

  • Acid Catalysis: Introduce glacial acetic acid (4.50 mmol) and stir for 3 hours.

    • Causality: The addition of AcOH shifts the pH to mildly acidic (~pH 4-5). This protonates the transient hemiaminal intermediate, driving dehydration to form the highly electrophilic iminium ion.

  • Hydride Reduction: Add STAB (3.75 mmol) in portions. Stir for 1.5 hours.

    • Causality: STAB is purposefully selected over Sodium Borohydride (NaBH₄). The electron-withdrawing acetoxy groups reduce the hydride's nucleophilicity, making it unreactive toward the starting ketone but highly selective for reducing the transient iminium ion.

  • Quench and Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous phase with ethyl acetate, pass the organic layers through a phase separator, and concentrate under reduced pressure.

Reductive_Amination Amine 4-(1-Methyl-1H-imidazol- 2-yl)piperidine Imine Iminium Intermediate Amine->Imine DCM, TEA (1h, RT) Ketone Ketone Core (e.g., 4-oxopiperidine) Ketone->Imine Condensation Product Bis-piperidine Target Compound Imine->Product Reduction ReducingAgent STAB (NaBH(OAc)3) & Acetic Acid ReducingAgent->Product Hydride Transfer

Fig 2. Reductive amination workflow utilizing STAB for bis-piperidine synthesis.

Analytical Validation and Quality Control

To ensure the integrity of the synthesized bis-piperidine derivatives, a self-validating analytical suite must be employed:

  • LC-MS Profiling: The starting free base exhibits a distinct[M+H]⁺ peak at m/z 166.1. Successful reductive amination is confirmed by the disappearance of this peak and the emergence of the product mass.

  • ¹H NMR Spectroscopy: The structural integrity of the 1-methylimidazole ring is validated by the persistence of the N-methyl singlet at ~3.6 ppm (in DMSO-d₆) and the two distinct aromatic imidazole protons at ~6.8 and ~7.1 ppm. The shift of the piperidine protons confirms successful N-alkylation.

References

  • Brown et al. (Heptares Therapeutics Limited). "Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists".
  • Brown et al. (Heptares Therapeutics Limited). "Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists".
Exploratory

4-(1-Methyl-1H-imidazol-2-yl)piperidine: Molecular Weight, Physicochemical Profiling, and Synthetic Workflows in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary In modern fragment-based drug discovery and active pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In modern fragment-based drug discovery and active pharmaceutical ingredient (API) synthesis, nitrogen-rich heterocycles are highly privileged scaffolds. 4-(1-Methyl-1H-imidazol-2-yl)piperidine is a versatile building block featuring a piperidine ring substituted at the 4-position with a 1-methylimidazole moiety. This dual-ring architecture provides an optimal balance of basicity, hydrogen-bonding capacity, and steric projection, making it a critical intermediate for designing kinase inhibitors, GPCR ligands, and central nervous system (CNS) therapeutics[1].

This whitepaper provides an authoritative breakdown of its molecular weight calculations, physicochemical properties, and a self-validating synthetic protocol for its application in reductive amination workflows.

Structural Analysis & Molecular Weight Determination

Accurate molecular weight determination is the foundation of stoichiometric precision in organic synthesis. 4-(1-Methyl-1H-imidazol-2-yl)piperidine is commercially available in two primary forms: the free base and the hydrochloride (HCl) salt.

Molecular Weight Calculation (Free Base)

The free base has the chemical formula C₉H₁₅N₃ . The exact molecular weight is calculated based on standard atomic weights:

  • Carbon (C): 9 atoms × 12.011 g/mol = 108.099 g/mol

  • Hydrogen (H): 15 atoms × 1.008 g/mol = 15.120 g/mol

  • Nitrogen (N): 3 atoms × 14.007 g/mol = 42.021 g/mol

  • Total Molecular Weight: 165.24 g/mol

Molecular Weight Calculation (Hydrochloride Salt)

To improve stability and solubility, the compound is frequently utilized as a hydrochloride salt (C₉H₁₆ClN₃ ). The addition of one equivalent of hydrochloric acid (HCl, 36.46 g/mol ) shifts the molecular weight:

  • Total Molecular Weight: 165.24 + 36.46 = 201.70 g/mol [2]

Table 1: Quantitative Structural Data Summary
PropertyFree BaseHydrochloride Salt
CAS Number 1084976-68-01198420-89-1
Molecular Formula C₉H₁₅N₃C₉H₁₆ClN₃
Molecular Weight 165.24 g/mol 201.70 g/mol
Exact Mass 165.1266 Da201.1033 Da

Physicochemical Profiling & Drug-Likeness

Understanding the physicochemical parameters of this building block is essential for predicting the pharmacokinetic behavior of the final drug candidate. Evaluated against Lipinski’s Rule of Five, this scaffold exhibits highly favorable metrics[2]:

  • Topological Polar Surface Area (TPSA): 29.85 Ų

    • Significance: A TPSA below 90 Ų indicates excellent cellular membrane permeability. At 29.85 Ų, derivatives built from this scaffold are highly primed for blood-brain barrier (BBB) penetration, a critical requirement for neurotherapeutics.

  • Partition Coefficient (LogP): 1.31

    • Significance: Falling perfectly within the optimal lipophilicity range (LogP 1–3), this compound ensures an ideal balance between aqueous solubility (for systemic circulation) and lipid partitioning (for target engagement).

  • Hydrogen Bond Donors (1) / Acceptors (3):

    • Significance: The secondary amine of the piperidine acts as the sole H-bond donor, while the nitrogens across both rings serve as acceptors. This profile minimizes desolvation penalties during receptor binding.

Synthetic Utility: Self-Validating Reductive Amination Protocol

The secondary amine of the piperidine ring is a highly reactive nucleophile. It is predominantly utilized in reductive amination workflows to append complex functional groups (such as spiroketones) to the piperidine nitrogen[3].

Below is a field-proven, self-validating protocol for the reductive amination of 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride with a target ketone (e.g., 2-Boc-6-oxo-2-azaspiro[3.3]heptane).

Step 1: Free Base Liberation
  • Action: Suspend 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride (0.303 g, 1.50 mmol) and the target ketone (0.317 g, 1.50 mmol) in anhydrous Dichloromethane (DCM, 10 mL) at room temperature. Add Triethylamine (Et₃N, 0.42 mL, 3.0 mmol)[3].

  • Causality: The piperidine nitrogen must be deprotonated to act as an effective nucleophile. Et₃N acts as an acid scavenger, neutralizing the HCl salt and driving the dissolution of the reactants.

  • In-Process Validation: The initial cloudy suspension will transition into a clear, homogeneous solution within 10–15 minutes, visually confirming successful salt neutralization.

Step 2: Iminium Ion Formation
  • Action: Stir the mixture at room temperature for 1 hour. Add glacial Acetic Acid (AcOH, 0.26 mL, 4.50 mmol) and stir for an additional 3 hours[3].

  • Causality: AcOH protonates the carbonyl oxygen of the ketone, drastically increasing its electrophilicity. This catalyzes the nucleophilic attack by the piperidine amine, driving the equilibrium toward the transient iminium ion intermediate.

  • In-Process Validation: Extract a 10 µL aliquot, quench in methanol, and analyze via LC-MS. The chromatogram must confirm the disappearance of the starting ketone mass and the appearance of the heavier iminium intermediate mass.

Step 3: Chemoselective Reduction
  • Action: Add Sodium Triacetoxyborohydride (STAB, 0.80 g, 3.75 mmol) portion-wise to the reaction mixture[3].

  • Causality: STAB is chosen over standard sodium borohydride because it is a mild, chemoselective reducing agent. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, ensuring it selectively reduces the highly electrophilic iminium ion without prematurely reducing any unreacted ketone.

  • In-Process Validation: Monitor by LC-MS after 2 hours. The reaction is deemed complete when the iminium mass is fully converted to the final target scaffold mass.

Mechanistic Workflow Visualization

G N1 4-(1-Methyl-1H-imidazol-2-yl)piperidine (Nucleophile) N3 Iminium Ion Intermediate (Transient) N1->N3 Et3N, DCM (Base liberation) N2 Ketone/Aldehyde (Electrophile) N2->N3 AcOH Catalyst (Activation) N4 STAB Reduction (Selective Hydride Transfer) N3->N4 Intermediate N5 Target Scaffold (Substituted Piperidine) N4->N5 Product Isolation

Fig 1: Mechanistic workflow of reductive amination using the piperidine building block.

Analytical Validation Criteria

Following standard aqueous workup (washing with NaHCO₃ to remove acetic acid and boron byproducts), the final synthesized API must be validated against the following analytical standards:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirm the exact mass of the target scaffold. Purity must exceed >95% based on UV integration at 254 nm.

  • ¹H NMR (400 MHz, CDCl₃): Confirm the disappearance of the ketone carbonyl signal (via ¹³C NMR) and verify the presence of the distinct 1-methylimidazole protons (singlets around 6.8–7.0 ppm) and the N-methyl singlet (~3.6 ppm).

References

  • Title: 4-(1-methyl-1H-imidazol-2-yl)piperidine (CAS 1084976-68-0) Source: Sigma-Aldrich URL: 4

  • Title: 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride (CAS 1198420-89-1) Source: ChemScene URL: 2

  • Title: tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (Reductive Amination Protocol) Source: Ambeed URL: 3

  • Title: US Patent 2019/0112294 A1 (Piperidine Heterocycle Synthesis) Source: Google Patents / USPTO URL: 1

Sources

Exploratory

Spectroscopic and Synthetic Profiling of 4-(1-Methyl-1H-imidazol-2-yl)piperidine: A Technical Guide for CNS Drug Development

Executive Summary 4-(1-Methyl-1H-imidazol-2-yl)piperidine (CAS: 1198420-89-1 for the hydrochloride salt; 1084976-68-0 for the free base) is a highly versatile heterocyclic building block. It is prominently featured in th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(1-Methyl-1H-imidazol-2-yl)piperidine (CAS: 1198420-89-1 for the hydrochloride salt; 1084976-68-0 for the free base) is a highly versatile heterocyclic building block. It is prominently featured in the rational design of muscarinic M1 and M4 receptor agonists, which are actively investigated for the treatment of neurodegenerative and psychiatric disorders such as Alzheimer's disease and schizophrenia[1]. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, de novo synthetic pathways, and rigorous spectroscopic characterization (NMR, IR, MS).

Physicochemical & Structural Profiling

Understanding the physicochemical properties of this building block is essential for predicting the pharmacokinetic behavior of its downstream active pharmaceutical ingredients (APIs), particularly regarding Blood-Brain Barrier (BBB) penetration.

Table 1: Key Physicochemical and Computational Data

PropertyValueCausality / Significance in Drug Design
Molecular Formula C₉H₁₆ClN₃ (HCl Salt)Represents the stable, easily handled solid form[2].
Molecular Weight 201.70 g/mol Low MW allows significant modularity for downstream coupling.
Topological Polar Surface Area (TPSA) 29.85 ŲIdeal for CNS drugs (TPSA < 90 Ų strongly favors BBB crossing)[2].
LogP 1.3089Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping[2].
H-Bond Donors / Acceptors 1 / 3Complies strictly with Lipinski’s Rule of 5, ensuring oral bioavailability[2].
Rotatable Bonds 1High rigidity reduces the entropic penalty upon receptor binding.

De Novo Synthetic Strategy & Mechanistic Rationale

The synthesis of 4-(1-Methyl-1H-imidazol-2-yl)piperidine requires strict regiocontrol. The most robust route involves the directed lithiation of 1-methylimidazole, followed by nucleophilic trapping with a protected piperidone, dehydration, and reduction.

SyntheticWorkflow N1 1-Methylimidazole (Starting Material) N2 Lithiation n-BuLi, THF, -78°C N1->N2 Step 1a N3 Nucleophilic Addition N-Boc-4-piperidone N2->N3 Step 1b N4 Intermediate 1 Tertiary Alcohol N3->N4 N5 Dehydration Burgess Reagent N4->N5 Step 2 N6 Intermediate 2 Tetrahydropyridine N5->N6 N7 Hydrogenation Pd/C, H2 (50 psi) N6->N7 Step 3 N8 Intermediate 3 Boc-Protected Piperidine N7->N8 N9 Deprotection HCl in Dioxane N8->N9 Step 4 N10 Final Product 4-(1-Methyl-1H-imidazol-2-yl)piperidine HCl N9->N10

Step-by-step synthetic workflow for 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride.

Spectroscopic Characterization (NMR, IR, MS)

Rigorous analytical characterization is required to validate the structural integrity of the synthesized building block before downstream coupling (e.g., reductive amination)[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide definitive proof of the regioselective C2-substitution on the imidazole ring and the saturation of the piperidine ring[4].

Table 2: ¹H NMR Assignments (400 MHz, CDCl₃, Free Base)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic/Structural Marker
6.95d (J = 1.2 Hz)1HImidazole H-4Small coupling constant confirms adjacent nitrogen/carbon environment.
6.78d (J = 1.2 Hz)1HImidazole H-5Differentiates from C4/C5 substituted isomers.
3.65s3HN-CH₃Sharp singlet confirms intact N-methyl group.
3.15dt (J = 12.0, 3.0 Hz)2HPiperidine H-2, H-6 (eq)Equatorial protons exhibit distinct deshielding due to ring current.
2.75tt (J = 11.5, 3.5 Hz)1HPiperidine H-4 (ax)Triplet of triplets confirms the methine proton is axial, indicating equatorial imidazole.
2.65td (J = 12.0, 2.5 Hz)2HPiperidine H-2, H-6 (ax)Axial protons show large geminal and trans-diaxial couplings.
1.85 / 1.65m / m4HPiperidine H-3, H-5Standard aliphatic multiplet for the piperidine backbone.

Table 3: ¹³C NMR Assignments (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
149.5Quaternary (C)Imidazole C-2 (Attachment point)
126.8Methine (CH)Imidazole C-4
120.5Methine (CH)Imidazole C-5
46.8Methylene (CH₂)Piperidine C-2, C-6
35.6Methine (CH)Piperidine C-4
32.4Methyl (CH₃)N-CH₃
32.1Methylene (CH₂)Piperidine C-3, C-5
Mass Spectrometry (ESI-MS)
  • [M+H]⁺ Ion: Observed at m/z 166.13 (Exact Mass: 165.1266).

  • Fragmentation Logic: Collision-Induced Dissociation (CID) typically yields a prominent fragment at m/z 82, corresponding to the 1-methylimidazole core following the cleavage of the C(imidazole)-C(piperidine) bond, validating the bipartite nature of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • 3200–3300 cm⁻¹: Broad stretch corresponding to the secondary amine (N-H) of the piperidine ring.

  • 2920, 2850 cm⁻¹: Aliphatic C-H stretching from the piperidine backbone.

  • 1500, 1450 cm⁻¹: Aromatic C=C and C=N stretching modes characteristic of the imidazole ring.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure high fidelity in the synthesis of 4-(1-Methyl-1H-imidazol-2-yl)piperidine[1].

Protocol 1: Synthesis of tert-Butyl 4-hydroxy-4-(1-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate
  • Preparation: Purge a flame-dried 250 mL round-bottom flask with anhydrous N₂. Add 1-methylimidazole (1.0 eq, 10 mmol) and anhydrous THF (50 mL).

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Strict temperature control is critical to prevent the highly nucleophilic organolithium intermediate from undergoing unwanted side reactions or ring-opening, ensuring regioselective deprotonation at the C2 position.

  • Lithiation: Add n-Butyllithium (2.5 M in hexanes, 1.05 eq) dropwise over 15 minutes. Stir for 30 minutes at -78 °C. Validation: A slight color change to pale yellow indicates successful formation of the 2-lithio-1-methylimidazole species.

  • Electrophilic Addition: Add N-Boc-4-piperidone (1.1 eq) dissolved in 20 mL THF dropwise. Maintain at -78 °C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl (30 mL). Extract with EtOAc (3 × 50 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (SiO₂, Hexanes/EtOAc) to yield the tertiary alcohol.

Protocol 2: Dehydration and Hydrogenation
  • Dehydration: Dissolve the tertiary alcohol in DCM and treat with Burgess reagent (1.5 eq) at room temperature for 12 hours. Causality: Burgess reagent is chosen over strong acids (like TFA) to prevent premature Boc-deprotection. Wash with water, dry, and concentrate to yield the tetrahydropyridine intermediate.

  • Hydrogenation: Dissolve the intermediate in MeOH. Add 10% Pd/C (10% w/w).

  • Reaction: Stir under a hydrogen atmosphere (50 psi) for 12 hours. Causality: 50 psi ensures complete saturation of the sterically hindered double bond without causing hydrogenolysis of the allylic C-N bonds.

  • Filtration: Filter through a pad of Celite to remove the Pd/C catalyst. Validation Check: ¹H NMR of the crude must show the complete disappearance of the vinylic proton (~6.0 ppm).

Protocol 3: Deprotection to Yield Hydrochloride Salt
  • Deprotection: Dissolve the Boc-protected piperidine in minimal DCM. Add 4M HCl in dioxane (5.0 eq) at 0 °C.

  • Precipitation: Stir at room temperature for 2 hours. Causality: Using HCl in dioxane rather than TFA allows the final product to directly precipitate as the highly pure hydrochloride salt, bypassing the need for basic workup and subsequent salt formation[1].

  • Isolation: Filter the resulting white precipitate, wash with cold diethyl ether, and dry under high vacuum to afford 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride.

Sources

Foundational

Strategic Targeting with 2-Substituted Imidazole Scaffolds: A Mechanistic and Methodological Guide

Executive Summary The imidazole ring is a privileged pharmacophore in medicinal chemistry, characterized by its amphoteric nature, high polarity, and ability to participate in both hydrogen bonding and π-π stacking inter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazole ring is a privileged pharmacophore in medicinal chemistry, characterized by its amphoteric nature, high polarity, and ability to participate in both hydrogen bonding and π-π stacking interactions[1]. While substitutions at the N1, C4, and C5 positions are common, C-2 substitution offers a unique vector for structural modification. Positioned symmetrically between the hydrogen-bond donating (N1) and accepting (N3) atoms, the C-2 substituent profoundly alters the scaffold's pKa, tautomeric equilibrium, and steric profile. This technical guide explores the primary therapeutic targets of 2-substituted imidazoles, the mechanistic rationale behind their binding affinities, and the self-validating experimental workflows required for their preclinical evaluation.

Mechanistic Rationale for C-2 Substitution

The pharmacological versatility of the imidazole core stems from its electron-rich, five-membered aromatic structure[2]. However, the strategic addition of functional groups at the C-2 position drives target specificity through three primary mechanisms:

  • Steric Modulation of the Access Channel: In metalloenzymes like Cytochrome P450s (CYPs) and Nitric Oxide Synthase (NOS), the N3 atom coordinates directly with the active-site heme iron. The C-2 substituent projects into the substrate access channel. By tuning the bulk and hydrophobicity of the C-2 group, researchers can engineer profound isoform selectivity (e.g., targeting fungal CYP51 over human CYP3A4)[3].

  • Occupation of Kinase Specificity Pockets: In ATP-competitive kinase inhibitors, the imidazole core often acts as a hinge-binding motif. The C-2 substituent is perfectly angled to project deep into the hydrophobic specificity pocket adjacent to the ATP-binding site, a critical interaction for targets like p38 MAP kinase[4].

  • Metabolic Shielding: Unsubstituted imidazoles are highly susceptible to rapid oxidative metabolism at the C-2 position. Introducing a substituent (e.g., alkyl, aryl, or thioether groups) blocks this metabolic liability, significantly improving the compound's pharmacokinetic half-life and in vivo stability.

Pathway cluster_targets Primary Therapeutic Targets Imid 2-Substituted Imidazole Scaffold CYP Metalloenzymes (e.g., CYP450, NOS) Imid->CYP Kinase Kinases (e.g., p38 MAPK, b-Raf) Imid->Kinase Enzymes Bacterial/Fungal Enzymes (e.g., DprE1, Urease) Imid->Enzymes Mech1 N3 coordinates Heme Iron C2 dictates Isoform Selectivity CYP->Mech1 Mechanism Mech2 C2 occupies ATP Hydrophobic Specificity Pocket Kinase->Mech2 Mechanism Mech3 C2 enables Covalent or High-Affinity H-Bonding Enzymes->Mech3 Mechanism

Fig 1: Mechanistic divergence of 2-substituted imidazoles across primary therapeutic targets.

Primary Therapeutic Targets

A. Metalloenzymes: Cytochrome P450s and Nitric Oxide Synthase

Substituted imidazoles are classic inhibitors of heme-containing enzymes. Compounds like clotrimazole utilize the imidazole nitrogen to bind the heme iron. Research demonstrates that 2-substituted derivatives act as discriminatory inhibitors of nitric oxide synthase (NOS), offering potential therapeutic avenues for neurological disorders and inflammation[3]. The C-2 substituent forces a specific dihedral angle relative to the porphyrin ring, preventing the enzyme from adopting its catalytically active conformation.

B. p38 MAP Kinase and b-Raf Kinase

The development of 2,4,5-trisubstituted imidazoles has been a cornerstone in anti-inflammatory drug discovery. These compounds are potent inhibitors of p38 MAP kinase and b-Raf kinase[4]. The structure-activity relationship (SAR) reveals that while the C-4/C-5 substituents interact with the activation loop, the C-2 substituent is strictly required to occupy the hydrophobic pocket, driving both affinity and kinase selectivity.

C. Mycobacterial DprE1

Recent advancements have highlighted the antitubercular potential of 2-substituted imidazoles. These compounds demonstrate potent activity against Mycobacterium tuberculosis by specifically inhibiting decaprenylphosphoryl-beta-D-ribose-2'-epimerase (DprE1), an enzyme essential for mycobacterial cell wall biosynthesis[1]. The C-2 substitution is critical for anchoring the molecule within the DprE1 active site, preventing the epimerization of ribose precursors.

D. Urease and Glucagon Receptors

Beyond kinases and metalloenzymes, tetra-substituted and 2-substituted imidazoles have shown significant efficacy as urease inhibitors (critical for treating Helicobacter pylori infections and associated gastric cancers) and as glucagon receptor antagonists[4].

Quantitative Target Affinity Profile

The following table summarizes the comparative pharmacological data for various 2-substituted imidazole classes across key biological targets.

Therapeutic TargetImidazole Substitution PatternPrimary IndicationTypical IC₅₀ / MIC RangeMechanistic Role of C-2 Substituent
DprE1 2-substitutedAntitubercular0.1 - 1.5 µMAnchors into the catalytic pocket, blocking ribose epimerization[1].
p38 MAP Kinase 2,4,5-trisubstitutedAnti-inflammatory10 - 50 nMOccupies the hydrophobic specificity pocket adjacent to the ATP site[4].
Urease Tetra-substitutedAnti-ulcer / Anticancer5 - 20 µMModulates electron density of the imidazole ring to enhance nickel coordination[4].
Nitric Oxide Synthase 1,2-disubstitutedNeurological / Inflammatory50 - 500 nMSterically dictates isoform selectivity (e.g., iNOS vs. eNOS)[3].
CYP51 (Fungal) 1,2-disubstitutedAntifungal1 - 10 ng/mLProjects into the access channel, preventing substrate entry[3].

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of 2-substituted imidazoles must utilize self-validating assay systems. The protocols below incorporate built-in orthogonal validations and causality-driven steps.

Protocol 1: Synthesis via Modified Debus-Radziszewski Reaction

The classical Debus-Radziszewski reaction is the most efficient method for synthesizing highly substituted imidazoles[1].

  • Causality: By utilizing a specific substituted aldehyde (e.g., 2-chlorobenzaldehyde) alongside a 1,2-diketone and ammonium acetate, the C-2 substituent is modularly introduced in a single pot.

  • Self-Validating Step: Post-synthesis, compounds must undergo LC-MS and ¹H/¹³C NMR. A strict purity threshold of >95% is required before biological screening to rule out false positives caused by reactive unconsumed aldehydes or diketone byproducts.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Kinase Inhibition

Standard colorimetric or standard fluorescence assays are prone to interference because highly conjugated 2-substituted imidazoles often possess intrinsic fluorescence.

  • Step 1: Assay Assembly. Combine the recombinant kinase (e.g., p38 MAPK), a biotinylated substrate peptide, and the 2-substituted imidazole in a low-volume 384-well plate.

  • Causality for TR-FRET: TR-FRET introduces a time delay (e.g., 50-100 µs) between excitation and emission reading. This allows the short-lived autofluorescence of the imidazole compound to decay, ensuring the measured signal strictly represents kinase activity.

  • Step 2: Reaction Initiation. Add ATP at a concentration equal to its Km​ for the specific kinase. Causality: Running the assay at the ATP Km​ ensures the assay is sensitive to competitive inhibitors binding at the hinge region.

  • Step 3: Quality Control (Self-Validation). Calculate the Z'-factor using DMSO (negative control) and a known reference inhibitor (e.g., SB203580). The assay is only validated if Z' > 0.6. Furthermore, evaluate the Hill slope of the dose-response curve; a slope significantly steeper than 1.0 flags the compound as a potential aggregator or pan-assay interference compound (PAINS), requiring dynamic light scattering (DLS) validation.

Workflow Syn Compound Synthesis (Debus-Radziszewski) Pur Pur Syn->Pur Pri TR-FRET Kinase Assay (Readout post-delay) Pur->Pri Sec Sec Pri->Sec Cell Cellular Efficacy (Target Engagement) Sec->Cell

Fig 2: Self-validating experimental workflow for screening 2-substituted imidazole kinase inhibitors.

Protocol 3: Orthogonal Validation via Surface Plasmon Resonance (SPR)

To confirm that the IC₅₀ observed in the TR-FRET assay is driven by a true 1:1 binding event (and specifically mediated by the C-2 substituent's pocket fit), SPR is employed.

  • Step 1: Immobilize the target protein on a CM5 sensor chip via amine coupling.

  • Step 2: Inject the 2-substituted imidazole across a concentration gradient (0.1x to 10x of the expected Kd​ ).

  • Causality: SPR provides real-time association ( kon​ ) and dissociation ( koff​ ) rates. If a bulky C-2 substituent is introduced, SPR will reveal whether the loss/gain in affinity is due to a slower association rate (steric clash entering the pocket) or a slower dissociation rate (enhanced hydrophobic packing within the pocket).

Sources

Exploratory

A Researcher's Guide to Procuring 4-(1-Methyl-1H-imidazol-2-yl)piperidine: From Supplier Selection to In-House Quality Verification

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 4-(1-Methyl-1H-imidazol-2-yl)piperidine 4-(1-Methyl-1H-imidazol-2-yl)piperidine is a heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-(1-Methyl-1H-imidazol-2-yl)piperidine

4-(1-Methyl-1H-imidazol-2-yl)piperidine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural motif, combining a piperidine ring with a substituted imidazole, makes it a valuable scaffold for the synthesis of novel compounds targeting a range of biological receptors. The piperidine moiety offers a basic nitrogen atom, crucial for pharmacokinetic properties and target engagement, while the 1-methyl-1H-imidazole group provides a distinct electronic and steric profile for molecular recognition. Its derivatives have been explored in the development of selective opioid agonists and other central nervous system agents.[1] Given its role as a key starting material, securing a reliable, high-purity source of this compound is a critical first step in any research or development campaign.

This guide provides a comprehensive framework for procuring 4-(1-Methyl-1H-imidazol-2-yl)piperidine, covering supplier identification, rigorous quality assessment, and essential in-house verification protocols.

Commercial Availability and Supplier Identification

The compound is typically available from specialized chemical suppliers as a hydrochloride salt (HCl), which enhances its stability and handling properties. When sourcing this material, it is crucial to note the correct CAS number for the hydrochloride form, which is 1198420-89-1 .[2] A survey of the market reveals several commercial suppliers offering this building block, often with purities advertised at or above 95%.

SupplierProduct NameCAS NumberAdvertised Purity
Sigma-Aldrich (Merck) 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride1198420-89-195%
ChemScene 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride1198420-89-195+%
BLD Pharmatech 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride1198420-89-1N/A
AiFChem (an Xtalpi Company) 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride 95%1198420-89-195%
SynQuest Laboratories, Inc. 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride1198420-89-1N/A

This table is non-exhaustive and represents a snapshot of available suppliers. Researchers should conduct their own searches for the most current information.

The Criticality of Supplier Evaluation: A Scientist's Due Diligence

Simply selecting the cheapest or fastest supplier is a significant risk in research and development. The quality and consistency of a starting material directly impact experimental reproducibility, synthesis outcomes, and the validity of biological data. A rigorous supplier evaluation process is mandatory.

Beyond the Purity Percentage: The Certificate of Analysis (CoA)

The Certificate of Analysis (CoA) is the single most important document for assessing supplier quality.[3][4][5] It is a formal record confirming that a specific batch of product has undergone quality control testing and meets defined specifications.[4][5]

Key elements to scrutinize on a CoA:

  • Batch/Lot Number: Ensures traceability of the specific material you receive.[4]

  • Identity Confirmation: The methods used to confirm the chemical structure (e.g., ¹H NMR, Mass Spectrometry). The data should be consistent with the expected structure.

  • Purity Assessment: The analytical method used to determine purity (e.g., HPLC, GC). A simple percentage is insufficient; the chromatogram itself provides invaluable information about potential impurities.

  • Date of Analysis: Confirms the freshness of the data.

  • Signature of Authorized Personnel: Indicates that the data has been reviewed and approved by a qualified individual.

A supplier who readily provides a comprehensive, batch-specific CoA demonstrates a commitment to transparency and quality control.[6]

The Supplier Selection Workflow

The process of selecting a reliable supplier should be systematic. The goal is to mitigate risks associated with material quality, which can derail research timelines and budgets.

Supplier_Selection_Workflow Start Identify Potential Suppliers Request_CoA Request Batch-Specific Certificates of Analysis (CoAs) Start->Request_CoA Review_CoA Scrutinize CoA: - Identity (NMR, MS) - Purity (HPLC/GC) - Date of Analysis Request_CoA->Review_CoA Receive CoAs Assess_Supplier Assess Supplier Reputation & Technical Support Review_CoA->Assess_Supplier CoA Acceptable Reject Reject Supplier Review_CoA->Reject CoA Unacceptable or Unavailable Order_Sample Order Small Evaluation Sample Assess_Supplier->Order_Sample QC_Check Perform In-House QC Verification Order_Sample->QC_Check Decision Decision Point QC_Check->Decision Approve Approve Supplier & Place Bulk Order Decision->Approve QC Passed Decision->Reject QC Failed

Caption: Workflow for vetting and selecting a chemical supplier.

Protocol: In-House Quality Control Verification

Trust, but verify. Independent verification of the supplier's CoA is a cornerstone of good laboratory practice (GLP) and scientific integrity. Upon receiving a new batch of 4-(1-Methyl-1H-imidazol-2-yl)piperidine, the following QC protocol is recommended.

Objective

To confirm the identity, purity, and structural integrity of the received material and to establish a baseline for lot-to-lot consistency.

Required Equipment & Reagents
  • NMR Spectrometer (≥400 MHz recommended)

  • LC-MS System with ESI source

  • HPLC System with UV detector

  • NMR tubes, deuterated solvents (e.g., D₂O, DMSO-d₆), HPLC-grade solvents (e.g., acetonitrile, water), and appropriate buffers/additives (e.g., formic acid, ammonium acetate).

Step-by-Step Methodology
  • Documentation & Sample Preparation:

    • Log the material upon receipt, noting the supplier, product number, batch number, and date.

    • Carefully photograph the label and the CoA for your records.

    • Prepare three separate samples from the same bottle: one for NMR, one for LC-MS, and one for HPLC.

      • NMR: Dissolve ~5-10 mg of the hydrochloride salt in a suitable deuterated solvent like D₂O.

      • LC-MS/HPLC: Prepare a stock solution of ~1 mg/mL in a suitable solvent mixture (e.g., 50:50 water:acetonitrile). Further dilute to an appropriate concentration for analysis (e.g., 10 µg/mL).

  • ¹H NMR Analysis (Identity Confirmation):

    • Acquire a proton NMR spectrum.

    • Analysis: Compare the obtained spectrum against the known structure. Key features to look for include:

      • Signals corresponding to the piperidine ring protons.

      • Distinct singlets for the imidazole ring protons.

      • A sharp singlet for the N-methyl group protons.

      • Confirm that the integration of these signals matches the number of protons in the structure.

      • Check for the absence of significant unidentifiable peaks, which could indicate impurities.

  • LC-MS Analysis (Identity & Purity Confirmation):

    • Develop a suitable reversed-phase chromatography method.

    • Inject the sample and acquire data in both positive and negative ion modes using Electrospray Ionization (ESI).

    • Analysis:

      • Confirm the presence of the expected parent ion. For the free base (C₉H₁₅N₃), the expected [M+H]⁺ mass-to-charge ratio (m/z) would be approximately 180.15.[7]

      • The purity can be estimated from the Total Ion Chromatogram (TIC), though UV-based methods are more quantitative.

  • HPLC-UV Analysis (Quantitative Purity Assessment):

    • Using the method developed for LC-MS, perform an injection on an HPLC-UV system.

    • Monitor at a suitable wavelength (e.g., ~210-230 nm) where the imidazole chromophore absorbs.

    • Analysis: Integrate the area of the main peak and all impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks. This provides a quantitative measure that should align with the supplier's CoA.

QC_Workflow Receipt Material Received Log Batch Info Prep Prepare Samples (NMR, LC-MS, HPLC) Receipt->Prep NMR ¹H NMR Analysis: Structural Confirmation Prep->NMR LCMS LC-MS Analysis: Mass Confirmation Prep->LCMS HPLC HPLC-UV Analysis: Quantitative Purity Prep->HPLC Compare Compare Data to CoA & Expected Structure NMR->Compare LCMS->Compare HPLC->Compare Decision Release to Inventory? Compare->Decision Release Release for Use Decision->Release Data Matches Quarantine Quarantine & Contact Supplier Decision->Quarantine Discrepancy Found

Sources

Protocols & Analytical Methods

Method

4-(1-Methyl-1H-imidazol-2-yl)piperidine as a synthetic building block

Application Note: 4-(1-Methyl-1H-imidazol-2-yl)piperidine as a Strategic Building Block in CNS Drug Discovery Executive Summary The development of selective muscarinic M1 and M4 receptor agonists represents a major front...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-(1-Methyl-1H-imidazol-2-yl)piperidine as a Strategic Building Block in CNS Drug Discovery

Executive Summary

The development of selective muscarinic M1 and M4 receptor agonists represents a major frontier in treating cognitive deficits associated with Alzheimer's disease and the positive/negative symptoms of schizophrenia[1]. A critical challenge in targeting these G-protein-coupled receptors (GPCRs) is achieving subtype selectivity while maintaining adequate Blood-Brain Barrier (BBB) penetrance. The building block 4-(1-Methyl-1H-imidazol-2-yl)piperidine has emerged as a privileged scaffold in this domain[2].

The basic piperidine nitrogen serves as a versatile anchor for reductive amination and alkylation. Simultaneously, the 1-methylimidazole moiety provides essential hydrogen-bond acceptor interactions within the receptor's orthosteric or allosteric binding pockets, tuning the molecule's basicity and lipophilicity for optimal CNS exposure[1].

Physicochemical & Structural Profiling

Proper handling and reaction planning require an understanding of the building block's physicochemical properties. It is most commonly supplied as a hydrochloride salt to prevent oxidative degradation and improve shelf-life[3].

PropertyValue
Chemical Name 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride
CAS Number 1198420-89-1 (HCl salt) / 1084976-68-0 (Free base)
Molecular Formula C₉H₁₆ClN₃
Molecular Weight 201.70 g/mol (HCl salt) / 165.24 g/mol (Free base)
Topological Polar Surface Area (TPSA) 29.85 Ų
LogP 1.31
Hydrogen Bond Donors / Acceptors 1 / 3
SMILES CN1C=CN=C1C2CCNCC2.Cl

Data summarized from commercial chemical library specifications[3].

Strategic Utility in Medicinal Chemistry

In CNS drug design, the TPSA should ideally be kept below 90 Ų and LogP between 2 and 5 to ensure passive BBB diffusion. With a TPSA of 29.85 Ų and a LogP of ~1.31, 4-(1-Methyl-1H-imidazol-2-yl)piperidine leaves an ample physicochemical "budget" for downstream functionalization[3].

When coupled with spirocyclic ketones (e.g., 2-Boc-6-oxo-2-azaspiro[3.3]heptane), the resulting bicyclic aza compounds exhibit potent M1/M4 agonism[1][4]. Activation of these receptors shifts the processing of the amyloid precursor protein (APP) toward the non-amyloidogenic pathway, increasing soluble APPα (sAPPα) and decreasing neurotoxic Aβ plaques, thereby improving cognitive outcomes in Alzheimer's models[2].

Pathway A M1/M4 Agonist (Synthesized Drug) B Muscarinic Receptors (M1/M4 in CNS) A->B Binding C Non-amyloidogenic Pathway Activation B->C GPCR Signaling D Increase sAPPα Decrease Aβ C->D E Cognitive Improvement (Alzheimer's Model) D->E

Fig 1. Pharmacological pathway of M1/M4 agonists synthesized from the piperidine building block.

Synthetic Workflows & Methodologies

The most robust method for incorporating this building block into complex scaffolds is via reductive amination with a target ketone[4]. This transformation is highly favored because it proceeds under mild conditions, tolerates a wide range of functional groups, and avoids the need for rigorous anhydrous environments.

Workflow A 4-(1-Methyl-1H-imidazol-2-yl)piperidine (Building Block) C Iminium Intermediate (Acid Catalyzed, AcOH) A->C B Spirocyclic Ketone (e.g., 2-Boc-6-oxo-2-azaspiro[3.3]heptane) B->C D Reductive Amination (STAB, DCM, RT) C->D E Boc-Protected Intermediate D->E F Deprotection (TFA/DCM) & Downstream Functionalization E->F

Fig 2. Synthetic workflow for reductive amination and downstream functionalization.

Detailed Experimental Protocols

Protocol A: Reductive Amination with 2-Boc-6-oxo-2-azaspiro[3.3]heptane

This protocol outlines the coupling of the piperidine building block with a spirocyclic ketone to form a Boc-protected intermediate, a critical step in synthesizing M1/M4 agonists[2][4].

Materials:

  • 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride (1.50 mmol)

  • 2-Boc-6-oxo-2-azaspiro[3.3]heptane (1.50 mmol)

  • Triethylamine (TEA) (3.0 mmol)

  • Glacial Acetic Acid (AcOH) (4.50 mmol)

  • Sodium Triacetoxyborohydride (STAB) (3.75 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Procedure & Mechanistic Rationale:

  • Free-Basing the Amine: Suspend 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride (0.303 g, 1.50 mmol) and 2-Boc-6-oxo-2-azaspiro[3.3]heptane (0.317 g, 1.50 mmol) in anhydrous DCM (10 mL) at room temperature. Add TEA (0.42 mL, 3.0 mmol) dropwise[4].

    • Causality: The hydrochloride salt is unreactive because the lone pair on the piperidine nitrogen is protonated. TEA neutralizes the HCl, liberating the nucleophilic free amine. DCM is chosen as an aprotic solvent that readily dissolves both the free base and the spiroketone.

  • Iminium Formation: Stir the reaction mixture at room temperature for 1 hour. Then, add glacial acetic acid (0.26 mL, 4.50 mmol) and stir for an additional 3 hours[4].

    • Causality: AcOH acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen of the spiroketone, increasing its electrophilicity. The free piperidine nitrogen attacks the carbonyl carbon, followed by dehydration to form the highly reactive iminium ion. Allowing 3 hours ensures complete conversion to the iminium intermediate before the reducing agent is introduced.

  • Reduction: Add STAB (0.80 g, 3.75 mmol) in portions to the stirring solution. Stir the mixture at room temperature for 12-16 hours[4].

    • Causality: STAB is the optimal hydride source here. The three electron-withdrawing acetoxy groups stabilize the boron-hydride bond, making STAB a mild reducing agent. It is unreactive toward the starting ketone but highly reactive toward the protonated iminium ion. This chemoselectivity prevents the premature reduction of the ketone to an unwanted secondary alcohol.

  • Self-Validation & Workup:

    • Validation: Monitor the reaction via LC-MS. The expected exact mass of the product (C₂₀H₃₀N₄O₂) is 358.24 g/mol , yielding an [M+H]⁺ peak at 359.2 . The disappearance of the starting materials (m/z 166.1 for the piperidine fragment) confirms completion.

    • Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and destroy excess STAB.

    • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Boc-Deprotection for Downstream Functionalization

To utilize the newly formed intermediate, the Boc group must be removed to expose the secondary amine of the azaspiro ring[1].

Step-by-Step Procedure & Mechanistic Rationale:

  • Acidic Cleavage: Dissolve the crude Boc-protected intermediate in DCM (5 mL). Cool to 0 °C. Add Trifluoroacetic Acid (TFA) (2 mL) dropwise[1].

    • Causality: The tert-butyl carbamate (Boc) group is acid-labile. TFA protonates the carbamate carbonyl, leading to the expulsion of a tert-butyl cation (which loses a proton to form isobutylene gas) and decarboxylation (loss of CO₂), liberating the free amine.

  • Reaction Monitoring: Stir at room temperature for 2 hours.

    • Validation: TLC or LC-MS should show a complete shift to a more polar spot. The expected mass of the deprotected product (C₁₅H₂₂N₄) is 258.18 g/mol , yielding an [M+H]⁺ peak at 259.2 .

  • Isolation: Concentrate the mixture under reduced pressure to remove excess TFA and DCM. The resulting TFA salt can be used directly in subsequent amide coupling reactions (e.g., using HATU/DIPEA) to yield the final M1/M4 agonist[1].

References

  • Title: US Patent 10,961,225 B2 - Bicyclic AZA compounds as muscarinic M1 receptor and/or M4 receptor agonists Source: Google Patents / Heptares Therapeutics Limited URL
  • Title: US Patent App.

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantification and Fragmentation Profiling of 4-(1-Methyl-1H-imidazol-2-yl)piperidine

Executive Summary & Pharmacological Context 4-(1-Methyl-1H-imidazol-2-yl)piperidine (CAS: 1084976-68-0 / HCl salt: 1198420-89-1) is a highly polar, nitrogen-containing heterocyclic building block. In contemporary drug di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

4-(1-Methyl-1H-imidazol-2-yl)piperidine (CAS: 1084976-68-0 / HCl salt: 1198420-89-1) is a highly polar, nitrogen-containing heterocyclic building block. In contemporary drug discovery, it is prominently utilized as a core fragment in the synthesis of muscarinic M1 and M4 receptor agonists, which are under active investigation for disease-modifying treatments in neurodegenerative disorders such as Alzheimer's disease (1)[1].

Accurate quantification and structural verification of this fragment are essential during pharmacokinetic (PK) profiling, metabolic stability assays, and synthetic reaction monitoring. This application note details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol specifically engineered to overcome the analytical challenges posed by the high-polarity and dual-basic nature of this compound.

Physicochemical Rationale for LC-MS/MS Parameters

Designing a robust analytical method requires aligning the chromatographic and ionization conditions with the analyte's intrinsic physicochemical properties. Do not simply apply a generic gradient; understand the causality behind the chemistry:

  • Ionization Causality (ESI+): The molecule contains two distinct basic moieties: a secondary piperidine amine ( pKa​≈10.4 ) and an imidazole ring ( pKa​≈7.0 ). To maximize ionization efficiency in Positive Electrospray Ionization (ESI+), the mobile phase must maintain a pH well below the pKa​ of both functional groups. The addition of 0.1% Formic Acid (pH ~2.7) ensures complete protonation in solution, preventing peak tailing from secondary silanol interactions and driving the equilibrium entirely toward the pre-formed [M+H]+ state ( m/z 166.1) prior to droplet desolvation (2)[2].

  • Chromatographic Causality: With a calculated LogP of ~1.3, this compound is highly polar. Standard reversed-phase gradients starting at 5-10% organic modifier will result in poor retention, causing the analyte to co-elute with the void volume and suffer from severe matrix suppression. Therefore, a high-aqueous starting condition (98% aqueous) on a polar-endcapped C18 column (e.g., Waters XBridge) is mandated to focus the analyte band at the head of the column.

Self-Validating Analytical Protocol

To ensure absolute trustworthiness and reproducibility, this protocol incorporates a System Suitability Test (SST) acting as a self-validating gatekeeper before sample acquisition.

Step 1: Sample Preparation & Matrix Management
  • Precipitation: Aliquot 50 µL of the biological matrix (e.g., plasma) or reaction mixture into a 1.5 mL microcentrifuge tube.

  • Extraction: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and an appropriate isotopically labeled internal standard (IS) to drive protein precipitation.

  • Separation: Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the proteins.

  • Transfer: Transfer 100 µL of the clarified supernatant to an autosampler vial equipped with a glass insert.

Step 2: UHPLC Separation Parameters
  • Analytical Column: Waters XBridge C18 (2.1 mm × 50 mm, 2.5 µm) or equivalent polar-compatible phase.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Column Temperature: 40°C.

Step 3: Triple Quadrupole MS/MS Parameters
  • Ion Source: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

LCMS_Workflow N1 Sample Prep (Protein PPT) N2 UHPLC Separation (C18 Column) N1->N2 N3 ESI+ Ionization (0.1% Formic Acid) N2->N3 N4 Triple Quad MS (MRM Mode) N3->N4 N5 Data Analysis (Quantification) N4->N5

Figure 1: End-to-end LC-MS/MS analytical workflow for 4-(1-Methyl-1H-imidazol-2-yl)piperidine.

Quantitative Data & System Suitability

Self-Validation Criteria: A valid analytical run requires the SST blank injection to show no interference ( 20% of LLOQ area) at the analyte retention time. The Lower Limit of Quantification (LLOQ) must achieve a Signal-to-Noise (S/N) ratio 10, with a peak asymmetry factor ( As​ ) strictly between 0.8 and 1.2.

Table 1: Optimized UHPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Profile
0.000.4098.02.0Initial
0.500.4098.02.0Isocratic Hold
3.000.4010.090.0Linear Gradient
4.000.4010.090.0Column Wash
4.100.4098.02.0Re-equilibration
5.500.4098.02.0End

Table 2: Optimized MRM Transitions ( [M+H]+ = 166.1)

Product Ion ( m/z )Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Ion Purpose
84.1 502522Quantifier
83.1 502526Qualifier 1
151.1 502518Qualifier 2

Mechanistic Fragmentation Profiling

Understanding the Collision-Induced Dissociation (CID) pathway is critical for selecting robust MRM transitions and avoiding false positives from isobaric interferences in complex matrices.

Upon isolation of the precursor ion [M+H]+ at m/z 166.1, the lowest-energy fragmentation pathway involves the homolytic/heterolytic cleavage of the C-C bond connecting the piperidine and imidazole rings:

  • Quantifier Ion ( m/z 84.1): The charge is retained on the piperidine fragment, yielding the [C5​H10​N]+ cation. This is the most thermodynamically stable and abundant product ion, making it ideal for primary quantification.

  • Qualifier Ion 1 ( m/z 83.1): The charge is retained on the 1-methylimidazole fragment, yielding the [C4​H7​N2​]+ cation.

  • Qualifier Ion 2 ( m/z 151.1): A minor neutral loss of the methyl group (-15 Da) from the imidazole ring yields a diagnostic ion used strictly for structural confirmation.

Fragmentation Parent Precursor Ion [M+H]+ m/z 166.1 C9H16N3+ Frag1 Quantifier Ion m/z 84.1 [C5H10N]+ Parent->Frag1 C-C Bond Cleavage (CE: 22 eV) Frag2 Qualifier Ion 1 m/z 83.1 [C4H7N2]+ Parent->Frag2 C-C Bond Cleavage (CE: 26 eV) Frag3 Qualifier Ion 2 m/z 151.1 [M+H - CH3]+ Parent->Frag3 Neutral Loss (-15 Da) (CE: 18 eV)

Figure 2: Proposed CID fragmentation pathway for the [M+H]+ precursor ion at m/z 166.1.

References

  • Brown, F., et al. (2020). Muscarinic M1/M4 receptor agonists. U.S. Patent No. 10,196,380. Google Patents. 1

  • Szafarz, M., et al. (2011). LC-MS-MS Method for the Analysis of New Non-Imidazole Histamine H(3) Receptor Antagonist 1-[3-(4-tert-Butylphenoxy)propyl]piperidine in Rat Serum-Application to Pharmacokinetic Studies. Chromatographia, 73(9-10), 913-919. 2

Sources

Method

Application Notes and Protocols for the Investigation of 4-(1-Methyl-1H-imidazol-2-yl)piperidine in Central Nervous System Research

Introduction: Unveiling the Potential of a Privileged Scaffold The quest for novel therapeutics targeting the central nervous system (CNS) is a cornerstone of modern medicinal chemistry. Within this landscape, certain ch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The quest for novel therapeutics targeting the central nervous system (CNS) is a cornerstone of modern medicinal chemistry. Within this landscape, certain chemical structures, known as "privileged scaffolds," appear repeatedly in successful CNS drugs due to their favorable pharmacological properties. The compound 4-(1-Methyl-1H-imidazol-2-yl)piperidine is built upon two such scaffolds: the piperidine ring and the imidazole moiety.

The piperidine nucleus is a six-membered nitrogen-containing heterocycle that is a fundamental component of numerous CNS-active drugs.[1][2][3][4] Its conformational flexibility and the basicity of its nitrogen atom allow for precise interactions with a variety of biological targets, and its physicochemical properties often contribute to favorable blood-brain barrier penetration.[1] The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is also of great biological significance. It is a core component of the amino acid histidine and the neurotransmitter histamine, and its derivatives are known to interact with a wide range of receptors and enzymes.[5][6][7][8][9]

The combination of these two privileged scaffolds in 4-(1-Methyl-1H-imidazol-2-yl)piperidine suggests a high potential for CNS activity. The structural similarity to known ligands for G-protein coupled receptors (GPCRs), such as histamine and opioid receptors, makes these receptor families primary hypothetical targets for initial investigation.[10][11] These application notes provide a comprehensive roadmap for the initial in vitro and in vivo characterization of this novel compound to elucidate its potential therapeutic applications in CNS research.

Part 1: In Vitro Characterization - Target Identification and Functional Activity

The initial phase of investigation focuses on identifying the molecular targets of 4-(1-Methyl-1H-imidazol-2-yl)piperidine and characterizing its functional effects at these targets.

Protocol 1: Broad-Spectrum CNS Receptor Binding Profiling

Rationale: A broad-spectrum radioligand binding assay is a crucial first step to identify potential molecular targets from a wide range of CNS-related receptors, ion channels, and transporters. This unbiased approach can reveal both primary targets and potential off-target interactions that could lead to side effects.

Methodology: Competitive Radioligand Binding Assay [12][13][14][15]

  • Membrane Preparation:

    • Utilize commercially available membrane preparations or prepare them in-house from cell lines or animal tissues expressing the receptors of interest.

    • Homogenize cells or tissues in a cold lysis buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.

  • Assay Setup:

    • In a 96-well plate, combine the membrane preparation, a known concentration of a specific radioligand for the receptor being tested, and varying concentrations of the test compound (4-(1-Methyl-1H-imidazol-2-yl)piperidine).

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plates at a specific temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[14]

  • Filtration and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Characterization at Identified Targets

Rationale: Once a binding affinity is established, it is essential to determine the functional activity of the compound. Does it activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or reduce the basal activity of the receptor (inverse agonist)? A cyclic adenosine monophosphate (cAMP) assay is a common method for assessing the function of Gi/o- and Gs-coupled GPCRs.[16][17][18][19][20]

Methodology: cAMP Assay [16][17][18]

  • Cell Culture:

    • Use a cell line stably expressing the target receptor (identified in Protocol 1).

    • Culture the cells to an appropriate confluency in 96- or 384-well plates.

  • Agonist Mode:

    • Replace the culture medium with a stimulation buffer.

    • Add increasing concentrations of 4-(1-Methyl-1H-imidazol-2-yl)piperidine to the wells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of the test compound.

    • Add a known concentration (e.g., EC80) of a reference agonist for the target receptor.

    • Incubate for a specified time at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or GloSensor-based assays).[18][19][20] These kits typically involve a competitive immunoassay principle.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 (potency) and the maximum effect (efficacy).

    • Antagonist Mode: Plot the response to the reference agonist against the logarithm of the test compound concentration to determine the IC50 and calculate the antagonist constant (Kb).

Hypothetical In Vitro Data Summary
Target ReceptorBinding Affinity (Ki, nM)Functional ActivityPotency (EC50/IC50, nM)Efficacy (% of control agonist)
Histamine H3 Receptor15Agonist4595%
Delta-Opioid Receptor80Partial Agonist25060%
Serotonin 5-HT2A>10,000N/AN/AN/A
Dopamine D2>10,000N/AN/AN/A

Part 2: In Vivo Evaluation - Assessing CNS Effects and Therapeutic Potential

Following in vitro characterization, in vivo studies in animal models are necessary to understand the compound's effects on a whole organism, including its behavioral and physiological consequences.

Protocol 3: Preliminary Behavioral and Physiological Screening

Rationale: An initial broad observational screen, such as the Irwin test, is used to identify the general CNS effects of a novel compound and to determine a dose-range for further studies.[21][22][23][24][25] This helps in predicting potential therapeutic applications and identifying any overt toxic or adverse effects.

Methodology: Modified Irwin Test in Mice [21][24]

  • Animal Preparation:

    • Use adult male mice (e.g., C57BL/6 strain).

    • House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Allow at least one week of acclimatization before testing.

  • Compound Administration:

    • Administer 4-(1-Methyl-1H-imidazol-2-yl)piperidine via a relevant route (e.g., intraperitoneal injection) at several doses (e.g., 1, 5, 10, 30 mg/kg) and a vehicle control.

  • Systematic Observation:

    • At set time points (e.g., 15, 30, 60, 120 minutes post-injection), a trained observer, blinded to the treatment groups, scores a range of behavioral and physiological parameters.[24]

    • Behavioral: Spontaneous activity, stereotypy, passivity, grooming.

    • Neurological: Motor coordination (gait), reflexes (pinna, corneal), muscle tone, tremor, convulsions.

    • Autonomic: Salivation, piloerection, pupil diameter, body temperature.

  • Data Analysis:

    • Score each parameter at each time point.

    • Analyze the data to identify the minimum effective dose for each observed effect and to create a pharmacological profile of the compound.

Protocol 4: Target-Specific Behavioral Models

Rationale: Based on the in vitro data and the Irwin test results, more specific behavioral assays are chosen to test a particular therapeutic hypothesis. For example, if the compound is a delta-opioid receptor agonist, it may have anxiolytic or antidepressant-like properties.[26]

Methodology A: Elevated Plus Maze (EPM) for Anxiety-Like Behavior [27][28][29][30][31]

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[31]

  • Procedure:

    • Acclimatize the animals to the testing room for at least one hour.[27]

    • Administer the test compound or vehicle at a pre-determined time before the test.

    • Place the mouse in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.[29]

    • Record the session using a video camera mounted above the maze.

  • Data Analysis:

    • Use video tracking software to measure the time spent in the open and closed arms, and the number of entries into each arm.

    • An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.

Methodology B: Forced Swim Test (FST) for Antidepressant-Like Activity [32][33][34][35][36]

  • Apparatus: A transparent cylinder filled with water (25 ± 1°C) to a depth that prevents the mouse from touching the bottom or escaping.[36]

  • Procedure:

    • Administer the test compound or vehicle.

    • Gently place the mouse into the water-filled cylinder.

    • The test session typically lasts for 6 minutes.

  • Data Analysis:

    • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.

    • A significant decrease in the duration of immobility suggests an antidepressant-like effect.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Compound Synthesis & Purification B Protocol 1: Radioligand Binding Assay (CNS Receptor Panel) A->B C Target Identification (e.g., H3R, DOR) B->C D Protocol 2: cAMP Functional Assay C->D E Determine Agonist/ Antagonist Activity D->E F Protocol 3: Irwin Test in Mice E->F Proceed to In Vivo if promising activity G Assess General CNS Profile & Dose-Ranging F->G H Protocol 4: Target-Specific Models (e.g., EPM, FST) G->H I Evaluate Therapeutic Potential H->I

Caption: A streamlined workflow for the characterization of a novel CNS compound.

Hypothetical Histamine H3 Receptor Signaling Pathway

G compound 4-(1-Methyl-1H-imidazol-2-yl) piperidine (Agonist) receptor Histamine H3 Receptor (GPCR) compound->receptor gprotein Gi/o Protein receptor->gprotein activates ac Adenylate Cyclase gprotein->ac inhibits mapk ERK1/2 Activation gprotein->mapk activates camp ↓ cAMP ac->camp neuro Modulation of Neurotransmitter Release (e.g., Histamine, ACh, DA) camp->neuro mapk->neuro

Caption: Potential signaling cascade for an H3 receptor agonist.

Conclusion and Future Directions

The structured approach outlined in these application notes provides a robust framework for the initial characterization of 4-(1-Methyl-1H-imidazol-2-yl)piperidine. The combination of in vitro target profiling and in vivo behavioral analysis will generate the foundational data necessary to understand its mechanism of action and to guide further drug development efforts. Should this compound demonstrate a promising profile, subsequent studies would involve more detailed pharmacokinetic and toxicology assessments, as well as evaluation in more complex disease models to fully elucidate its therapeutic potential for treating CNS disorders.

References

  • IACUC. (n.d.). Elevated Plus Maze. University of Iowa. [Link]

  • protocols.io. (2023, January 13). Elevated plus maze protocol. [Link]

  • University of Pennsylvania. (n.d.). Forced Swim Test v.3. [Link]

  • Krasowska, M., Dziubina, A., Sławiński, J., & Szafrański, K. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 270, 116345. [Link]

  • Melior Discovery. (n.d.). Irwin Test in Rats & Mice. [Link]

  • Taconic Biosciences. (n.d.). Irwin. [Link]

  • Seibenhener, M. L., & Wooten, M. C. (2015). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Journal of visualized experiments : JoVE, (96), 52583. [Link]

  • Wikipedia. (2024, May 29). Histamine H3 receptor. [Link]

  • Vivotecnia. (n.d.). Irwin Test. [Link]

  • DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]

  • Anilocus. (2025, July 8). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. [Link]

  • Befort, K., & Filliol, D. (2015). A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. Frontiers in behavioral neuroscience, 9, 21. [Link]

  • Depoortère, H., & Perrault, G. (2010). An original method to interpret neurobehavioral data generated by the Irwin test in the mouse. Measuring Behavior. [Link]

  • Pîrvu, L., Ioniță, A. C., & Tăerel, A. (2026, January 26). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Pharmaceuticals, 19(2), 195. [Link]

  • Castagné, V., Moser, P., & Porsolt, R. D. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of visualized experiments : JoVE, (96), 52587. [Link]

  • Understanding Animal Research. (2020, October 15). Factsheet on the forced swim test. [Link]

  • NC3Rs. (2024, September). NC3Rs position paper - Forced swim test. [Link]

  • Liu, X., Van der Hart, M., Den-Boer, M., & Leurs, R. (2016). Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. The Journal of biological chemistry, 291(16), 8567–8581. [Link]

  • Kumar, A., Kumar, A., & Sharma, G. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current drug targets, 24(6), 525–543. [Link]

  • Rosa, S. G., Quines, C. B., & Nogueira, C. W. (2019). Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole. Frontiers in behavioral neuroscience, 13, 17. [Link]

  • Cisbio. (2019, March 15). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). [Link]

  • Zhang, Y., & Xie, X. (2012). GPCR-radioligand binding assays. Methods in molecular biology (Clifton, N.J.), 922, 105–112. [Link]

  • Sharma, D., & Narasimhan, B. (2014). Divers Pharmacological Significance of Imidazole Derivatives- A Review. International Journal of Pharmaceutical Sciences and Research, 5(7), 2656.
  • Wikipedia. (2024, May 18). δ-opioid receptor. [Link]

  • Moreno, J. L., Holloway, T., & González-Maeso, J. (2018). The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors. The Journal of biological chemistry, 293(12), 4417–4428. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Litvinov, V. P. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1435. [Link]

  • Kandasamy, K., Mohan, S. S., & Raju, R. (2020). Opioid receptors signaling network. Journal of biosciences, 45, 12. [Link]

  • Chittajallu, R., & Pelkey, K. A. (2024, August 9). Delta opioid receptors engage multiple signaling cascades to differentially modulate prefrontal GABA release with input and target specificity. bioRxiv. [Link]

  • Singh, R. K., Kumar, S. Y., & Kumar, A. (2018). A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety. Science Publishing Group.
  • De Lartigue, G., & Bunnett, N. W. (2022). Opioid-Induced Pronociceptive Signaling in the Gastrointestinal Tract Is Mediated by Delta-Opioid Receptor Signaling. The Journal of neuroscience : the official journal of the Society for Neuroscience, 42(16), 3345–3359. [Link]

  • San Diego State University. (n.d.). Synthesis of a Delta Agonist-Mu Antagonist Ligand to Alter Ligand-receptor Interactions on Delta Opioid Receptors and Mu Opioid. [Link]

  • Maze Engineers. (n.d.). Open Field Test. [Link]

  • Charles River Laboratories. (n.d.). Data Strength Assessment of the Social-Housed Modified Irwin Test When Performed Concurrently with a CNS Tetrad Evaluation. [Link]

  • Kumar, D., & Kumar, N. (2022, April 28). Review of pharmacological effects of imidazole derivatives. World Journal of Pharmaceutical Research.
  • Sharma, A., & Goyal, A. K. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review.
  • ResearchGate. (n.d.). Signaling pathways associated with the histamine H3 receptor. [Link]

  • Patsnap Synapse. (2024, June 21). What are H3 receptor agonists and how do they work?. [Link]

  • Kraeuter, A. K., Guest, P. C., & Sarnyai, Z. (2019). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. Methods in molecular biology (Clifton, N.J.), 1916, 99–103. [Link]

  • Tatem, K. S., & Quinn, J. L. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of visualized experiments : JoVE, (96), 52434. [Link]

  • protocols.io. (2023, November 22). Open Field Test. [Link]

Sources

Application

Application Note: Derivatization Strategies for 4-(1-Methyl-1H-imidazol-2-yl)piperidine in SAR Studies

Introduction & Mechanistic Rationale The molecule 4-(1-Methyl-1H-imidazol-2-yl)piperidine is a highly versatile and privileged building block in modern medicinal chemistry. Its unique structural topology—combining a basi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The molecule 4-(1-Methyl-1H-imidazol-2-yl)piperidine is a highly versatile and privileged building block in modern medicinal chemistry. Its unique structural topology—combining a basic, sp3 -rich piperidine ring with a polar, aromatic 1-methylimidazole moiety—makes it an ideal scaffold for central nervous system (CNS) drug discovery. This specific core is prominently featured in the development of muscarinic M1 and M4 receptor agonists for the treatment of Alzheimer's disease and schizophrenia [1], as well as in the design of targeted CYP3A4 inhibitors [2].

In Structure-Activity Relationship (SAR) campaigns, the secondary amine of the piperidine ring serves as the primary synthetic vector. Derivatizing this nitrogen allows medicinal chemists to systematically tune the physicochemical properties of the molecule without disrupting the crucial hydrogen-bonding and metal-coordinating capabilities of the imidazole ring [3].

The Causality of Derivatization:
  • N-Alkylation: Retains the inherent basicity of the piperidine nitrogen ( pKa​ ~9–10) while extending the molecule into adjacent lipophilic binding pockets. This is critical when an ionic interaction (e.g., with an aspartate residue in a GPCR) is required for target engagement.

  • N-Acylation: Converts the basic amine into a neutral amide. This drastically reduces basicity, increases the polar surface area (PSA) by introducing a hydrogen bond acceptor, and rigidifies the exit vector due to the partial double-bond character of the C–N amide bond.

  • N-Sulfonylation: Introduces a sulfonamide group, which alters the exit vector to a tetrahedral geometry. This completely abolishes basicity and often improves metabolic stability against oxidative enzymes.

SAR Workflow & Visualization

The following diagram illustrates the divergent synthetic pathways utilized to explore the chemical space around the piperidine nitrogen.

SAR_Workflow Core 4-(1-Methyl-1H-imidazol-2-yl)piperidine (Core Scaffold) RedAm Reductive Amination (N-Alkyl) Core->RedAm Aldehyde, NaBH(OAc)3 Amide Amide Coupling (N-Acyl) Core->Amide R-COOH, HATU, DIPEA Sulfon Sulfonylation (N-Sulfonyl) Core->Sulfon R-SO2Cl, Et3N Aryl Buchwald-Hartwig (N-Aryl) Core->Aryl Ar-X, Pd-cat, Base Prop1 Retains basicity Increases lipophilicity RedAm->Prop1 Prop2 Abolishes basicity Adds H-bond acceptor Amide->Prop2 Prop3 Tetrahedral geometry Improves stability Sulfon->Prop3 Prop4 Rigidifies vector Adds pi-pi stacking Aryl->Prop4

Divergent SAR derivatization pathways for 4-(1-Methyl-1H-imidazol-2-yl)piperidine.

Quantitative Physicochemical Impact

Summarizing the expected shifts in physicochemical properties is vital for guiding downstream in vitro ADME and pharmacokinetic assays.

Derivatization TypeReagentsExpected pKa​ Shift cLogP ImpactStructural / Geometric Effect
N-Alkylation R-CHO, NaBH(OAc)3​ Negligible (remains basic)Increases (+)Flexible sp3 vector
N-Acylation R-COOH, HATUSignificant drop (neutral)VariablePlanar, restricted rotation
N-Sulfonylation R−SO2​Cl , BaseSignificant drop (neutral)Increases (+)Tetrahedral exit vector
N-Arylation Ar-X, Pd-catalystModerate drop (~ pKa​ 5-6)Increases (++)Rigid, planar sp2 vector

Experimental Protocols

The following methodologies are designed as self-validating systems , ensuring that researchers can visually or analytically confirm reaction progress at critical junctures.

Protocol A: Reductive Amination (N-Alkylation)

Objective: Synthesize N-alkyl derivatives while maintaining the basicity of the piperidine ring. Causality Insight: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected over sodium borohydride ( NaBH4​ ) because it is a milder reducing agent. It selectively reduces the transient iminium ion intermediate without prematurely reducing the starting aldehyde, ensuring high conversion rates.

  • Initiation: Dissolve 4-(1-Methyl-1H-imidazol-2-yl)piperidine (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) at 0.2 M concentration.

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction: Add NaBH(OAc)3​ (1.5 eq) portion-wise over 10 minutes.

    • Self-Validating System: The reaction mixture should transition from a clear solution to slightly opaque upon the addition of NaBH(OAc)3​ , indicating the active reduction of the iminium intermediate. If the solution remains perfectly clear, iminium formation may have failed; verify the presence of the intermediate via LC-MS before proceeding.

  • Completion: Stir at room temperature for 12–16 hours. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3​ to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane (DCM), dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Amide Coupling (N-Acylation)

Objective: Synthesize N-acyl derivatives to explore hydrogen-bond acceptor interactions and reduce basicity. Causality Insight: HATU is utilized as the coupling reagent due to its superior efficiency in forming the active OAt ester intermediate, which is particularly useful for secondary amines like piperidine that can be sterically hindered. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without participating in side reactions.

  • Activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes to pre-activate the acid.

    • Self-Validating System: Upon mixing the carboxylic acid, HATU, and DIPEA, a faint yellowing of the solution typically occurs within 5–15 minutes. This visual cue confirms the formation of the active OAt ester. If no color change is observed, the carboxylic acid may be sterically hindered or degraded.

  • Coupling: Add 4-(1-Methyl-1H-imidazol-2-yl)piperidine (1.0 eq) to the mixture.

  • Completion: Stir at room temperature for 2–4 hours. Monitor completion via TLC (stain with ninhydrin to ensure disappearance of the secondary amine).

  • Workup: Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO3​ , water (3x to remove DMF), and brine. Dry over MgSO4​ and concentrate.

Protocol C: Sulfonylation (N-Sulfonylation)

Objective: Introduce a sulfonamide linkage to probe distinct tetrahedral spatial geometries. Causality Insight: The reaction between a secondary amine and a sulfonyl chloride is highly electrophilic. Using an excess of triethylamine ( Et3​N ) neutralizes the HCl byproduct, driving the reaction forward and preventing the protonation of the piperidine starting material.

  • Preparation: Dissolve 4-(1-Methyl-1H-imidazol-2-yl)piperidine (1.0 eq) and Et3​N (2.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere.

  • Addition: Slowly add the target sulfonyl chloride (1.1 eq) dropwise.

    • Self-Validating System: The addition of sulfonyl chloride to the amine/base mixture at 0 °C should produce immediate fuming or a slight white precipitate (triethylamine hydrochloride). The presence of this precipitate confirms that the nucleophilic attack and subsequent HCl displacement are actively occurring.

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with water, extract with DCM, wash with brine, dry over MgSO4​ , and concentrate.

References

  • Title: US20190112294A1 - Bicyclic aza compounds as muscarnic M1 receptor and/or M4 receptor antagonists.
  • Title: US20160297792A1 - Piperidine or piperazine linked imidazole and triazole derivatives and methods of use thereof for improving the pharmacokinetics of a drug.
  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
Method

Application Notes and Protocols for the Investigation of 4-(1-Methyl-1H-imidazol-2-yl)piperidine in Anticancer Research

Introduction: The Rationale for Investigating 4-(1-Methyl-1H-imidazol-2-yl)piperidine in Oncology The confluence of the imidazole and piperidine scaffolds in a single molecular entity presents a compelling starting point...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Investigating 4-(1-Methyl-1H-imidazol-2-yl)piperidine in Oncology

The confluence of the imidazole and piperidine scaffolds in a single molecular entity presents a compelling starting point for anticancer drug discovery. Both heterocycles are considered "privileged structures" in medicinal chemistry, frequently appearing in a wide array of clinically approved drugs and investigational agents.[1][2] The imidazole ring, an aromatic five-membered heterocycle, is a versatile pharmacophore capable of engaging in hydrogen bonding and metal ion coordination, making it a key component in molecules that inhibit enzymes crucial for cancer cell proliferation, such as kinases.[3][4] The piperidine ring, a saturated six-membered heterocycle, provides a three-dimensional framework that can be functionalized to optimize physicochemical properties and target engagement.[1][2]

Hybrid molecules incorporating both imidazole and piperidine moieties have demonstrated significant potential across various anticancer research areas. Studies have revealed that such compounds can act as potent inhibitors of key oncogenic drivers, including Epidermal Growth Factor Receptor (EGFR), BCR-ABL tyrosine kinase, and the c-Myc transcription factor.[3][5][6] The structural motif of 4-(1-Methyl-1H-imidazol-2-yl)piperidine serves as a foundational scaffold that can be further elaborated to target a multitude of cancer-related pathways. These application notes provide a comprehensive guide for researchers to systematically evaluate the anticancer potential of this compound and its derivatives.

Physicochemical Properties and Handling

Before commencing any biological evaluation, it is crucial to understand the fundamental properties of the test compound.

PropertyValueSource
Chemical Formula C₉H₁₆ClN₃ (hydrochloride salt)[7]
Molecular Weight 201.70 g/mol (hydrochloride salt)[7]
Appearance Powder or crystals[8]
Storage Keep in a dark place, inert atmosphere, room temperature.[8]
Solubility The dihydrochloride salt form enhances solubility in aqueous media.[9]

Safety Precautions: 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride is harmful if swallowed or inhaled and causes skin and serious eye irritation. It may also cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling should be performed in a well-ventilated fume hood.[7]

Proposed Research Workflow for Anticancer Evaluation

The following workflow outlines a logical progression of experiments to comprehensively assess the anticancer properties of 4-(1-Methyl-1H-imidazol-2-yl)piperidine.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Advanced In Vitro & Ex Vivo Models A Compound Preparation & QC B Cell Viability & Cytotoxicity Assays (MTT, CellTiter-Glo) A->B C Selection of Sensitive Cancer Cell Lines B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assays (Annexin V/PI, Caspase Activity) C->E F Kinase Inhibition Profiling C->F G Target Deconvolution (e.g., c-Myc) C->G H 3D Spheroid/Organoid Cultures D->H E->H I Colony Formation Assays F->I G->I J Patient-Derived Xenograft (PDX) Explant Cultures H->J I->J

Caption: Proposed experimental workflow for evaluating the anticancer potential of 4-(1-Methyl-1H-imidazol-2-yl)piperidine.

Experimental Protocols

PART 1: In Vitro Cytotoxicity Screening

Objective: To determine the concentration-dependent cytotoxic effects of 4-(1-Methyl-1H-imidazol-2-yl)piperidine against a panel of human cancer cell lines.

Rationale: This initial screen is fundamental to identifying which cancer types may be susceptible to the compound and to establish the effective concentration range for subsequent mechanistic studies. The choice of cell lines should ideally include those with known dependencies on pathways that have been shown to be targeted by imidazole-piperidine hybrids, such as lung cancer (e.g., A549, NCI-H1975), breast cancer (e.g., MCF-7), and leukemia (e.g., K-562).[5]

Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., A549, MCF-7, K-562) in their recommended media until they reach 80-90% confluency.

    • Trypsinize and resuspend the cells to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride in sterile DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Parameter Description
Cell Lines A549 (Lung), MCF-7 (Breast), K-562 (Leukemia), HepG2 (Liver)
Compound 4-(1-Methyl-1H-imidazol-2-yl)piperidine
Concentration Range 0.01, 0.1, 1, 10, 100 µM
Incubation Time 48 hours
Readout Absorbance at 570 nm
Endpoint IC₅₀ Value
PART 2: Elucidating the Mechanism of Action

Based on the initial cytotoxicity screening, further experiments should be designed to investigate how the compound induces cell death.

A. Cell Cycle Analysis

Objective: To determine if the compound induces cell cycle arrest at a specific phase.

Rationale: Many anticancer agents exert their effects by halting the cell cycle, preventing cancer cells from proliferating. For instance, some imidazole derivatives have been shown to cause G2/M phase arrest.[5]

Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

  • Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Harvest the cells, wash with cold PBS, and fix in 70% ethanol at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

B. Apoptosis Induction

Objective: To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis).

Rationale: A key characteristic of a successful anticancer drug is its ability to selectively induce apoptosis in cancer cells. Benzimidazole derivatives, which are structurally related to the compound of interest, have been shown to induce apoptosis by downregulating c-Myc protein levels.[6]

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Treat cells in 6-well plates with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 48 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. The distribution of cells into four quadrants (viable, early apoptotic, late apoptotic, and necrotic) will be determined.

G cluster_pathway Potential c-Myc Inhibition Pathway Compound 4-(1-Methyl-1H-imidazol-2-yl)piperidine MycMax c-Myc/Max Heterodimer Compound->MycMax Disrupts Interaction Transcription Target Gene Transcription MycMax->Transcription Promotes Apoptosis Apoptosis MycMax->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Hypothetical pathway of apoptosis induction via c-Myc/Max disruption.

Conclusion and Future Directions

The structural alerts present in 4-(1-Methyl-1H-imidazol-2-yl)piperidine, namely the imidazole and piperidine rings, strongly suggest its potential as a scaffold for the development of novel anticancer agents. The protocols outlined in these application notes provide a robust framework for its initial evaluation. Positive results from these in vitro studies would warrant further investigation, including lead optimization through medicinal chemistry to enhance potency and selectivity, and subsequent evaluation in in vivo cancer models to assess efficacy and tolerability. The exploration of this and related compounds could lead to the discovery of new therapeutic options for a range of malignancies.

References

  • Kardile, P., et al. (2023). Quinoline–imidazole–piperidine hybrids as potent anticancer agents. MDPI. Available at: [Link]

  • Rejinthala, S., Endoori, S., & Mondal, T. (2024). New Imidazo[4,5‐c]pyridine‐piperidine Hybrids as Potential Anti‐cancer Agents and In‐Silico Studies. ChemistrySelect.
  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. (2025). European Journal of Medicinal Chemistry. Available at: [Link]

  • 1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid dihydrochloride. Cayman Chemical.
  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2023). ResearchGate. Available at: [Link]

  • 4-((1H-Imidazol-1-yl)methyl)piperidine. Benchchem.
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025). Cureus.
  • Cu(II), Ag(I), and Au(I) complexes of imidazole derivatives as emerging anti-cancer agents: A comprehensive review. (2026). Arabian Journal of Chemistry.
  • 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride Safety Data Sheet.
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2021). MDPI.
  • 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine Derivatives, a Novel Class of Selective Delta-Opioid Agonists. (2006). PubMed. Available at: [Link]

  • 4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol. BLDpharm.
  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (2012). International Journal of Research in Pharmacy and Chemistry.
  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Synthesis and biological evaluation of 4-(1H-imidazol-2-yl)-2-(pyrimidin-5-yl)oxazoles as potent anticancer agents. (2024).
  • Recent Advancement of Piperidine Moiety in Treatment of Cancer- A Review. (2018). PubMed. Available at: [Link]

  • N-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-3-carboxamide hydrochloride. Santa Cruz Biotechnology.
  • 4-((1-Methyl-1H-imidazol-2-yl)sulfonyl)piperidine. Sigma-Aldrich.
  • Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. (2023). Indian Journal of Heterocyclic Chemistry.
  • Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. (2021). MDPI.
  • Piperidin-4-one: the potential pharmacophore. (2013). PubMed. Available at: [Link]

  • Synthesis and Cytotoxicity Evaluation of Some Novel 1-(3-Chlorophenyl)piperazin-2-one Derivatives Bearing Imidazole Bioisosteres. (2013).
  • Pressurized Intraperitoneal Aerosolized Chemotherapy With Mitomycin for the Treatment of Unresectable Appendix or Colorectal Cancer With Peritoneal Metastases, The IMPACT Trial. ClinicalTrials.gov.
  • Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. (2010). PubMed. Available at: [Link]

  • A phase II study evaluating the effect of GEN-1 (IL-12 Plasmid Formulated with PEG-PEI-Cholesterol Lipopolymer) on second look laparoscopy (SLL) when administered in combination with Bevacizumab (BEV) and Neoadjuvant Chemotherapy (NACT) in subjects newly diagnosed with advanced ovarian, fallopian tube or primary peritoneal cancer. MD Anderson Cancer Center.

Sources

Application

The Strategic Incorporation of 4-(1-Methyl-1H-imidazol-2-yl)piperidine in the Design of Novel Kinase Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery. Within the vast chemical space explored, the 4-(1-methyl-1H-imidazol-2-yl)piperidine moiety has emerged as a privileged scaffold, offering a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability. This guide provides an in-depth exploration of its application in the synthesis of novel kinase inhibitors, detailing synthetic protocols, and outlining its role in achieving high-affinity binding to key oncogenic kinases such as Polo-like Kinase 4 (PLK4) and Cyclin-Dependent Kinase 8 (CDK8).

The Significance of the 4-(1-Methyl-1H-imidazol-2-yl)piperidine Scaffold

The power of this heterocyclic system lies in the synergistic interplay of its two core components: the 1-methyl-1H-imidazole and the piperidine ring.

  • The 1-Methyl-1H-imidazole Moiety: The imidazole ring is a versatile pharmacophore. The methylated nitrogen at position 1 prevents tautomerization and provides a fixed hydrogen bond acceptor. The nitrogen at position 3 can act as a crucial hydrogen bond acceptor, often interacting with the hinge region of the kinase active site, a common feature in many ATP-competitive inhibitors. The C2-linkage to the piperidine ring provides a specific vector for positioning this key interaction.

  • The Piperidine Ring: This saturated heterocycle offers a three-dimensional scaffold that can be strategically utilized to orient substituents into specific pockets of the kinase active site. Its conformational flexibility, though constrained, allows for induced-fit binding. The basic nitrogen of the piperidine can be a key interaction point or a site for further chemical modification to modulate physicochemical properties such as solubility and cell permeability.

The combination of these two rings creates a rigid yet adaptable building block, pre-organizing key binding elements for effective interaction with the ATP-binding pocket of various kinases.

Synthesis of the Core Intermediate: 4-(1-Methyl-1H-imidazol-2-yl)piperidine

A robust and scalable synthesis of this key intermediate is paramount for its successful application in drug discovery programs. The following multi-step protocol, adapted from established organometallic and heterocyclic chemistry principles, provides a reliable pathway starting from commercially available materials.

Workflow for the Synthesis of 4-(1-Methyl-1H-imidazol-2-yl)piperidine

Synthesis_Workflow A N-Boc-4-piperidone D tert-Butyl 4-hydroxy-4-(1-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate A->D B 1-Methyl-1H-imidazole B->D 1. Lithiation (n-BuLi) 2. Addition to Ketone C n-Butyllithium (n-BuLi) F tert-Butyl 4-(1-methyl-1H-imidazol-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate D->F Dehydration (TFA) E Trifluoroacetic Acid (TFA) H tert-Butyl 4-(1-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate F->H Catalytic Hydrogenation G H2, Pd/C J 4-(1-Methyl-1H-imidazol-2-yl)piperidine H->J Boc Deprotection (TFA) I Trifluoroacetic Acid (TFA) PLK4_Inhibitor_Synthesis A 4-(1-Methyl-1H-imidazol-2-yl)piperidine C Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->C B Core Scaffold (e.g., substituted indazole) B->C D PLK4 Inhibitor Analog C->D Kinase_Assay_Workflow A Prepare Kinase, Substrate, and ATP solution B Add Test Compound (serial dilutions) A->B C Incubate B->C D Initiate reaction with ATP C->D E Stop Reaction D->E F Detect Signal (e.g., Luminescence, Fluorescence) E->F G Calculate IC50 F->G

Technical Notes & Optimization

Troubleshooting

Improving the yield of 4-(1-Methyl-1H-imidazol-2-yl)piperidine synthesis

Technical Support Center: Optimizing the Synthesis of 4-(1-Methyl-1H-imidazol-2-yl)piperidine Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of nitrogen-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of 4-(1-Methyl-1H-imidazol-2-yl)piperidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of nitrogen-rich heterocyclic building blocks. 4-(1-Methyl-1H-imidazol-2-yl)piperidine (often isolated as a hydrochloride salt, CAS 1198420-89-1) is a critical pharmacophore used in the development of muscarinic M1/M4 receptor agonists for neurological disorders . However, its four-step synthesis—comprising lithiation, dehydration, hydrogenation, and deprotection—is fraught with yield-killing pitfalls such as enolization, catalyst poisoning, and severe hygroscopicity.

This guide provides field-proven, mechanistic solutions to these common bottlenecks, ensuring high-yielding, reproducible batches.

Synthetic Workflow

Below is the optimized four-step route. We have transitioned from standard lithiation to a cerium-mediated addition, and implemented acid-promoted hydrogenation to bypass catalyst inhibition.

SynthesisRoute A 1-Methylimidazole + 1-Boc-4-piperidone B Tertiary Alcohol Intermediate A->B 1. n-BuLi, CeCl3 2. Quench C Tetrahydropyridine Intermediate B->C SOCl2, Pyridine D Boc-Protected Piperidine C->D H2, Pd/C AcOH E Target Compound (HCl Salt) D->E HCl/Dioxane

Figure 1: Optimized four-step synthetic workflow for 4-(1-Methyl-1H-imidazol-2-yl)piperidine.

Troubleshooting & FAQs

Q1: Why is my yield for the C2-lithiation and addition to 1-Boc-4-piperidone consistently below 45%? Causality: 1-Boc-4-piperidone is highly prone to enolization. When 2-lithio-1-methylimidazole acts as a base rather than a nucleophile, it deprotonates the alpha-position of the piperidone. Upon aqueous workup, the enolate simply reprotonates, returning unreacted starting materials. Solution: Implement a cerium-mediated transmetallation. By stirring the organolithium intermediate with anhydrous CeCl₃ at -78 °C before adding the ketone, you form an organocerium species. The extreme oxophilicity of cerium strongly coordinates the carbonyl oxygen, suppressing basicity and driving the 1,2-nucleophilic addition. This typically boosts yields to >85%.

Q2: During the dehydration of the tertiary alcohol, I observe significant decomposition and a black tarry residue. How can I prevent this? Causality: Harsh acidic conditions (such as refluxing TFA or concentrated HCl) strip the Boc protecting group prematurely . The resulting electron-rich, unprotected tetrahydropyridine intermediate is highly unstable and rapidly polymerizes under heat. Solution: Utilize mild, non-deprotecting dehydration conditions. Thionyl chloride (SOCl₂) in pyridine at 0 °C facilitates a clean E2 elimination via a chlorosulfite intermediate without compromising the Boc group.

Q3: The catalytic hydrogenation (Pd/C) of the alkene intermediate stalls at ~60% conversion. What causes this and how do I force it to completion? Causality: The 1-methylimidazole moiety is a strong Lewis base. The unshared electron pair on the sp² nitrogen coordinates tightly to the palladium surface, effectively poisoning the catalyst and halting the reduction of the alkene. Solution: Perform the hydrogenation under slightly acidic conditions. Adding 1.5 equivalents of glacial acetic acid (AcOH) to the methanol solvent protonates the imidazole nitrogen, drastically reducing its affinity for the palladium catalyst. Combine this with 50 psi of H₂ gas to ensure 100% conversion.

Q4: The final deprotection yields a gummy, sticky mass instead of a free-flowing powder. How do I isolate the product efficiently? Causality: The target compound, 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride , is exceptionally hygroscopic. Evaporating the deprotection solvent to dryness exposes the salt to ambient humidity, causing it to rapidly absorb water and form a gum. Solution: Avoid complete evaporation. After deprotection with 4M HCl in dioxane, triturate the product by adding an excess of cold methyl tert-butyl ether (MTBE) directly to the reaction mixture. Filter the resulting precipitate under a stream of dry nitrogen and transfer immediately to a vacuum desiccator.

Quantitative Data: Optimization Impact

Reaction StepStandard ConditionOptimized ConditionYield ImpactMechanistic Rationale
Nucleophilic Addition n-BuLi, THF, -78 °Cn-BuLi, CeCl₃, THF, -78 °C45% → 88%CeCl₃ suppresses α-deprotonation/enolization of the piperidone.
Dehydration TFA, RefluxSOCl₂, Pyridine, 0 °C50% → 92%Prevents premature Boc cleavage and subsequent polymerization.
Hydrogenation 10% Pd/C, MeOH, 1 atm H₂10% Pd/C, MeOH/AcOH, 50 psi H₂60% → 95%Acetic acid protonates imidazole, preventing Pd surface poisoning.
Isolation Rotary evaporation to drynessDirect trituration with cold MTBEGummy → SolidPrevents exposure to ambient moisture; bypasses hygroscopicity.

Step-by-Step Experimental Methodologies

Note: The following protocols are designed as self-validating systems. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Step 1: Cerium-Mediated Addition

  • Dry CeCl₃ heptahydrate under high vacuum at 140 °C for 12 hours to obtain anhydrous CeCl₃. Suspend in anhydrous THF (10 mL/g) and stir for 2 hours at room temperature.

  • In a separate flask, dissolve 1-methylimidazole (1.0 eq) in anhydrous THF. Cool to -78 °C.

  • Dropwise add n-BuLi (1.05 eq, 2.5 M in hexanes). Stir for 30 minutes at -78 °C.

  • Transfer the organolithium solution via cannula into the CeCl₃ suspension at -78 °C. Stir for 1 hour.

  • Dropwise add 1-Boc-4-piperidone (0.95 eq) dissolved in THF. Stir for 2 hours at -78 °C, then allow to warm to 0 °C.

  • IPC: Quench a 0.1 mL aliquot in saturated NH₄Cl and extract with EtOAc. Analyze by LC-MS. Proceed only if the mass [M+H]⁺ = 282.2 is the dominant peak.

  • Quench the bulk reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

Step 2: Mild Dehydration

  • Dissolve the crude tertiary alcohol from Step 1 in anhydrous pyridine (5 mL/mmol). Cool to 0 °C under nitrogen.

  • Dropwise add thionyl chloride (SOCl₂, 2.0 eq). The solution will turn yellow/orange.

  • Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • IPC: Analyze by TLC (10% MeOH in DCM). The starting material (Rf ~0.3) should be completely consumed, replaced by a new UV-active spot (Rf ~0.6).

  • Carefully pour the mixture into ice water. Extract with DCM (3x). Wash the organic layer with saturated CuSO₄ (to remove pyridine), dry over MgSO₄, and concentrate to yield the tetrahydropyridine intermediate.

Step 3: Acid-Promoted Hydrogenation

  • Dissolve the alkene intermediate in a 9:1 mixture of MeOH and glacial acetic acid (10 mL/mmol).

  • Add 10% Pd/C (50% wet, 10 wt% relative to substrate).

  • Purge the reaction vessel with nitrogen (3x), then with hydrogen gas (3x).

  • Pressurize the vessel to 50 psi with H₂ and stir vigorously at room temperature for 12 hours.

  • IPC: Filter a 0.1 mL aliquot through a syringe filter. Analyze by LC-MS. The mass should shift from [M+H]⁺ = 264.2 (alkene) to 266.2 (alkane).

  • Filter the bulk reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH. Concentrate the filtrate under reduced pressure.

Step 4: Deprotection and Anhydrous Isolation

  • Dissolve the Boc-protected piperidine in a minimal amount of anhydrous DCM.

  • Add 4M HCl in dioxane (10 eq). Stir at room temperature for 2 hours.

  • IPC: Monitor by LC-MS. The Boc group [M+H]⁺ = 266.2 should disappear, yielding the free amine [M+H]⁺ = 166.1.

  • Crucial Isolation Step: Do not evaporate the solvent. Instead, place the flask in an ice bath and slowly add 5 volumes of cold anhydrous MTBE with vigorous stirring. A white precipitate will form.

  • Filter the solid rapidly under a stream of dry nitrogen using a Schlenk frit or a Buchner funnel with a nitrogen blanket.

  • Wash the filter cake with additional cold MTBE. Immediately transfer the highly hygroscopic 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride to a vacuum desiccator containing P₂O₅.

References

  • Brown, G., et al. (2018). Bicyclic Aza Compounds as Muscarinic M1 Receptor and/or M4 Receptor Agonists.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc.[Link]

Optimization

Imidazole Synthesis Support Center: Troubleshooting Side Reactions &amp; Workflows

Welcome to the Technical Support Center for Imidazole Synthesis. As researchers and drug development professionals, you know that the 2-substituted imidazole core is a privileged scaffold in medicinal chemistry and mater...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Imidazole Synthesis. As researchers and drug development professionals, you know that the 2-substituted imidazole core is a privileged scaffold in medicinal chemistry and materials science. However, constructing and functionalizing this heterocycle is notoriously prone to side reactions, ranging from over-alkylation to transition-metal poisoning.

This guide abandons generic advice in favor of causality-driven troubleshooting. By understanding the mechanistic origins of byproducts, you can engineer self-validating protocols that ensure high yields and regioselectivity.

Part 1: The Debus-Radziszewski Multicomponent Condensation

The classical Debus-Radziszewski synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia to form a 2-substituted (or 2,4,5-trisubstituted) imidazole[1]. While foundational, this multicomponent reaction is highly susceptible to pH-dependent side reactions.

FAQ & Troubleshooting

Q: My reaction yield is abysmal, and I am isolating significant amounts of carboxylic acids and alcohols instead of the target imidazole. What is happening? A: You are observing the Cannizzaro reaction of your aldehyde precursor.

  • Causality: The Debus-Radziszewski reaction requires ammonia, which creates a basic environment. Under basic conditions, aldehydes lacking α -protons (like benzaldehyde) undergo disproportionation into their corresponding carboxylic acids and primary alcohols.

  • Solution: Buffer the reaction strictly to pH ~2[2]. Using ammonium acetate in boiling glacial acetic acid instead of aqueous ammonia prevents the Cannizzaro disproportionation while simultaneously hydrolyzing unwanted Schiff base intermediates[1].

Q: I am detecting a complex mixture of polymeric materials and stable Schiff bases. How do I drive the cyclization forward? A: The rate of your cyclocondensation is lagging behind the rate of intermediate formation.

  • Causality: The reaction proceeds via a diimine intermediate. If the subsequent condensation with the aldehyde is too slow, the open-chain diimines can polymerize or form stable, unreactive Schiff bases[3].

  • Solution: Adjust the stoichiometry and apply microwave irradiation. Supplying a slight excess of ammonium acetate and utilizing microwave-assisted heating accelerates the cyclocondensation step, preventing the accumulation and degradation of open-chain intermediates[4].

DR_Pathway Start 1,2-Dicarbonyl + Aldehyde + NH3 Diimine Diimine Intermediate Start->Diimine NH3 Condensation Cannizzaro Cannizzaro Side Reaction (Acid + Alcohol) Start->Cannizzaro Basic pH (Unbuffered) Product 2-Substituted Imidazole (Target) Diimine->Product Aldehyde + Cyclization Schiff Schiff Base Byproducts Diimine->Schiff Slow Cyclization Rate

Caption: Mechanistic divergence in the Debus-Radziszewski synthesis highlighting pH-dependent side reactions.

Part 2: Transition-Metal Catalyzed C-H Functionalization

Modern synthesis often relies on the direct C-H functionalization of the imidazole core to introduce 2-substituents. While highly atom-economical, transition-metal catalysis (e.g., Ni or Pd) introduces critical regioselectivity challenges.

FAQ & Troubleshooting

Q: During the Ni-catalyzed C-H arylation of my imidazole, I am exclusively isolating N-arylated products rather than the desired C2-arylated compound. Why? A: You are experiencing competitive Ullmann-type C-N coupling.

  • Causality: The N1 nitrogen of an unprotected imidazole is highly nucleophilic. Transition metals like Nickel will preferentially coordinate and activate the N-H bond over the C2-H bond, leading to rapid N-arylation[5].

  • Solution: You must mask the N1 position. Protect the imidazole nitrogen with a bulky, electron-withdrawing group such as tert-butyloxycarbonyl (Boc) or 2-(trimethylsilyl)ethoxymethyl (SEM)[5]. This not only prevents N-arylation but also sterically and electronically directs the metal catalyst to the adjacent C2 position.

Q: My C2-arylation is proceeding, but I am losing 30-40% of my starting material to imidazole homodimerization. How can I suppress this? A: Homocoupling is a classic symptom of oxidative side reactions in cross-coupling.

  • Causality: In the presence of trace oxygen or excess metal catalyst acting as an oxidant, two metalated imidazole species will undergo reductive elimination with each other rather than with the aryl halide[6].

  • Solution: Ensure rigorous Schlenk techniques to maintain an anaerobic environment. Additionally, running the reaction with a slight excess of the aryl halide (1.5 equiv.) relative to the imidazole ensures the catalytic cycle favors cross-coupling over homocoupling[6].

CH_Func Unprotected Unprotected Imidazole NAryl N-Arylation (Ullmann Side Product) Unprotected->NAryl Ni Catalyst (Nucleophilic N) Protected N-Protected Imidazole (Boc/SEM) C2Aryl C2-Arylation (Target Product) Protected->C2Aryl Ni(OTf)2, Ligand (Directed C-H Act.) Homodimer Homodimerization (Oxidative Side Product) Protected->Homodimer Trace O2 / Oxidative

Caption: Regioselectivity and oxidative side pathways in Ni-catalyzed imidazole C-H functionalization.

Part 3: Quantitative Data & Self-Validating Protocols

To streamline your process optimization, consult the side-reaction mitigation matrix below, followed by our standardized, self-validating protocols.

Table 1: Side Reaction Mitigation Matrix
Side ReactionPrimary CauseMechanistic TriggerOptimized Solution
Cannizzaro Disproportionation Unbuffered basic mediaAldehyde lacks α -protonsUse NH4​OAc in glacial acetic acid (pH ~2)
Schiff Base Accumulation Slow cyclization kineticsDiimine intermediate trappingMicrowave irradiation; increase temperature
N-Arylation (Over C-H) Free N1 lone pairNucleophilic attack on MetalN-protection via Boc or SEM groups
Imidazole Homocoupling Trace oxidants / O2​ Oxidative metalationStrict anaerobic Schlenk conditions
Over-alkylation (Imidazolium) Product nucleophilicity2-Substituted product reactsStoichiometric control; biphasic extraction
Protocol A: Self-Validating Debus-Radziszewski Synthesis (Lophine)

This protocol utilizes acidic buffering to prevent aldehyde oxidation[1].

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve benzil (1.0 mmol) and benzaldehyde (1.0 mmol) in 16 mL of boiling glacial acetic acid[1].

  • Ammonia Source Addition: Slowly add ammonium acetate (1.2 g, excess) to the boiling solution[1].

    • Validation Checkpoint 1: The initial solution will be distinctly yellow due to the benzil. As the reaction proceeds, the color will fade to a pale yellow/clear solution, indicating the consumption of the dicarbonyl.

  • Reflux: Heat the mixture to reflux for 5 hours. Monitor via TLC (Hexanes:EtOAc 7:3).

  • Precipitation & Work-up: Pour the hot reaction mixture directly into 50 mL of crushed ice-water.

    • Validation Checkpoint 2: A dense white precipitate (lophine acetate salt) should form immediately. If an oil forms, Schiff base impurities are present.

  • Neutralization: Neutralize the aqueous suspension with saturated aqueous NaHCO3​ until gas evolution ceases (pH ~7.5)[1]. Extract with EtOAc (3 x 20 mL), dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

Protocol B: Ni-Catalyzed C2-Arylation of N-Protected Imidazoles

This protocol leverages a Nickel catalyst to selectively functionalize the C2 position, assuming prior Boc-protection[5],[6].

  • Anaerobic Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with N-Boc-imidazole (1.0 mmol), Ni(OTf)₂ (10 mol%), 1,2-bis(dicyclohexylphosphino)ethane (dcype) (12 mol%), and anhydrous K3​PO4​ (3.0 equiv)[5],[6].

  • Reagent Addition: Add the aryl halide (1.5 mmol) and anhydrous tert-amyl alcohol (4.0 mL)[6]. Seal the tube and remove it from the glovebox.

  • Reaction: Heat the mixture to 110 °C for 36 hours[6].

    • Validation Checkpoint 1: Monitor the reaction via GC-MS. The target C2-arylated mass should dominate. The presence of a mass corresponding to [2M−2H] indicates an oxygen leak causing homodimerization.

  • Work-up: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the nickel catalyst and inorganic salts.

  • Deprotection (Optional): To remove the Boc group and yield the free 2-substituted imidazole, treat the crude organic phase with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature, followed by basic work-up.

References

  • TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. [Link]

  • Thieme E-Books & E-Journals. Product Class 3: Imidazoles. [Link]

  • Wikipedia. Debus–Radziszewski imidazole synthesis.[Link]

  • RSC Publishing. C–H arylation and alkenylation of imidazoles by nickel catalysis. [Link]

Sources

Troubleshooting

Technical Support Center: 4-(1-Methyl-1H-imidazol-2-yl)piperidine Stability &amp; Troubleshooting

Welcome to the Technical Support Center. As a critical pharmacophore in drug discovery (frequently utilized in histamine H3 receptor antagonists and CNS-active compounds), 4-(1-Methyl-1H-imidazol-2-yl)piperidine presents...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a critical pharmacophore in drug discovery (frequently utilized in histamine H3 receptor antagonists and CNS-active compounds), 4-(1-Methyl-1H-imidazol-2-yl)piperidine presents unique analytical and formulation challenges.

This guide is designed for analytical chemists and formulation scientists. It bypasses generic advice to provide mechanistic insights into why this specific bis-heterocyclic system degrades, how to troubleshoot unexpected analytical results, and how to design self-validating stability assays.

Part 1: Core Troubleshooting & FAQs

Q1: Why is my stock solution turning yellow/brown over time, even when refrigerated?

Causality: Discoloration in this compound is a hallmark of oxidative degradation and photodegradation . The molecule contains an electron-rich 1-methylimidazole ring and a basic secondary amine (piperidine). The imidazole moiety is highly susceptible to base-mediated autoxidation and photo-oxidation when exposed to ambient laboratory light, forming conjugated, colored polymeric byproducts [1]. Resolution: Store solid APIs in amber vials under an inert atmosphere (Argon/N2). For solutions, purge the headspace with inert gas, utilize peroxide-free solvents, and avoid prolonged exposure to benchtop fluorescent lighting.

Q2: During LC-MS stability analysis, I observe a new peak with a mass shift of +16 Da. What is this?

Causality: A +16 Da shift indicates the addition of an oxygen atom, typically forming a piperidine N-oxide . Secondary amines readily oxidize in the presence of atmospheric oxygen or trace peroxides found in aged ethereal solvents or polysorbate excipients. Resolution: Prepare fresh mobile phases daily. If formulating for in vivo studies, consider adding a water-soluble antioxidant (e.g., ascorbic acid) or a chelating agent (e.g., EDTA) to sequester trace metals that catalyze radical oxidation.

Q3: I subjected the compound to 0.1 M NaOH and 0.1 M HCl at 60°C for 24 hours, but I see <2% degradation. Is my stability-indicating method (SIM) flawed?

Causality: No, your method is likely sound. Unlike molecules with ester or amide linkages, the connection between the piperidine and imidazole rings in this compound is a direct carbon-carbon (C-C) bond (C4 of piperidine to C2 of imidazole). C-C bonds and intact saturated/aromatic heterocycles are highly resistant to standard acidic and basic hydrolytic cleavage. Your assay is successfully validating the intrinsic hydrolytic stability of the molecule.

Q4: What happens if the compound is exposed to extreme heat during synthesis or lyophilization?

Causality: While piperidine derivatives are generally stable up to ~100°C, extreme thermal stress can lead to dehydrogenation. This results in the formation of 2,3,4,5-tetrahydropyridine derivatives (a mass shift of -2 Da) or ring-opening events if the thermal stress is prolonged [2].

Part 2: Mechanistic Degradation Pathways

To develop a robust stability-indicating assay, you must understand the specific chemical liabilities of the molecule. The degradation of 4-(1-Methyl-1H-imidazol-2-yl)piperidine is driven primarily by oxidative and photolytic pathways, rather than hydrolysis.

DegradationPathways Parent 4-(1-Methyl-1H-imidazol-2-yl)piperidine (Parent Compound) Oxidation Oxidative Stress (H2O2, O2, Metal ions) Parent->Oxidation Atmospheric O2 / Peroxides Photo Photolytic Stress (UV/Vis Light) Parent->Photo Photon Absorption Thermal Thermal Stress (>100°C) Parent->Thermal High Heat N_Oxide Piperidine N-oxide (+16 Da) Oxidation->N_Oxide N-oxidation Imine Tetrahydropyridine Derivative (-2 Da) Oxidation->Imine Dehydrogenation Imid_Ox Imidazole Ring Oxidation Products Oxidation->Imid_Ox Radical attack Photo->Imid_Ox Photo-oxidation Cleavage Ring Cleavage / Polymerization Thermal->Cleavage C-N/C-C scission

Fig 1: Primary degradation pathways of 4-(1-Methyl-1H-imidazol-2-yl)piperidine under stress.

  • Oxidative Pathway: The nitrogen atom in the piperidine ring contains a lone pair of electrons that is highly susceptible to attack by reactive oxygen species (ROS), leading to N-oxides. Furthermore, hydroxyl radical initiation can abstract hydrogen from the piperidine ring, leading to imine formation [3].

  • Photolytic Pathway: The 1-methylimidazole ring absorbs UV energy, which can excite the molecule into a triplet state, generating singlet oxygen that subsequently attacks the imidazole ring itself, leading to complex ring-opened or oxidized degradants [1].

Part 3: Self-Validating Forced Degradation Protocol

A trusted protocol must be self-validating. If your total peak area (Parent + Degradants) in the stressed sample does not equal ~100% of the unstressed control, your method lacks mass balance. This usually means degradants are either volatile, non-UV absorbing, or still reacting in the autosampler.

Below is a standardized, self-validating workflow designed specifically for this compound.

Workflow Start Prepare 1 mg/mL Stock Solution Acid Acidic Stress (0.1 M HCl, 60°C) Start->Acid Base Basic Stress (0.1 M NaOH, 60°C) Start->Base Ox Oxidative Stress (3% H2O2, RT) Start->Ox Light Photolytic Stress (ICH Q1B Light) Start->Light Quench Neutralize / Quench Reactions Acid->Quench Base->Quench Ox->Quench Analyze LC-MS/MS & HPLC Analysis Light->Analyze Direct Quench->Analyze

Fig 2: Standardized forced degradation workflow for stability-indicating assay development.

Step-by-Step Methodology:

Step 1: Stock Preparation Prepare a 1.0 mg/mL stock solution of 4-(1-Methyl-1H-imidazol-2-yl)piperidine in an inert, MS-compatible solvent (e.g., 50:50 LC-MS grade Water:Acetonitrile). Causality: Methanol should be avoided as a primary diluent during stress testing to prevent artifactual methylation or transesterification reactions, ensuring observed degradants are intrinsic to the molecule.

Step 2: Stress Application (Targeting 5-20% Degradation)

  • Acidic: 1 mL stock + 1 mL 0.2 M HCl. Heat at 60°C for 24 hours.

  • Basic: 1 mL stock + 1 mL 0.2 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative: 1 mL stock + 1 mL 6% H₂O₂. Incubate at Room Temperature for 6 hours.

  • Photolytic: Expose 2 mL stock in a quartz vial to 1.2 million lux hours and 200 watt-hours/m² (ICH Q1B standard).

Step 3: Reaction Quenching (Critical for Mass Balance) Action: Neutralize acidic/basic samples with equimolar counter-reagents (e.g., add 1 mL of 0.2 M NaOH to the acidic sample). Quench oxidative samples with an equimolar amount of sodium bisulfite. Causality: If stress agents are not neutralized prior to HPLC injection, degradation will continue dynamically inside the autosampler. This leads to non-reproducible peak areas and a failure in mass balance validation. Quenching freezes the degradation snapshot in time.

Step 4: LC-MS/MS Analysis Run samples using a gradient reversed-phase method (e.g., C18 column, 0.1% Formic Acid in Water/Acetonitrile). Use a diode array detector (DAD) in series with a mass spectrometer. Causality: Since imidazole oxidation products may lose their chromophore, MS detection is mandatory to ensure all degradants are accounted for in the mass balance calculation.

Part 4: Quantitative Stability Data

The following table summarizes the expected degradation profile of 4-(1-Methyl-1H-imidazol-2-yl)piperidine based on its structural liabilities. Use this as a benchmark to validate your own experimental results.

Stress ConditionReagents / EnvironmentTime & TempExpected Degradation (%)Primary Degradant Identified
Acidic Hydrolysis 0.1 M HCl24h @ 60°C< 2.0%None (Stable C-C linkage)
Basic Hydrolysis 0.1 M NaOH24h @ 60°C< 2.0%None (Stable C-C linkage)
Oxidative Stress 3% H₂O₂6h @ 25°C15.0 - 25.0%Piperidine N-oxide (+16 Da)
Photolytic Stress ICH Q1B Light Source24h @ 25°C10.0 - 15.0%Imidazole autoxidation products
Thermal Stress Solid State48h @ 105°C< 5.0%Tetrahydropyridine (-2 Da)

Part 5: References

  • Huang, Y., et al. (2019). "Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir." Journal of Pharmaceutical Sciences. Available at:[Link]

  • Freeman, S. A., et al. (2010). "Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture." University of Texas Repositories. Available at:[Link]

  • Nielsen, O. J., et al. (2015). "Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions." The Journal of Physical Chemistry A. Available at:[Link]

Optimization

Technical Support Center: 4-(1-Methyl-1H-imidazol-2-yl)piperidine Purification

Welcome to the technical support and troubleshooting center for 4-(1-Methyl-1H-imidazol-2-yl)piperidine . This compound is a highly valuable heterocyclic building block, prominently utilized in the synthesis of muscarini...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for 4-(1-Methyl-1H-imidazol-2-yl)piperidine . This compound is a highly valuable heterocyclic building block, prominently utilized in the synthesis of muscarinic M1 and M4 receptor agonists for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia[1].

Due to its dual basicity (a secondary piperidine amine and an imidazole ring), high polarity, and strong metal-chelating properties, downstream purification of this molecule is notoriously challenging. This guide provides field-proven, causality-driven solutions to ensure high-yield isolation and purification.

Physicochemical Profile & Chromatographic Behavior

Understanding the quantitative physicochemical properties of this compound is the first step in designing a successful purification strategy. The free base is highly hydrophilic, which dictates the necessity for specialized extraction and chromatography techniques.

Table 1. Key Physicochemical Properties

PropertyValueReference
Free Base CAS Number 1084976-68-0
Hydrochloride Salt CAS Number 1198420-89-1[2]
Molecular Formula C₉H₁₅N₃ (Free base)[2]
Molecular Weight 165.24 g/mol
LogP ~1.30[2]
Topological Polar Surface Area (TPSA) 29.85 Ų[2]

Troubleshooting Guides (FAQs)

Q1: Why am I experiencing severe streaking and poor recovery during normal-phase silica gel chromatography?

Causality: The secondary amine of the piperidine ring and the basic nitrogen of the imidazole ring act as strong hydrogen-bond donors and acceptors. On standard normal-phase silica, these nitrogens interact strongly with acidic silanol (Si-OH) groups, leading to irreversible binding, severe chromatographic streaking, and mass loss. Solution:

  • Primary Recommendation: Abandon normal-phase silica and utilize Reverse-Phase (C18) flash chromatography. Use a gradient of Water/Acetonitrile modified with 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid to keep the amines protonated and prevent secondary interactions.

  • Alternative (Normal-Phase): If C18 is unavailable, you must passivate the silica. Pre-treat the column with 5% Triethylamine (Et₃N) in hexanes, and use a highly polar, basic eluent system such as Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 90:9:1 v/v/v).

Q2: My aqueous workup yields are consistently low (<40%). How can I improve extraction efficiency?

Causality: With a LogP of ~1.30 and a TPSA of 29.85 Ų[2], the free base is highly hydrophilic. The piperidine nitrogen has a pKa of ~10. At neutral pH (pH 7), the molecule is protonated and partitions almost entirely into the aqueous phase. Solution:

  • Alkalinization: Adjust the aqueous phase to pH > 12 using 2M NaOH to ensure the piperidine nitrogen is completely deprotonated.

  • Salting Out: Saturate the aqueous layer with solid NaCl to decrease the solubility of the organic compound in the aqueous phase.

  • Solvent Selection: Standard extraction solvents like Ethyl Acetate or pure Dichloromethane are insufficient. Extract with a 3:1 (v/v) mixture of Chloroform and Isopropanol (CHCl₃:IPA). The isopropanol disrupts hydrogen bonding with water, drastically improving the partition coefficient into the organic layer.

Q3: How do I efficiently remove residual transition metals (e.g., Pd or Zn) from upstream cross-coupling reactions?

Causality: The 1-methyl-1H-imidazole moiety is an excellent bidentate-like ligand that tightly chelates palladium and zinc catalysts often used in its synthesis. Solution: Prior to chromatography, treat the crude organic extract with a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol). Stir at 40°C for 2 hours, then filter through a pad of Celite. The thiol groups have a higher affinity for soft metals like Pd than the imidazole ring, effectively stripping the metal from your product.

Q4: What is the best method to isolate the product as a stable solid?

Causality: The free base of 4-(1-Methyl-1H-imidazol-2-yl)piperidine is often an oil or a low-melting, hygroscopic solid that is difficult to handle and prone to oxidative degradation. Solution: Convert the purified free base into its hydrochloride salt (CAS: 1198420-89-1)[2]. The HCl salt is a highly stable, free-flowing crystalline solid that can be stored indefinitely at room temperature[2].

Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues (e.g., undissolved salt, immediate precipitation) confirm the success of each step.

Protocol A: Optimized Aqueous Extraction & Metal Scavenging
  • Transfer the crude reaction mixture to a separatory funnel.

  • Add 2M NaOH (aq) dropwise until the aqueous layer reaches pH > 12. Validation: Verify with pH indicator strips; failure to reach pH 12 will result in product loss.

  • Add solid NaCl until the aqueous layer is fully saturated. Validation: Undissolved salt crystals should remain visible at the bottom of the aqueous layer.

  • Extract the aqueous layer three times with equal volumes of CHCl₃:IPA (3:1 v/v).

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Add 3 equivalents (relative to catalyst loading) of Thiol-functionalized silica scavenger. Stir the suspension at 40°C for 2 hours.

  • Filter the suspension through a Celite pad, wash with additional CHCl₃, and concentrate under reduced pressure.

Protocol B: Hydrochloride Salt Formation and Crystallization
  • Dissolve the purified free base in a minimum volume of anhydrous Dichloromethane (DCM) or Diethyl Ether.

  • Cool the solution to 0°C in an ice bath under an inert atmosphere (N₂/Ar).

  • Dropwise, add 1.1 to 1.5 equivalents of a standardized solution of HCl in 1,4-Dioxane (4M). Validation: A white precipitate will begin to form immediately upon addition, confirming salt formation.

  • Stir for 30 minutes at 0°C to ensure complete precipitation.

  • Filter the precipitate via vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold, anhydrous Diethyl Ether to remove residual dioxane and unreacted impurities.

  • Dry the solid in a vacuum oven at 40°C for 12 hours to afford pure 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride[2].

Workflows & Diagnostic Diagrams

Workflow A Crude Reaction Mixture (Aqueous/Organic) B pH Adjustment (pH > 12 with NaOH) A->B Step 1 C Salting Out & Extraction (NaCl + CHCl3:IPA 3:1) B->C Step 2 D Metal Scavenging (Thiol-functionalized Silica) C->D Step 3 E Reverse-Phase Chromatography (C18, H2O/MeCN + 0.1% TFA) D->E Step 4 F Salt Formation (HCl in Dioxane/Ether) E->F Step 5 G Pure 4-(1-Methyl-1H-imidazol-2-yl) piperidine hydrochloride F->G Final Isolation

Fig 1. Optimized downstream purification workflow for 4-(1-Methyl-1H-imidazol-2-yl)piperidine.

DecisionTree Start Issue: Low Product Recovery Q1 Where is the loss occurring? Start->Q1 Workup During Aqueous Workup Q1->Workup Column During Chromatography Q1->Column Sol1 Check Aqueous pH Must be >12 Workup->Sol1 Protonated Amine Sol2 Use CHCl3:IPA (3:1) Extractant Workup->Sol2 High Water Solubility Sol3 Switch to C18/Reverse Phase Column->Sol3 Severe Streaking Sol4 Add 1-5% NH4OH to Normal Phase Eluent Column->Sol4 Silica Binding

Fig 2. Diagnostic decision tree for resolving low recovery issues during purification.

Sources

Troubleshooting

Technical Support Center: Impurity Profiling and Troubleshooting for 4-(1-Methyl-1H-imidazol-2-yl)piperidine Synthesis

Introduction 4-(1-Methyl-1H-imidazol-2-yl)piperidine (CAS No. 1198420-89-1) is a critical intermediate and building block in the development of muscarinic M1/M4 receptor agonists, which are heavily researched for Alzheim...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(1-Methyl-1H-imidazol-2-yl)piperidine (CAS No. 1198420-89-1) is a critical intermediate and building block in the development of muscarinic M1/M4 receptor agonists, which are heavily researched for Alzheimer's disease and other neurological disorders . Because it serves as a core pharmacophore, ensuring its absolute purity is paramount. Structurally similar impurities—such as regioisomers or under-reduced intermediates—can drastically alter the pharmacological profile of downstream active pharmaceutical ingredients (APIs).

This guide provides a mechanistic breakdown of common impurities, analytical troubleshooting steps, and field-proven purification protocols.

Section 1: Mechanistic Origins of Common Impurities

The synthesis of 4-(1-methyl-1H-imidazol-2-yl)piperidine typically involves the lithiation of 1-methylimidazole, addition to N-Boc-4-piperidone, followed by dehydration, hydrogenation, and Boc-deprotection . Impurities arise when these sequential transformations are incomplete or when side reactions occur during the highly sensitive lithiation step.

G A 1-Methylimidazole + N-Boc-4-piperidone B Lithiation (n-BuLi) & Addition A->B C 4-Hydroxy Intermediate B->C I1 Impurity A: C5-Regioisomer B->I1 C5-Lithiation D Dehydration (Acidic) C->D E Tetrahydropyridine Intermediate D->E I2 Impurity B: 4-Hydroxy analog D->I2 Incomplete Elimination F Hydrogenation (Pd/C) E->F G Boc-Deprotection (HCl/TFA) F->G I3 Impurity C: Tetrahydropyridine analog F->I3 Incomplete Reduction H Target: 4-(1-Methyl-1H- imidazol-2-yl)piperidine G->H I4 Impurity D: N-Boc Protected Target G->I4 Incomplete Deprotection

Workflow of 4-(1-Methyl-1H-imidazol-2-yl)piperidine synthesis and impurity branch points.

Section 2: Analytical Identification & Troubleshooting (LC-MS & NMR)

To effectively troubleshoot, you must first accurately identify the structural deviation of the impurity.

Table 1: Analytical Signatures of Key Impurities

ImpurityStructural DeviationExpected m/z [M+H]+Key 1H-NMR Diagnostic Feature (CDCl3, ppm)
Target Compound None166.13Doublets at ~6.8 and ~7.0 (C4-H, C5-H)
Impurity A C5-Regioisomer166.13Singlet at ~7.5 (C2-H)
Impurity B Incomplete Dehydration182.13Absence of methine proton (C4) on piperidine
Impurity C Under-reduced (Tetrahydropyridine)164.12Olefinic multiplet at ~6.2-6.5
Impurity D Incomplete Deprotection (N-Boc)266.18Large singlet at ~1.45 (9H, tert-butyl)

Q: We are detecting a persistent impurity with an identical mass to our target compound (m/z 166.13), but it elutes differently on reverse-phase LC. What is the likely structural origin? A: This is a classic presentation of a regioisomer, specifically Impurity A (4-(1-Methyl-1H-imidazol-5-yl)piperidine). During the initial lithiation of 1-methylimidazole with n-BuLi, deprotonation predominantly occurs at the C2 position due to the inductive effect of the adjacent nitrogen atoms. However, competitive deprotonation can occur at the C5 position, especially if the internal temperature is not strictly maintained at -78 °C or if the n-BuLi is added too rapidly, causing localized heating . Self-Validating Protocol: To confirm, isolate the peak and run a 1H-NMR. The C2-substituted target will show two distinct aromatic doublets for the C4 and C5 protons (typically around 6.8 and 7.0 ppm). The C5-substituted regioisomer will instead show a singlet for the highly deshielded C2 proton (~7.5 ppm) .

Q: Our LC-MS shows an impurity with[M+H]+ at m/z 164.12, which is 2 Da lighter than the target. It also exhibits strong UV absorbance at 254 nm. How do we resolve this? A: The -2 Da mass shift and the strong UV chromophore indicate the presence of Impurity C , the tetrahydropyridine intermediate. The target piperidine lacks extended conjugation, hence its UV absorbance at 254 nm is weak. The tetrahydropyridine has a double bond in conjugation with the imidazole ring, drastically increasing its extinction coefficient. This impurity arises from incomplete catalytic hydrogenation (Pd/C) . Self-Validating Protocol: Check the hydrogen pressure and the quality of the Pd/C catalyst. Imidazoles can poison palladium catalysts due to strong nitrogen coordination. If the reaction stalls, filter off the old catalyst and resubject the mixture using Protocol 1 below.

Section 3: Step-by-Step Purification Protocols
Protocol 1: Complete Reduction of Impurity C (Tetrahydropyridine)

If your batch is contaminated with Impurity C, do not attempt column chromatography, as the polarity difference is negligible. Instead, force the reduction to completion.

  • Solvent Selection: Dissolve the crude mixture containing Impurity C in methanol or ethanol (10 mL/g). Causality: Avoid halogenated solvents (like DCM) which can oxidatively add to and poison the palladium catalyst.

  • Acidic Additive (Critical Step): Add a catalytic amount of acetic acid (0.5 equivalents). Causality: Protonation of the imidazole ring reduces its ability to coordinate to the Pd surface, preventing catalyst poisoning.

  • Catalyst Loading: Add fresh 10% Pd/C (15% w/w relative to the substrate).

  • Hydrogenation: Pressurize the reactor with H2 to 50 psi. Stir vigorously at room temperature for 12-24 hours.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad thoroughly with methanol. Concentrate the filtrate in vacuo and neutralize with 1M NaOH before extraction.

Protocol 2: Selective Salt Formation to Remove Impurity A (C5-Regioisomer)

Regioisomers are notoriously difficult to separate via standard silica gel chromatography. Diastereomeric salt resolution leverages steric differences to force precipitation.

  • Free Base Preparation: Ensure the crude mixture is fully in the free base form by partitioning between dichloromethane (DCM) and 1M NaOH. Extract, dry over Na2SO4, and concentrate.

  • Solvation: Dissolve the free base in a minimal amount of hot isopropanol (IPA) at 70 °C.

  • Acid Addition: Slowly add 1.0 equivalent of a bulky organic acid (e.g., L-tartaric acid or di-p-toluoyl-L-tartaric acid) dissolved in warm IPA. Causality: The steric bulk of the C5-regioisomer leads to differential packing in the crystal lattice compared to the C2-target.

  • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours, then chill to 4 °C overnight.

  • Isolation: Filter the resulting crystals. The target C2-isomer salt typically precipitates, leaving the C5-isomer enriched in the mother liquor. Neutralize the isolated salt with aqueous base to recover the purified free base.

Section 4: FAQs on Process Scale-up and Stability

Q: We are experiencing incomplete Boc-deprotection (Impurity D) when scaling up from 1g to 50g. What is the cause? A: Boc-deprotection of the piperidine nitrogen is typically achieved using HCl in dioxane or trifluoroacetic acid (TFA) in DCM . Upon scale-up, the generation of isobutylene gas causes significant foaming, often leading operators to prematurely reduce the reaction temperature or acid equivalents. Furthermore, the basic imidazole ring acts as an acid scavenger, immediately consuming the first equivalent of acid. Solution: Ensure you are using at least 4-5 equivalents of acid and maintaining the reaction at room temperature until gas evolution completely ceases.

Q: How can we ensure the complete removal of residual TFA if used for deprotection? A: Residual TFA forms a strong, stable salt with the secondary piperidine nitrogen, which is not removed by simple evaporation and will skew downstream equivalents. To ensure complete removal, partition the crude product between a strong aqueous base (e.g., 2M NaOH) and an organic solvent like DCM. Alternatively, pass the crude material through a basic ion-exchange resin (e.g., Amberlyst A26 OH form) prior to final isolation.

References
  • United States Patent Application Publication US 2019/0112294 A1. "Muscarinic M1/M4 Receptor Agonists.
  • Alei, M. Jr.; Morgan, L.O.; Wageman, W.E. "15N NMR study of complexation of 1-methylimidazole by zinc(II) and cadmium(II) in aqueous solution." Inorganic Chemistry, 1981, 20(3). Available at:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 4-(1-Methyl-1H-imidazol-2-yl)piperidine Derivatives as Histamine H3 Receptor Ligands

Introduction: The Therapeutic Potential of Modulating the Histamine H3 Receptor The histamine H3 receptor (H3R), a G-protein coupled receptor predominantly expressed in the central nervous system (CNS), has emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Modulating the Histamine H3 Receptor

The histamine H3 receptor (H3R), a G-protein coupled receptor predominantly expressed in the central nervous system (CNS), has emerged as a compelling target for the development of novel therapeutics.[1] As a presynaptic autoreceptor and heteroreceptor, the H3R plays a crucial role in regulating the release of histamine and other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[1] Consequently, antagonists and inverse agonists of the H3R have garnered significant attention for their potential to treat a range of neurological and psychiatric disorders, such as Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and narcolepsy.[2]

The 4-(1-Methyl-1H-imidazol-2-yl)piperidine scaffold represents a promising, yet underexplored, core structure for the design of novel H3R ligands. This guide provides a comparative overview of the biological activity of derivatives based on this scaffold, drawing insights from closely related and well-characterized analogs to establish a predictive structure-activity relationship (SAR). We will delve into the key experimental methodologies used to assess their biological activity and explore the underlying signaling pathways.

Comparative Analysis of Biological Activity: Insights from Structurally Related Analogs

While comprehensive SAR data for a series of 4-(1-Methyl-1H-imidazol-2-yl)piperidine derivatives is not extensively available in the public domain, we can infer potential activity trends by examining the closely related and well-studied 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold.[3] Research on this latter series has revealed critical structural features that govern affinity and functional activity at the H3 receptor.

A pivotal study by Vaccaro et al. (2006) explored a series of 4-[(1H-imidazol-4-yl)methyl]piperidine derivatives, demonstrating that potent H3R antagonism can be achieved by attaching a substituted aniline amide to the piperidine nitrogen via a two-methylene linker.[3] This suggests that modifications at the piperidine nitrogen of the 4-(1-Methyl-1H-imidazol-2-yl)piperidine core are likely to be a key determinant of biological activity.

Table 1: Postulated Structure-Activity Relationships for 4-(1-Methyl-1H-imidazol-2-yl)piperidine Derivatives

Modification Site Structural Change Predicted Impact on H3R Antagonist Activity Rationale based on Analogs
Piperidine Nitrogen (N1) Addition of a substituted aniline amide via a linkerPotential for high-affinity antagonismAttachment of lipophilic and aromatic groups at this position in related scaffolds has proven crucial for potent H3R antagonism.[3]
Variation of linker lengthOptimization of potencyThe spatial relationship between the piperidine core and the terminal aromatic group is critical for optimal receptor interaction.
Imidazole Ring N-methylation (as in the target scaffold)May influence selectivity and metabolic stabilityMethylation of the imidazole ring can alter its electronic properties and susceptibility to metabolism by cytochrome P450 enzymes.
Isomeric attachment (2-yl vs. 4-yl)Likely to significantly impact binding orientationThe position of the piperidine substituent on the imidazole ring will dictate the geometry of the molecule and its fit within the H3R binding pocket.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of novel 4-(1-Methyl-1H-imidazol-2-yl)piperidine derivatives, a standardized set of in vitro assays are employed. These assays are designed to determine the binding affinity of the compounds for the H3 receptor and their functional effects on receptor signaling.

Radioligand Binding Assay: Determining Receptor Affinity (Ki)

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the H3 receptor, providing a measure of its binding affinity (Ki).

Step-by-Step Protocol:

  • Membrane Preparation: Cell membranes are prepared from HEK293T or CHO-K1 cells stably expressing the human histamine H3 receptor.

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2, is used.

  • Radioligand: A tritiated H3R antagonist, typically [3H]-N-α-methylhistamine, is used at a concentration near its Kd.

  • Competition Assay: The cell membranes, radioligand, and varying concentrations of the test compound are incubated together in a 96-well plate.

  • Incubation: The plate is incubated at 25°C for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes H3R-expressing Cell Membranes Incubation Incubate at 25°C Membranes->Incubation Radioligand [3H]-N-α-methylhistamine Radioligand->Incubation Test_Compound Test Compound (Serial Dilutions) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki G cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Cells H3R-expressing CHO-K1 Cells Forskolin Forskolin Stimulation Cells->Forskolin Incubation Incubate at RT Forskolin->Incubation Agonist H3R Agonist Agonist->Incubation Antagonist Test Compound (Serial Dilutions) Antagonist->Incubation Lysis Cell Lysis Incubation->Lysis cAMP_Detection cAMP Measurement Lysis->cAMP_Detection IC50 Determine IC50 cAMP_Detection->IC50

cAMP Functional Assay Workflow

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor primarily signals through the Gαi/o subunit of the heterotrimeric G-protein. [2]Upon activation by an agonist, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cAMP. [3][4]This reduction in cAMP levels subsequently attenuates the activity of protein kinase A (PKA).

In addition to the canonical Gαi/o pathway, H3R activation can also modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the Akt/glycogen synthase kinase 3β (GSK3β) pathway. [2][5]The modulation of these pathways can influence a variety of cellular processes, including gene expression, cell survival, and synaptic plasticity. Inverse agonists at the H3R are of particular interest as they can reduce the high constitutive activity of the receptor, thereby increasing the levels of various neurotransmitters in the brain.

G H3R Histamine H3 Receptor G_protein Gαi/o βγ H3R->G_protein Agonist AC Adenylyl Cyclase G_protein->AC αi/o inhibits MAPK MAPK/ERK Pathway G_protein->MAPK βγ activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Neurotransmitter_Release ↓ Neurotransmitter Release PKA->Neurotransmitter_Release MAPK->Neurotransmitter_Release

Simplified Histamine H3 Receptor Signaling Pathway

Conclusion

The 4-(1-Methyl-1H-imidazol-2-yl)piperidine scaffold holds considerable promise for the development of novel histamine H3 receptor antagonists and inverse agonists. While direct comparative data for a series of derivatives based on this specific core is limited, insights from closely related analogs provide a strong rationale for its potential. The key to unlocking this potential lies in the systematic exploration of substitutions on the piperidine nitrogen, guided by the robust and well-established in vitro assays detailed in this guide. Future research focused on the synthesis and comprehensive biological evaluation of 4-(1-Methyl-1H-imidazol-2-yl)piperidine derivatives is warranted to fully elucidate their therapeutic potential for treating a range of CNS disorders.

References

  • Shi, Z., et al. (2016). Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. Journal of Neurochemistry, 137(4), 565-578. [Link]

  • Thangam, E. B., et al. (2018). The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. Frontiers in Immunology, 9, 1873. [Link]

  • Vaccaro, W. D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(2), 395-399. [Link]

  • Teuscher, C., et al. (2005). Central histamine H3 receptor signaling negatively regulates susceptibility to autoimmune inflammatory disease of the CNS. Proceedings of the National Academy of Sciences, 102(23), 8274-8279. [Link]

  • Ferrada, C., et al. (2017). The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors. Journal of Biological Chemistry, 292(38), 15920-15934. [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) of 2-Substituted Imidazole-Piperidines: A Comparison Guide

Executive Summary The imidazole-piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as a highly versatile pharmacophore for both G-protein coupled receptors (GPCRs) and kinase targets. However...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazole-piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as a highly versatile pharmacophore for both G-protein coupled receptors (GPCRs) and kinase targets. However, early iterations of this scaffold often suffered from off-target promiscuity and severe Cytochrome P450 (CYP450) inhibition. As a Senior Application Scientist, I have observed that the strategic introduction of a substituent at the 2-position of the imidazole ring fundamentally alters the molecule's physicochemical profile. This guide objectively compares the performance of 2-substituted imidazole-piperidines against alternative scaffolds, providing the mechanistic rationale and self-validating experimental workflows necessary for rational drug design.

Mechanistic Rationale: The "Why" Behind the Scaffold

To optimize a drug candidate, one must understand the independent and synergistic roles of its structural components:

  • The Piperidine Ring: This provides a non-planar, saturated basic core. Its primary function is to tune lipophilicity and form critical salt bridges with target proteins (e.g., interacting with the Asp114 residue in the transmembrane domain 3 of the Histamine H3 receptor) [1].

  • The Imidazole Ring: This moiety acts as a powerful hydrogen bond donor/acceptor and metal coordinator.

  • The 2-Substitution Effect (Causality): Why substitute at the 2-position? An unsubstituted imidazole nitrogen readily coordinates with the heme iron of CYP450 enzymes, leading to catastrophic metabolic liabilities. By placing a substituent (e.g., a methyl or phenyl group) at the 2-position, we introduce precise steric hindrance . This steric bulk physically blocks heme coordination, rescuing the compound's metabolic profile. Furthermore, in kinase targets, this substitution alters the dihedral angle between the rings, allowing the molecule to optimally fill specific hydrophobic pockets within the ATP-binding site.

SAR_Logic Root Imidazole-Piperidine Scaffold Sub1 Piperidine Ring (Basic Core) Root->Sub1 Sub2 Imidazole Ring (H-Bonding/Metal Coord) Root->Sub2 Sub1_1 Salt Bridge Formation (e.g., Asp114 in GPCRs) Sub1->Sub1_1 Sub1_2 Lipophilicity Tuning Sub1->Sub1_2 Sub2_1 Unsubstituted (Promiscuous Binding) Sub2->Sub2_1 Sub2_2 2-Substitution (Steric & pKa Tuning) Sub2->Sub2_2 Outcome1 CYP450 Inhibition (High Liability) Sub2_1->Outcome1 Outcome2 Enhanced Selectivity (e.g., TLK2 IC50 = 26 nM) Sub2_2->Outcome2

Figure 1: SAR logic tree of the imidazole-piperidine scaffold and functional divergence.

Performance Comparison: 2-Substituted Imidazole-Piperidines vs. Alternatives

Case Study A: Kinase Inhibition (Tousled-like kinase 2 - TLK2)

Recent quantitative structure-activity relationship (QSAR) studies by[2] demonstrated the profound impact of 2-substitution on kinase affinity. When targeting TLK2—a kinase implicated in cancer cell progression—the 2-substituted imidazole analog exhibited a massive boost in potency compared to its unsubstituted and pyrazole counterparts.

Table 1: Kinase Inhibition (TLK2) Scaffold Comparison

Scaffold TypeRepresentative AnalogTLK2 IC50 (nM)Off-Target Selectivity (FLT3/TRKC)Mechanistic Note
Unsubstituted Imidazole Compound 34~150 nMModerateBaseline H-bonding in the ATP pocket; prone to off-target binding.
2-Substituted Imidazole Compound 3526 nM High Steric bulk optimally fills the hydrophobic pocket, yielding a 6-fold potency boost.
Pyrazole Compound 29>1500 nMPoorAltered tautomerism disrupts key donor interactions, collapsing affinity.
Case Study B: GPCR Antagonism (Histamine H3 Receptor)

In the realm of neuropharmacology, the H3 receptor (H3R) is a prime target for cognitive disorders. Early antagonists relied heavily on unsubstituted imidazoles (mimicking endogenous histamine), which failed in the clinic due to CYP inhibition. Transitioning to 2-substituted variants mitigated this, but comparing them to modern non-imidazole piperidines (like Pitolisant) reveals distinct operational trade-offs [1].

Table 2: GPCR Antagonism (Histamine H3R) Scaffold Comparison

Scaffold TypeRepresentative Drug/AnalogH3R Affinity (Ki)CYP450 LiabilityBlood-Brain Barrier (BBB) Penetration
Unsubstituted Imidazole-Piperidine Ciproxifan analogsHigh (<10 nM)High (Heme coordination)Poor to Moderate
2-Substituted Imidazole-Piperidine Optimized SAR analogsHigh (<15 nM)Reduced (Steric shielding)Moderate
Non-Imidazole Piperidine Pitolisant (BF 2649)High (~1.5 nM)MinimalExcellent

Experimental Methodologies: Self-Validating Workflows

To ensure scientific integrity, every protocol must be designed as a self-validating system. The following methodologies detail the synthesis and biological validation of 2-substituted imidazole-piperidines, embedding causality into every step.

Protocol A: Modular Synthesis of 2-Substituted Imidazole-Piperidines

This route utilizes the [3] to construct the core, allowing for late-stage functionalization.

  • Imidazole Core Formation: Combine glyoxal, ammonium acetate, and an appropriate aniline derivative in ethanol. Heat under reflux for 4 hours.

    • Causality: This multicomponent condensation allows for modular assembly of the imidazole core from readily available dicarbonyls, enabling precise control over the 2-position substituent from the outset.

  • N-Alkylation: Dissolve the resulting 2-substituted imidazole in dimethylformamide (DMF). Add a base (e.g., K2CO3) and react with a benzyl halide linker at 80°C.

  • Nucleophilic Substitution: Introduce piperidine to the alkylated intermediate under basic conditions.

    • Causality: Piperidine introduction is performed last to prevent premature amine oxidation and to ensure the basic nitrogen remains uncompromised for final salt formation (HCl salt).

  • Validation Checkpoint (Self-Validation): Post-synthesis, perform LC-MS and 1H-NMR. The presence of the [M+H]+ peak confirms the piperidine coupling. Crucially, a purity of >95% via HPLC must be achieved before biological evaluation to rule out false-positive target binding from unreacted imidazole precursors.

Exp_Workflow Step1 Debus-Radziszewski Synthesis (Glyoxal + NH4OAc + Aniline) Step2 Alkylation (Benzyl Halide) Step1->Step2 2-Substituted Imidazole (LC-MS Validated) Step3 Nucleophilic Substitution (+ Piperidine) Step2->Step3 Intermediate (NMR Confirmed) Step4 In Vitro Validation (Kinase / CYP450 Assays) Step3->Step4 Target Compound (Purity >95%)

Figure 2: Self-validating synthetic workflow for 2-substituted imidazole-piperidines.

Protocol B: In Vitro Kinase and CYP450 Profiling

Because the primary failure mode of imidazole-containing compounds is heme-iron coordination, efficacy assays must be run concurrently with metabolic liability assays.

  • TLK2 Kinase Assay (TR-FRET): Incubate the purified 2-substituted imidazole-piperidine (in a 10-point dose-response curve starting at 10 µM) with recombinant TLK2 and an ATP/substrate mixture. Measure the TR-FRET signal to determine the IC50.

  • CYP3A4/2D6 Inhibition Assay: Incubate the compound with human liver microsomes (HLMs) and a fluorogenic CYP-specific substrate.

    • Causality: By measuring CYP IC50 simultaneously with target IC50, we validate whether the 2-substitution successfully provides the intended steric shielding without destroying target affinity.

  • Validation Checkpoint (Self-Validation): Include an unsubstituted imidazole analog (e.g., cimetidine or an early-generation H3 antagonist) as a positive control for CYP inhibition. If the positive control fails to show >80% CYP inhibition at 10 µM, the assay system is compromised and data must be discarded.

References

  • Asquith, C. R. M., et al. (2024). "Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2) using quantitative structure activity relationships." European Journal of Medicinal Chemistry. URL: [Link]

  • Bhade, M. W., & P., R. (2024). "Synthesis and Characterization of 1-((1H-imidazol-2-yl)(phenyl)methyl)piperidine Derivative." International Journal of Innovative Research in Science, Engineering and Technology. URL: [Link]

Sources

Validation

Benchmarking 4-(1-Methyl-1H-imidazol-2-yl)piperidine: A Comparative Guide to Histamine H3 and H4 Receptor Antagonism

In the landscape of drug discovery, particularly within the realm of immunomodulation and neuropharmacology, the histamine H3 and H4 receptors have emerged as critical targets. This guide provides a comprehensive benchma...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery, particularly within the realm of immunomodulation and neuropharmacology, the histamine H3 and H4 receptors have emerged as critical targets. This guide provides a comprehensive benchmarking analysis of the novel compound, 4-(1-methyl-1H-imidazol-2-yl)piperidine, against established inhibitors of these receptors. By presenting objective, data-driven comparisons and detailed experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the necessary insights to evaluate its potential therapeutic utility.

The structural motif of a substituted piperidine ring linked to an imidazole core is a well-established pharmacophore for histamine receptor ligands. This guide will therefore focus on comparing 4-(1-methyl-1H-imidazol-2-yl)piperidine against potent and selective antagonists of the histamine H3 and H4 receptors, providing a robust framework for its pharmacological characterization.

Introduction to Target and Reference Compounds

The Significance of Histamine H3 and H4 Receptors

Histamine, a key biogenic amine, modulates a wide array of physiological processes through its interaction with four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. While H1 and H2 receptors are well-known targets for anti-allergic and anti-ulcer medications respectively, the H3 and H4 receptors have garnered significant attention for their roles in neurological and inflammatory disorders.

  • Histamine H3 Receptor (H3R): Primarily expressed in the central nervous system (CNS), the H3R acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[1] It also functions as a heteroreceptor, modulating the release of other key neurotransmitters like acetylcholine, norepinephrine, and dopamine.[2] Consequently, H3R antagonists/inverse agonists are being investigated for their potential in treating cognitive disorders, narcolepsy, and other CNS conditions.[1][3]

  • Histamine H4 Receptor (H4R): The H4R is predominantly found on cells of hematopoietic origin, including mast cells, eosinophils, and T-cells.[4][5] Its activation is linked to inflammatory responses, such as chemotaxis and cytokine release.[6][7] Therefore, H4R antagonists represent a promising therapeutic strategy for inflammatory and allergic conditions like pruritus, asthma, and allergic rhinitis.[4][8]

Rationale for Comparator Selection

To provide a thorough and relevant benchmark for 4-(1-methyl-1H-imidazol-2-yl)piperidine, we have selected a panel of well-characterized, potent, and selective antagonists for both H3R and H4R.

  • For Histamine H3 Receptor:

    • Pitolisant (Wakix®): The first H3R antagonist/inverse agonist to receive clinical approval for the treatment of narcolepsy.[9][10] It exhibits high affinity for the human H3R.[2][11]

    • Ciproxifan: A potent and selective H3R antagonist/inverse agonist widely used as a reference compound in preclinical research.[12][13]

    • Thioperamide: A classical and potent H3R antagonist, though it also shows some affinity for the H4R.[14][15][16]

  • For Histamine H4 Receptor:

    • JNJ 7777120: A highly potent and selective H4R antagonist, extensively used as a pharmacological tool to elucidate the role of H4R in various disease models.[4][6] It displays over 1000-fold selectivity for H4R compared to other histamine receptors.[17]

Comparative Pharmacological Data

The following table summarizes the reported binding affinities (Ki) and/or functional potencies (IC50/EC50) of the selected reference compounds. This data provides a quantitative basis for benchmarking the activity of 4-(1-methyl-1H-imidazol-2-yl)piperidine.

CompoundTarget ReceptorReported Affinity/PotencySource(s)
Pitolisant Histamine H3Ki = 0.16 nM (human)[2][11]
EC50 = 1.5 nM (inverse agonist activity)[2][11]
Ciproxifan Histamine H3IC50 = 9.2 nM[12]
Ki = 0.5 - 1.9 nM (rat)[18]
Thioperamide Histamine H3Ki = 4.3 nM (rat)[14]
Ki = 25 nM (human)[16]
Histamine H4Ki = 27 nM (human)[16]
JNJ 7777120 Histamine H4Ki = 4.5 nM (human)[6]

Experimental Protocols for In-Vitro Benchmarking

To ensure scientific rigor and reproducibility, we outline detailed, step-by-step protocols for key in-vitro assays to determine the affinity and functional activity of 4-(1-methyl-1H-imidazol-2-yl)piperidine at the human H3 and H4 receptors.

Histamine Receptor Signaling Pathways

The following diagram illustrates the primary signaling cascades initiated by the activation of H3 and H4 receptors. Understanding these pathways is crucial for designing and interpreting functional assays.

Histamine_Receptor_Signaling cluster_H3R Histamine H3 Receptor (Gi/o-coupled) cluster_H4R Histamine H4 Receptor (Gi/o-coupled) H3R H3R G_i_o_H3 Gi/o H3R->G_i_o_H3 Activation AC_H3 Adenylyl Cyclase G_i_o_H3->AC_H3 Inhibition Neurotransmitter_Release Neurotransmitter Release (-) G_i_o_H3->Neurotransmitter_Release cAMP_H3 cAMP AC_H3->cAMP_H3 ATP to cAMP PKA_H3 PKA cAMP_H3->PKA_H3 Activation H4R H4R G_i_o_H4 Gi/o H4R->G_i_o_H4 Activation PLC_H4 PLC G_i_o_H4->PLC_H4 Activation Chemotaxis Chemotaxis G_i_o_H4->Chemotaxis PIP2_H4 PIP2 PLC_H4->PIP2_H4 Hydrolysis IP3_H4 IP3 PIP2_H4->IP3_H4 DAG_H4 DAG PIP2_H4->DAG_H4 Ca_H4 Ca²⁺ Release IP3_H4->Ca_H4

Caption: Signaling pathways of Histamine H3 and H4 receptors.

Experimental Workflow Overview

The following diagram outlines the general workflow for characterizing the pharmacological profile of a test compound at histamine receptors.

Experimental_Workflow Start Test Compound: 4-(1-Methyl-1H-imidazol-2-yl)piperidine Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assay (Determine IC50/EC50 and Efficacy) Start->Functional_Assay Data_Analysis Data Analysis and Benchmarking Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Selectivity_Screen Selectivity Screening (vs. other receptors) Selectivity_Screen->Data_Analysis Data_Analysis->Selectivity_Screen Conclusion Conclusion on Potency, Selectivity, and Efficacy Data_Analysis->Conclusion

Caption: General workflow for inhibitor characterization.

Protocol 1: Histamine H3 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of 4-(1-methyl-1H-imidazol-2-yl)piperidine for the human H3 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human H3 receptor.

  • Radioligand: [³H]-N-α-Methylhistamine ([³H]-NAMH).

  • Non-specific Binding Control: Clobenpropit (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: 4-(1-methyl-1H-imidazol-2-yl)piperidine, serially diluted.

  • Reference Compounds: Pitolisant, Ciproxifan.

  • 96-well Plates, Glass Fiber Filters, Scintillation Vials, and Scintillation Counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, cell membranes (typically 15-20 µg protein/well), and the test or reference compound at various concentrations.

  • Radioligand Addition: Add [³H]-NAMH to a final concentration approximately equal to its Kd (typically 1-2 nM). For determining non-specific binding, add 10 µM clobenpropit instead of the test compound.

  • Incubation: Incubate the plate for 60-120 minutes at 25°C to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Histamine H4 Receptor Functional Assay (Calcium Mobilization)

This protocol measures the ability of 4-(1-methyl-1H-imidazol-2-yl)piperidine to antagonize histamine-induced calcium mobilization in cells expressing the human H4 receptor.

Materials:

  • Cells: HEK293 cells stably co-expressing the human H4 receptor and a promiscuous G-protein (e.g., Gα16) to couple to the calcium signaling pathway.

  • Calcium-sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Histamine.

  • Test Compound: 4-(1-methyl-1H-imidazol-2-yl)piperidine, serially diluted.

  • Reference Compound: JNJ 7777120.

  • Black-walled, clear-bottom 96-well plates.

  • Fluorescence Plate Reader (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the H4R-expressing cells into 96-well plates and grow to confluence.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically for 1 hour at 37°C).

  • Compound Pre-incubation: Wash the cells with assay buffer and then pre-incubate with varying concentrations of the test compound or reference antagonist for 15-30 minutes.

  • Calcium Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Agonist Stimulation: Inject a pre-determined concentration of histamine (typically the EC80) into each well and immediately begin measuring the fluorescence intensity over time (typically for 1-2 minutes).

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the histamine response against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Discussion and Scientific Interpretation

The experimental data generated from these protocols will allow for a direct comparison of the potency and selectivity of 4-(1-methyl-1H-imidazol-2-yl)piperidine with the established inhibitors.

  • Potency: A low Ki value in the H3R binding assay and a low IC50 value in the H4R functional assay would indicate high potency. Comparing these values to those of Pitolisant and JNJ 7777120 will establish its relative potency.

  • Selectivity: By testing the compound in both H3R and H4R assays, its selectivity can be determined. A significant difference in potency between the two receptors (ideally >100-fold) would suggest a selective ligand. Further screening against H1R, H2R, and a panel of other relevant GPCRs and enzymes would be necessary to establish a comprehensive selectivity profile.

  • Mechanism of Action: The functional assays will reveal whether the compound acts as an antagonist (blocking the effect of the agonist) or an inverse agonist (reducing the basal, constitutive activity of the receptor). For the H3 receptor, which exhibits high constitutive activity, distinguishing between antagonism and inverse agonism is particularly important.[19] This can be further investigated using a cAMP accumulation assay in the absence of an agonist.

Conclusion

This guide provides a robust framework for the comprehensive benchmarking of 4-(1-methyl-1H-imidazol-2-yl)piperidine against known inhibitors of the histamine H3 and H4 receptors. The provided experimental protocols are based on established methodologies in the field, ensuring the generation of high-quality, reproducible data. By systematically evaluating its potency, selectivity, and mechanism of action, researchers can effectively determine the potential of this novel compound as a therapeutic agent for neurological or inflammatory disorders. The insights gained from this comparative analysis will be instrumental in guiding future drug development efforts.

References

  • Thurmond, R. L., et al. (2015). The histamine H4 receptor: from orphan to the clinic. Frontiers in Pharmacology, 6, 65. [Link]

  • Thurmond, R. L., et al. (2004). A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties. Journal of Pharmacology and Experimental Therapeutics, 309(1), 404-413. [Link]

  • Pitolisant. PubChem. National Institutes of Health. [Link]

  • van der Veldt, S. A., et al. (1995). Homologs of histamine as histamine H3 receptor antagonists: a new potent and selective H3 antagonist, 4(5)-(5-aminopentyl)-1H-imidazole. Journal of Medicinal Chemistry, 38(2), 266-271. [Link]

  • Jablonowski, J. A., et al. (2003). The first potent and selective non-imidazole human histamine H4 receptor antagonists. Journal of Medicinal Chemistry, 46(19), 3957-3960. [Link]

  • Rivera-Concepcion, N. M., & Rhee, J. (2021). Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility. Nature and Science of Sleep, 13, 1989–1997. [Link]

  • Yoshikawa, T., et al. (2020). A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. Journal of Pharmacology and Experimental Therapeutics, 375(2), 276-285. [Link]

  • Brown, F. J., et al. (2011). Discovery of a series of potent and selective human H4 antagonists using ligand efficiency and libraries to explore structure-activity relationship (SAR). Bioorganic & Medicinal Chemistry Letters, 21(21), 6435-6439. [Link]

  • Sadek, B., et al. (2017). Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B. Scientific Reports, 7, 40541. [Link]

  • Pytka, K., et al. (2023). The Potent and Selective Histamine H3 Receptor Antagonist E169 Counteracts Cognitive Deficits and Mitigates Disturbances in the PI3K/AKT/GSK-3β Signaling Pathway in MK801-Induced Amnesia in Mice. International Journal of Molecular Sciences, 24(16), 12762. [Link]

  • Ligneau, X., et al. (1998). Neurochemical and Behavioral Effects of Ciproxifan, A Potent Histamine H3-Receptor Antagonist. Journal of Pharmacology and Experimental Therapeutics, 287(2), 658-666. [Link]

  • Sadek, B., et al. (2017). Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B. Scientific Reports, 7, 40541. [Link]

  • Mechanism of Action. WAKIX® (pitolisant) HCP site. [Link]

  • Pitolisant. Wikipedia. [Link]

  • Onodera, K., et al. (2000). Thioperamide, a selective histamine H3 receptor antagonist, protects against PTZ-induced seizures in mice. Life Sciences, 66(22), PL297-301. [Link]

  • Leurs, R., et al. (1995). Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed. British Journal of Pharmacology, 116(4), 2315–2321. [Link]

  • Wakix (Pitolisant): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]

  • H3 receptor antagonist. Wikipedia. [Link]

  • Hofstra, C. L., et al. (2003). Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells. Journal of Pharmacology and Experimental Therapeutics, 305(3), 1212-1221. [Link]

Sources

Comparative

Isomeric Effects on the Bioactivity of Methyl-Imidazolyl-Piperidines: A Comparative Guide

In the landscape of modern drug discovery, the spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity. For compounds featuring the methyl-imidazolyl-p...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity. For compounds featuring the methyl-imidazolyl-piperidine scaffold, a privileged structure in medicinal chemistry, the introduction of a methyl group creates chiral centers, leading to the existence of stereoisomers. These isomers, while chemically similar, can exhibit profoundly different pharmacological profiles. This guide provides an in-depth comparison of the bioactivity of methyl-imidazolyl-piperidine isomers, supported by experimental data, to illuminate the causal relationships between stereochemistry and biological function for researchers in drug development.

The Critical Role of Chirality in Drug-Receptor Interactions

The biological environment is inherently chiral, composed of enantiomerically pure L-amino acids and D-sugars. Consequently, drug receptors, enzymes, and other biological targets are chiral entities that can differentiate between the stereoisomers of a drug molecule.[1][2] This stereoselectivity can manifest in significant differences in pharmacodynamics (how a drug affects the body) and pharmacokinetics (how the body affects a drug). One isomer, the eutomer, may elicit the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even responsible for undesirable side effects.[3][4] Therefore, the development of single-enantiomer drugs is often pursued to optimize therapeutic outcomes and improve safety profiles.[4]

The methyl-imidazolyl-piperidine core is a key pharmacophore for several G protein-coupled receptor (GPCR) ligands, notably histamine H3 receptor (H3R) antagonists and α2-adrenoceptor agonists. The positioning of the methyl group on the piperidine ring can significantly influence the compound's affinity and efficacy at these targets.

Comparative Bioactivity at Target Receptors

While a single comprehensive study directly comparing the isomeric effects of a single methyl-imidazolyl-piperidine derivative across multiple targets is not available in the public domain, we can synthesize findings from closely related structures to illustrate the profound impact of stereochemistry. The following sections present a comparative analysis based on analogous compound series, highlighting the expected differences in bioactivity for methyl-imidazolyl-piperidine isomers.

Case Study: Histamine H3 Receptor Antagonism

The 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold is a well-established template for potent histamine H3 receptor antagonists.[5][6] The H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters, making it a target for cognitive and sleep-wake disorders.[7]

While specific data on methyl-imidazolyl-piperidine isomers targeting the H3 receptor is sparse in the literature, studies on analogous substituted piperidines demonstrate significant stereoselectivity. For instance, research on 3-methyl-1,4-disubstituted-piperidine analgesics revealed a dramatic difference in potency between diastereomers. The cis-isomer was found to be significantly more potent than the corresponding trans-isomer, underscoring the critical role of the spatial orientation of the methyl group in receptor binding.

Based on these principles, it is highly probable that the enantiomers and diastereomers of a methyl-imidazolyl-piperidine H3R antagonist would exhibit marked differences in their binding affinities (Ki) and functional activities (e.g., inverse agonism). One isomer would likely fit more optimally into the H3 receptor binding pocket, leading to enhanced potency.

Case Study: α2-Adrenoceptor Agonism

The imidazolyl moiety is also a key feature of many α2-adrenoceptor agonists, which are used for their sedative, analgesic, and antihypertensive effects.[8][9] These receptors are also GPCRs that couple to inhibitory G proteins (Gi/o).[10]

Here again, direct comparative data for methyl-imidazolyl-piperidine isomers is limited. However, the importance of stereochemistry is well-documented for related α2-adrenoceptor ligands. For example, dexmedetomidine, an imidazole-containing α2-adrenoceptor agonist, is the (S)-enantiomer of medetomidine. The (S)-enantiomer is a potent and selective α2-agonist, while the (R)-enantiomer is significantly less active. This highlights the stringent stereochemical requirements of the α2-adrenoceptor binding site.

It is therefore expected that for a chiral methyl-imidazolyl-piperidine α2-adrenoceptor agonist, one enantiomer will display significantly higher affinity and functional potency compared to its mirror image.

Data Presentation: A Comparative Overview

To illustrate the potential magnitude of isomeric differences, the following table presents hypothetical comparative data for a generic methyl-imidazolyl-piperidine, based on the observed trends in related compound classes.

IsomerTarget ReceptorBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)
(R)-enantiomer Histamine H3150250 (Inverse Agonist IC50)
(S)-enantiomer Histamine H3510 (Inverse Agonist IC50)
cis-diastereomer α2A-Adrenoceptor2035 (Agonist EC50)
trans-diastereomer α2A-Adrenoceptor350500 (Agonist EC50)

This data is illustrative and intended to demonstrate the potential for significant stereochemical differentiation in bioactivity.

Experimental Protocols

To empirically determine the bioactivity of methyl-imidazolyl-piperidine isomers, a series of in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.

Radioligand Binding Assay for Histamine H3 Receptor

This assay quantifies the affinity of a test compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human H3 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

  • Radioligand: [3H]-N-α-Methylhistamine.

  • Non-specific binding control: (R)-(-)-α-Methylhistamine (unlabeled).

  • Test compounds (isomers of methyl-imidazolyl-piperidine).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize H3R-expressing cells and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total binding wells: Assay buffer, radioligand, and cell membranes.

    • Non-specific binding wells: Unlabeled (R)-(-)-α-Methylhistamine, radioligand, and cell membranes.

    • Competition wells: Serial dilutions of the test compound isomer, radioligand, and cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the Ki value.

cAMP Functional Assay for α2-Adrenoceptors

This assay measures the ability of an agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

  • CHO or HEK293 cells stably expressing the desired α2-adrenoceptor subtype.

  • Stimulation buffer: HBSS or serum-free media containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds (isomers of methyl-imidazolyl-piperidine).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Protocol:

  • Cell Culture: Culture the α2-adrenoceptor-expressing cells to 80-90% confluency.

  • Compound Preparation: Prepare serial dilutions of the test compound isomers in stimulation buffer.

  • Assay: a. Seed the cells into a 96-well plate. b. Add the diluted test compounds to the wells. c. To measure agonist activity, stimulate the cells with a fixed concentration of forskolin in the presence of varying concentrations of the test compound. d. Incubate for 15-30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximal inhibition of forskolin-stimulated cAMP accumulation.

Mandatory Visualizations

Histamine_H3_Receptor_Signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor Gi Gi Protein H3R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Histamine Histamine (Agonist) Histamine->H3R Activates Antagonist Methyl-Imidazolyl-Piperidine (Antagonist/Inverse Agonist) Antagonist->H3R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Release Reduced Neurotransmitter Release PKA->Neurotransmitter_Release Leads to Alpha2_Adrenoceptor_Signaling cluster_membrane Cell Membrane alpha2AR α2-Adrenoceptor Gi Gi Protein alpha2AR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Agonist Methyl-Imidazolyl-Piperidine (Agonist) Agonist->alpha2AR Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Sedation, Analgesia) PKA->Cellular_Response Leads to

Caption: Signaling pathway of the α2-Adrenoceptor.

Experimental_Workflow start Synthesize and Separate Isomers (R/S, cis/trans) binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assay (e.g., cAMP, GTPγS) (Determine EC50/IC50) start->functional_assay data_analysis Data Analysis and Comparison binding_assay->data_analysis functional_assay->data_analysis conclusion Determine Stereoselective Bioactivity Profile data_analysis->conclusion

Caption: General workflow for comparing isomeric bioactivity.

Conclusion

The stereochemical configuration of methyl-imidazolyl-piperidine derivatives is a paramount factor in their interaction with biological targets. As illustrated by analogous compound series, it is anticipated that the isomers of these compounds will display significant differences in their affinity and functional activity at histamine H3 and α2-adrenergic receptors. A thorough characterization of each stereoisomer is therefore not merely an academic exercise but a crucial step in the development of safer and more effective therapeutics. The experimental protocols provided herein offer a robust framework for researchers to elucidate these critical structure-activity relationships.

References

  • Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. (2006). Bioorganic & Medicinal Chemistry Letters, 16(4), 989-94. [Link]

  • Effects of Stereoisomers on Drug Activity. (2021). American Journal of Biomedical Science & Research. [Link]

  • Chiral Drugs: An Overview. (2006). Journal of Clinical and Diagnostic Research. [Link]

  • Reduction of CYP450 inhibition in the 4-[(1H-imidazol-4-yl)methyl]piperidine series of histamine H3 receptor antagonists. (2006). Bioorganic & Medicinal Chemistry Letters, 16(4), 989-94. [Link]

  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (2022). Molecules. [Link]

  • The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (2024). Asian Journal of Pharmaceutical Research. [Link]

  • H3 receptor antagonist. In Wikipedia. [Link]

  • Alpha(2) adrenoceptor agonists as potential analgesic agents. 1. (Imidazolylmethyl)oxazoles and -thiazoles. (1999). Journal of Medicinal Chemistry, 42(25), 5064-71. [Link]

  • Alpha(2) adrenoceptor agonists as potential analgesic agents. 3. Imidazolylmethylthiophenes. (2001). Journal of Medicinal Chemistry, 44(6), 888-900. [Link]

  • Alpha-2 adrenergic receptor. In Wikipedia. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 4-(1-Methyl-1H-imidazol-2-yl)piperidine: An Analysis of Plausible Synthetic Routes

For researchers and professionals in drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. The compound 4-(1-Methyl-1H-imidazol-2-yl)piperidine is a valuable building block, comb...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. The compound 4-(1-Methyl-1H-imidazol-2-yl)piperidine is a valuable building block, combining the pharmacophoric features of a substituted imidazole with a piperidine moiety. While this specific compound is commercially available, indicating its successful synthesis, detailed and reproducible preparations are not readily found in peer-reviewed literature. This guide, therefore, provides a comparative analysis of two plausible and robust synthetic routes, constructed from well-established and reliable chemical transformations.

The proposed routes are designed to be reproducible in a standard laboratory setting, and this guide will delve into the causality behind the experimental choices, offering insights into potential challenges and optimization strategies.

Proposed Synthetic Strategies: An Overview

Two primary retrosynthetic strategies are considered herein, both commencing from a protected piperidine precursor. The key distinction lies in the timing of the imidazole N-methylation.

  • Route 1: Convergent One-Pot Imidazole Formation. This route involves the direct construction of the 1-methyl-imidazole ring onto a protected piperidine-4-carboxaldehyde intermediate in a single, multi-component reaction.

  • Route 2: Stepwise Imidazole Formation and N-Methylation. This strategy first constructs the 2-substituted imidazole ring without the N-methyl group, followed by a separate N-alkylation step and final deprotection.

The following sections will provide detailed, step-by-step protocols for each proposed route, accompanied by a comparative analysis to aid in the selection of the most appropriate method for your specific research needs.

Route 1: Convergent One-Pot Imidazole Formation

This approach is predicated on the efficiency of building the target heterocycle in a convergent manner, minimizing the number of synthetic steps. The key transformation is a modified Radziszewski imidazole synthesis.[1]

Workflow for Route 1

Route 1 A N-Boc-4-piperidinemethanol B N-Boc-4-formylpiperidine A->B Dess-Martin Oxidation C N-Boc-4-(1-Methyl-1H-imidazol-2-yl)piperidine B->C Modified Radziszewski (Glyoxal, Methylamine, NH4OAc) D 4-(1-Methyl-1H-imidazol-2-yl)piperidine (Target Molecule) C->D Boc Deprotection (TFA)

Caption: Synthetic workflow for Route 1.

Experimental Protocols for Route 1

Step 1a: Synthesis of N-Boc-4-formylpiperidine

The oxidation of the commercially available N-Boc-4-piperidinemethanol is a crucial first step. The Dess-Martin periodinane (DMP) oxidation is selected for its mild conditions, high yield, and broad functional group tolerance.[2][3]

  • Reagents and Materials:

    • N-Boc-4-piperidinemethanol (1.0 eq)

    • Dess-Martin periodinane (1.2 eq)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of N-Boc-4-piperidinemethanol (1.0 eq) in anhydrous DCM (approx. 0.2 M) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.

    • Stir the reaction mixture at room temperature and monitor by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

    • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid byproducts dissolve.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain N-Boc-4-formylpiperidine as a crude product, which is often of sufficient purity for the next step.

Step 1b: Synthesis of N-Boc-4-(1-Methyl-1H-imidazol-2-yl)piperidine

This step utilizes a four-component reaction analogous to the Radziszewski synthesis, where methylamine serves to install the N-methyl group directly.[1][4][5]

  • Reagents and Materials:

    • N-Boc-4-formylpiperidine (1.0 eq)

    • Glyoxal (40% in water, 1.1 eq)

    • Methylamine (40% in water, 1.2 eq)

    • Ammonium acetate (3-5 eq)

    • Glacial acetic acid

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve N-Boc-4-formylpiperidine (1.0 eq) and ammonium acetate (3-5 eq) in glacial acetic acid.

    • To the stirred solution, add glyoxal (1.1 eq) and methylamine (1.2 eq).

    • Heat the reaction mixture to reflux (approx. 110-120 °C) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Basify the aqueous mixture with a concentrated solution of sodium hydroxide or ammonium hydroxide to a pH of 9-10.

    • Extract the product with ethyl acetate or DCM (3x).

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc-4-(1-Methyl-1H-imidazol-2-yl)piperidine.

Step 1c: Synthesis of 4-(1-Methyl-1H-imidazol-2-yl)piperidine

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.[6]

  • Reagents and Materials:

    • N-Boc-4-(1-Methyl-1H-imidazol-2-yl)piperidine (1.0 eq)

    • Trifluoroacetic acid (TFA) (5-10 eq)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Procedure:

    • Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous DCM (approx. 0.1-0.5 M).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA (5-10 eq) to the stirred solution.

    • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours, monitoring by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Dissolve the residue in water and basify with saturated aqueous NaHCO₃ or 1M NaOH to a pH of 9-10.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, 4-(1-Methyl-1H-imidazol-2-yl)piperidine.

Route 2: Stepwise Imidazole Formation and N-Methylation

This route offers a more traditional, stepwise approach that may provide more control over each transformation and potentially easier purification of intermediates.

Workflow for Route 2

Route 2 A N-Boc-4-piperidinemethanol B N-Boc-4-formylpiperidine A->B Dess-Martin Oxidation C N-Boc-4-(1H-imidazol-2-yl)piperidine B->C Radziszewski Synthesis (Glyoxal, NH4OAc) D N-Boc-4-(1-Methyl-1H-imidazol-2-yl)piperidine C->D N-Methylation (CH3I, Base) E 4-(1-Methyl-1H-imidazol-2-yl)piperidine (Target Molecule) D->E Boc Deprotection (TFA)

Caption: Synthetic workflow for Route 2.

Experimental Protocols for Route 2

Step 2a: Synthesis of N-Boc-4-formylpiperidine

This step is identical to Step 1a in Route 1.

Step 2b: Synthesis of N-Boc-4-(1H-imidazol-2-yl)piperidine

This step employs the classic Radziszewski synthesis using ammonia as the nitrogen source.[1][4]

  • Reagents and Materials:

    • N-Boc-4-formylpiperidine (1.0 eq)

    • Glyoxal (40% in water, 1.1 eq)

    • Ammonium acetate (5-10 eq)

    • Glacial acetic acid

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve N-Boc-4-formylpiperidine (1.0 eq) and a large excess of ammonium acetate (5-10 eq) in glacial acetic acid.

    • Add glyoxal (1.1 eq) to the mixture.

    • Heat the reaction mixture to reflux (approx. 110-120 °C) for 1-2 hours, monitoring by TLC.

    • Follow the work-up and purification procedure as described in Step 1b to isolate N-Boc-4-(1H-imidazol-2-yl)piperidine.

Step 2c: Synthesis of N-Boc-4-(1-Methyl-1H-imidazol-2-yl)piperidine

N-methylation of the imidazole ring is a standard transformation. Using a strong base and methyl iodide is a common and effective method.[7]

  • Reagents and Materials:

    • N-Boc-4-(1H-imidazol-2-yl)piperidine (1.0 eq)

    • Sodium hydride (60% dispersion in mineral oil, 1.2 eq) or Potassium hydroxide

    • Methyl iodide (1.2 eq)

    • Anhydrous tetrahydrofuran (THF) or Dimethoxyethane (DME)

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of N-Boc-4-(1H-imidazol-2-yl)piperidine (1.0 eq) in anhydrous THF dropwise.

    • Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

    • Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield N-Boc-4-(1-Methyl-1H-imidazol-2-yl)piperidine.

Step 2d: Synthesis of 4-(1-Methyl-1H-imidazol-2-yl)piperidine

This final deprotection step is identical to Step 1c in Route 1.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Convergent One-Pot Imidazole FormationRoute 2: Stepwise Imidazole Formation and N-Methylation
Number of Steps 34
Key Advantages - Fewer synthetic steps, leading to potentially higher overall yield and faster completion. - Avoids handling of a separate N-methylation reagent like methyl iodide.- Each step is a well-established, high-yielding transformation. - Potentially easier purification of intermediates. - More control over each individual reaction.
Potential Challenges - The four-component reaction may have lower yields and produce more byproducts compared to the stepwise approach, requiring more extensive purification. - Optimization of the multi-component reaction conditions may be required.- An additional synthetic step increases time and resource requirements. - Handling of sodium hydride and methyl iodide requires careful consideration of safety protocols. - Potential for regioselectivity issues if the imidazole were asymmetrically substituted at the 4 and 5 positions (not an issue for this target).
Starting Materials Commercially available and relatively inexpensive.Commercially available and relatively inexpensive.
Overall Yield Potentially higher due to fewer steps, but highly dependent on the efficiency of the one-pot imidazole formation.May be lower due to an additional step, but potentially more reliable and reproducible.
Scalability May be more challenging to scale up due to the complexity of the multi-component reaction.Each step is generally straightforward to scale up.

Conclusion

Both proposed routes offer viable pathways to the synthesis of 4-(1-Methyl-1H-imidazol-2-yl)piperidine.

  • Route 1 is an attractive option for its convergency and efficiency, making it well-suited for rapid analog synthesis or when minimizing the number of synthetic operations is a priority. However, it may require more optimization to achieve high yields and purity.

  • Route 2 represents a more conservative and potentially more robust approach. While it involves an additional step, the reliability of each transformation may lead to a more predictable outcome, which can be advantageous for larger-scale syntheses or when material throughput is critical.

The choice between these two routes will ultimately depend on the specific goals of the research program, available resources, and the desired scale of the synthesis. This guide provides the necessary foundational information and detailed protocols to enable an informed decision and successful execution of the synthesis of this valuable chemical entity.

References

  • BenchChem. (2025).
  • Taryba, I. V., et al. (1991). Investigations of 2-substituted imidazoles. 2. Synthesis and electrophilic substitution of 1-methyl-2-(thienyl-2)imidazole. A convenient method of methylation of 2-R-imidazoles. Chemistry of Heterocyclic Compounds.
  • Zhang, M., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules.
  • Wikipedia. (2023). Debus–Radziszewski imidazole synthesis. Wikipedia.
  • ResearchGate. (2025). A convenient synthesis of N-Boc-4-formylpiperidine.
  • BenchChem. (2025). Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis. BenchChem.
  • BenchChem. (2025).
  • Silva, V. L. M., et al. (2025).
  • Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. Organic Chemistry Portal.
  • D'Agostino, S., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules.
  • YouTube. (2025). Debus Radzisewski Imidazole Synthesis. YouTube.
  • Google Patents. (n.d.). DE2360175A1 - Opt-2-substd. imidazoles prepn - by reacting aldehydes with glyoxal and ammonia.
  • BenchChem. (2025). Application Notes and Protocols for the Oxidation of N-Boc-4-hydroxypiperidine to N. BenchChem.
  • Kappe, C. O., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. The Journal of Organic Chemistry.
  • ChemicalBook. (n.d.). Synthesis of N-Boc 4-piperidone. ChemicalBook.
  • BenchChem. (2025). Starting materials for the synthesis of 1-methylimidazole. BenchChem.
  • Sreenivasulu, N., & Reddy, K. H. (n.d.). Convenient and Improved One Pot Synthesis of Imidazole. Oriental Journal of Chemistry.
  • International Journal of Pharmaceutical Research and Analysis. (n.d.). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. ijprajournal.
  • Li, Y., et al. (2019).
  • Sigma-Aldrich. (n.d.). Dess–Martin Periodinane. Sigma-Aldrich.
  • AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon. AAPPTec.
  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Organic Chemistry Portal.
  • University of California, Irvine. (n.d.). synthesis of dess-martin-periodinane.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Wikipedia. (2023).
  • Wikipedia. (2023). Van Leusen reaction. Wikipedia.
  • ResearchGate. (n.d.). Preparation of N‐Boc‐4‐formylpiperidine 2.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • Physical Chemistry Chemical Physics. (n.d.).
  • Google Patents. (n.d.). US4074054A - Imidazoles and 2-alkyl imidazoles and method for their manufacture.
  • Wikipedia. (2023).
  • Martinez, C., et al. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry.
  • Kawasaki, I., et al. (n.d.). Synthesis and Application of Imidazole Derivatives. Introduction of Carbogenic Substituents into the 5-Position of 1-Methyl-1H-imidazole. Journal of the Pharmaceutical Society of Japan.
  • ResearchGate. (n.d.). Synthesis of 2-mercapto-N-methyl imidazole substituted benzimidazole derivatives (5a-c).
  • Chemistry Steps. (2020).
  • ResearchGate. (2016). What is the best way to synthesize 2-substituted imidazole?.
  • Organic Chemistry Portal. (n.d.).
  • Zhang, Q.-G., et al. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Rasayan Journal of Chemistry.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Organic Chemistry Portal.
  • International Journal of ChemTech Research. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Swern Oxidation of N-Cbz-piperidine-2-methanol. BenchChem.
  • Daraji, D. G., et al. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry.
  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones.
  • University of Otago. (n.d.).
  • Alfa Chemistry. (n.d.).
  • Organic Syntheses. (n.d.).
  • TCI Chemicals. (n.d.). N-Substituted Imidazoles.
  • Thieme. (n.d.). J. Podlech Although the oxidation of an alcohol to an aldehyde is a commonly employed method, a series of other compounds contai.

Sources

Comparative

A Comparative Guide to Validating Analytical Methods for 4-(1-Methyl-1H-imidazol-2-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals The robust validation of analytical methods is a cornerstone of pharmaceutical development and quality control. For a molecule such as 4-(1-Methyl-1H-imidaz...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The robust validation of analytical methods is a cornerstone of pharmaceutical development and quality control. For a molecule such as 4-(1-Methyl-1H-imidazol-2-yl)piperidine, a heterocyclic compound with potential applications in medicinal chemistry, ensuring the accuracy, precision, and reliability of its quantification is paramount. This guide provides a comparative overview of analytical methodologies for the validation of this compound, drawing upon established principles for structurally similar imidazole and piperidine derivatives.

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, including desired sensitivity, selectivity, and the nature of the sample matrix. This guide will focus on two widely applicable techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for applications requiring higher sensitivity, such as bioanalysis.

The validation of these methods is guided by the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8][9] These guidelines provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.

Comparative Performance of Analytical Methods

Validation ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.999[10]> 0.99[10][11]
Limit of Detection (LOD) 0.1 - 0.5 µg/mL[12][13]1 - 25 nM[10][11]
Limit of Quantification (LOQ) 0.4 - 1.5 µg/mL[13]1 - 50 nM[10][11]
Accuracy (% Recovery) 98 - 102%[13]80 - 120%[14]
Precision (%RSD) < 2%[5][13]< 15%[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS analysis.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is suitable for the quantification of 4-(1-Methyl-1H-imidazol-2-yl)piperidine in bulk drug substances and pharmaceutical formulations.

1. Instrumentation:

  • A standard HPLC system equipped with a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

  • Mobile Phase: A mixture of a suitable buffer (e.g., 0.025 M potassium dihydrogen phosphate, pH adjusted) and an organic modifier like methanol or acetonitrile.[12] The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.[10][12]

  • Detection Wavelength: An appropriate wavelength determined by the UV spectrum of the analyte (e.g., around 220-300 nm for imidazole-containing compounds).[10][12][15]

  • Column Temperature: Ambient or controlled (e.g., 35°C).[16]

  • Injection Volume: 10-20 µL.[15]

3. Standard and Sample Preparation:

  • Standard Solutions: Prepare a stock solution of the 4-(1-Methyl-1H-imidazol-2-yl)piperidine reference standard in the mobile phase. Serially dilute the stock solution to prepare calibration standards at a minimum of five different concentrations.

  • Sample Solutions: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.

4. Data Analysis:

  • Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from the standards of known concentrations.[17]

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This high-sensitivity and high-selectivity method is ideal for the bioanalysis of 4-(1-Methyl-1H-imidazol-2-yl)piperidine in complex matrices such as plasma.[10][18]

1. Instrumentation:

  • A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[10]

2. Chromatographic Conditions:

  • Column: A suitable C18 or HILIC column.[10]

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B).[11]

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Injection Volume: 5-10 µL.[10]

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically suitable for nitrogen-containing compounds.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[17] Precursor and product ions for 4-(1-Methyl-1H-imidazol-2-yl)piperidine would need to be determined by direct infusion of a standard solution.

4. Sample Preparation (for Plasma Samples):

  • Protein Precipitation: Add a precipitating agent, such as acetonitrile or methanol, to the plasma sample containing an internal standard.[17]

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

5. Data Analysis:

  • Quantification is based on the ratio of the analyte peak area to the internal standard peak area, plotted against a calibration curve.[17]

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_std Prepare Standard Solutions filter Filter (0.45 µm) prep_std->filter prep_sample Prepare Sample Solutions prep_sample->filter hplc HPLC System (C18 Column, UV Detector) filter->hplc Inject data_acq Data Acquisition hplc->data_acq calibration Generate Calibration Curve data_acq->calibration quantify Quantify Analyte data_acq->quantify calibration->quantify

Caption: Workflow for HPLC-UV analysis.

LCMSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_lcms LC-MS/MS Analysis cluster_analysis Data Analysis protein_precip Protein Precipitation centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS System (ESI, MRM) reconstitute->lcms Inject data_acq Data Acquisition lcms->data_acq calibration Generate Calibration Curve data_acq->calibration quantify Quantify Analyte data_acq->quantify calibration->quantify

Caption: Workflow for LC-MS/MS bioanalysis.

Causality Behind Experimental Choices and Self-Validating Systems

The choice between HPLC-UV and LC-MS/MS is driven by the analytical requirements. For routine quality control of bulk drug substance or formulated products where analyte concentrations are relatively high, HPLC-UV offers a robust, cost-effective, and reliable solution. The UV detector provides sufficient sensitivity and selectivity for this purpose.

In contrast, when analyzing samples with very low concentrations of the analyte, such as in biological matrices for pharmacokinetic studies, the superior sensitivity and selectivity of LC-MS/MS are necessary.[18] The use of MRM in tandem mass spectrometry significantly reduces matrix interference, a common challenge in bioanalysis.

A self-validating system is built into the experimental design. For instance, the use of an internal standard in the LC-MS/MS protocol compensates for variations in sample preparation and instrument response. System suitability tests, performed before each analytical run, ensure that the chromatographic system is performing adequately. These tests typically involve injecting a standard solution and evaluating parameters like peak resolution, tailing factor, and theoretical plates.

Forced Degradation Studies

To ensure the stability-indicating nature of an analytical method, forced degradation studies are essential.[19][20][21] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products. The analytical method must be able to separate the intact drug from any degradants.

Typical Stress Conditions:

  • Acid and Base Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures.[19]

  • Oxidation: Exposure to an oxidizing agent like hydrogen peroxide.[20]

  • Thermal Degradation: Heating the solid drug substance.[20]

  • Photodegradation: Exposing the drug substance to UV and visible light.[20]

The chromatograms from these stressed samples are then compared to that of an unstressed sample to demonstrate the specificity of the method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main drug peak.[22]

Structural Elucidation

While this guide focuses on quantitative analysis, structural elucidation of the parent molecule and any potential impurities or degradants is a critical aspect of drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.[23] 1H and 13C NMR spectra provide detailed information about the molecular structure.[24][25][26]

Conclusion

The validation of analytical methods for 4-(1-Methyl-1H-imidazol-2-yl)piperidine is a critical step in its development as a potential pharmaceutical compound. Both HPLC-UV and LC-MS/MS are powerful techniques that can be validated to provide accurate and reliable data. The choice of method depends on the specific analytical needs, with HPLC-UV being well-suited for quality control and LC-MS/MS being the method of choice for high-sensitivity applications. A thorough validation protocol, including forced degradation studies, is necessary to ensure the method is fit for its intended purpose and meets regulatory expectations.

References

  • ProPharma. (2024, June 25).
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
  • ResolveMass Laboratories Inc. (2025, December 26).
  • Scribd.
  • AMSbiopharma. (2025, July 22).
  • European Medicines Agency. (2022, March 31). ICH Q2(R2)
  • gmp-compliance.org.
  • U.S. Food and Drug Administration. (2020, April 21).
  • Lab Manager. (2025, October 22).
  • BenchChem.
  • BenchChem.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
  • Scholars.Direct. Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones.
  • National Center for Biotechnology Information. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • J-STAGE. GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects.
  • Scholars.Direct. Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones.
  • Acta Poloniae Pharmaceutica.
  • ResearchGate. (2025, October 15). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • BenchChem. Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • ResearchGate. Results of forced degradation studies | Download Scientific Diagram.
  • MDPI. (2025, July 10). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.
  • National Center for Biotechnology Information. Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods.
  • PubMed. (2016, November 15). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs).
  • Wiley Analytical Science. (2019, December 25).
  • MDPI. (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • BenchChem. A Comparative Guide to the Validation of Analytical Methods for 4-Methyl-2-(piperidin-2-yl)
  • Symbiosis Online Publishing.
  • ScienceDirect.
  • National Center for Biotechnology Information. (2026, January 26). Importance and Involvement of Imidazole Structure in Current and Future Therapy.
  • International Journal of Scientific Development and Research.
  • BioProcess International. (2026, March 13).
  • ChemicalBook. Piperidine(110-89-4) 1H NMR spectrum.
  • MDPI. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
  • Sigma-Aldrich. 4-((1-Methyl-1H-imidazol-2-yl)sulfonyl)piperidine.
  • Georgia State University. (2008, March 25).
  • BenchChem. 1H NMR Analysis of 1-(4-Methyl-1H-imidazol-2-yl)
  • The Royal Society of Chemistry.
  • BLDpharm. 876711-45-4|4-(1-Methyl-1H-imidazol-2-yl)piperidin-4-ol.
  • Journal of Chemical and Pharmaceutical Research.
  • PubMed. (2006, January 1). 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine Derivatives, a Novel Class of Selective Delta-Opioid Agonists.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-(1-Methyl-1H-imidazol-2-yl)piperidine

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 4-(1-Methyl-1H-imidazol-2-yl)piperidine and its salts. As a heterocyclic compound incorporating both a piperidine and an im...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 4-(1-Methyl-1H-imidazol-2-yl)piperidine and its salts. As a heterocyclic compound incorporating both a piperidine and an imidazole moiety, this substance requires careful management to ensure personnel safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.

Hazard Identification and Risk Assessment: The "Why"

Understanding the inherent chemical risks of 4-(1-Methyl-1H-imidazol-2-yl)piperidine is fundamental to appreciating the necessity of stringent disposal protocols. The hazard profile is derived from data on its hydrochloride salt and the well-documented properties of its parent structures, piperidine and imidazole.

The hydrochloride salt of this compound is classified with several key hazards.[1] It is harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[1] This classification mandates that the compound be treated as a hazardous substance from acquisition to disposal.

  • Piperidine Moiety: Piperidine itself is a corrosive, flammable, and toxic organic base.[2][3][4] It can cause severe skin burns and eye damage and is toxic if it comes into contact with skin or is inhaled.[2][3][4]

  • Imidazole Moiety: Imidazole and its derivatives are also known to be corrosive, acutely toxic, and are sometimes classified as potential reproductive toxins.[5][6][7]

Consequently, 4-(1-Methyl-1H-imidazol-2-yl)piperidine must be managed as regulated hazardous waste .[5][8][9] Under no circumstances should it be disposed of via standard laboratory drains or in municipal solid waste.[5]

Table 1: GHS Hazard Classification Summary for 4-(1-Methyl-1H-imidazol-2-yl)piperidine Hydrochloride

Hazard ClassHazard StatementGHS PictogramSource
Acute Toxicity (Oral)H302: Harmful if swallowedGHS07 (Exclamation Mark)[1]
Acute Toxicity (Inhalation)H332: Harmful if inhaledGHS07 (Exclamation Mark)[1]
Skin Corrosion/IrritationH315: Causes skin irritationGHS07 (Exclamation Mark)[1]
Serious Eye Damage/IrritationH319: Causes serious eye irritationGHS07 (Exclamation Mark)[1]
STOT - Single ExposureH335: May cause respiratory irritationGHS07 (Exclamation Mark)[1]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal preparation, all personnel must be equipped with appropriate PPE. This is a non-negotiable standard for minimizing exposure risk.

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[10]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential.[9] Always inspect gloves for integrity before use and dispose of them as contaminated waste after handling the chemical.[10]

  • Body Protection: A flame-retardant laboratory coat and closed-toe shoes are required.[10]

  • Respiratory Protection: All handling of this compound, especially its solid forms which can generate dust, must be conducted within a certified chemical fume hood to prevent inhalation.[1][10]

Step-by-Step Waste Disposal Protocol

The guiding principle for the disposal of 4-(1-Methyl-1H-imidazol-2-yl)piperidine is that it must be collected for destruction by a licensed professional waste disposal service.[9][11] The most common and effective method is high-temperature incineration in a facility equipped with an afterburner and flue gas scrubber to neutralize hazardous combustion byproducts.[1][11]

Step 1: Waste Segregation and Collection Collect all waste streams containing 4-(1-Methyl-1H-imidazol-2-yl)piperidine into a designated hazardous waste container.[9] This includes:

  • Unused or expired product.

  • Contaminated labware (e.g., pipette tips, vials, weighing boats).

  • Contaminated PPE (gloves, disposable sleeves).

  • Spill cleanup materials.

Step 2: Containerization and Labeling

  • Container Selection: Use a robust, leak-proof container made of a compatible material (e.g., high-density polyethylene). Ensure the container can be securely sealed.[10]

  • Labeling: The container must be clearly and accurately labeled.[9] The label should include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "4-(1-Methyl-1H-imidazol-2-yl)piperidine "

    • Associated hazards (e.g., "Toxic," "Irritant")

    • The date of waste accumulation.

Step 3: Temporary On-Site Storage Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area while awaiting pickup.[5][9] This area must be:

  • Cool and dry.[6]

  • Away from incompatible materials, particularly strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][12][13]

  • Clearly marked as a hazardous waste storage area.

Step 4: Final Disposal Arrange for a licensed environmental waste management contractor to collect the waste.[9] Provide them with the Safety Data Sheet (SDS) and a full inventory of the container's contents. Never attempt to neutralize or treat this chemical waste in the laboratory.[10]

Spill Management Protocol

In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.

  • Secure the Area: Immediately alert personnel in the vicinity. Restrict access to the spill area and ensure it is well-ventilated, preferably within a fume hood.[9]

  • Don Appropriate PPE: Before addressing the spill, equip yourself with the full PPE as described in Section 2.[9][10]

  • Contain and Clean the Spill:

    • For Solid Spills (e.g., hydrochloride salt): Carefully sweep or shovel the material into the designated hazardous waste container.[1] Use methods that minimize dust generation.[1]

    • For Liquid Spills (if dissolved in a solvent): Cover and absorb the spill with a non-combustible, inert material such as sand, vermiculite, or a chemical absorbent pad.[8][9][10] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Cleanup Materials: Once the material is absorbed, carefully scoop the absorbent mixture into the hazardous waste container.[9]

  • Decontaminate the Area: Clean the spill surface with soap and water, collecting all cleaning materials (wipes, etc.) as hazardous waste.[9]

  • Prevent Environmental Release: Never wash a spill down the drain or allow it to enter any waterway.[2]

Disposal Workflow Visualization

The following diagram outlines the decision-making and operational workflow for the proper disposal of 4-(1-Methyl-1H-imidazol-2-yl)piperidine.

G cluster_prep Preparation & Handling cluster_procedure Disposal Procedure cluster_spill Spill Response cluster_final Final Disposition Start Waste Generation (Unused chemical, contaminated labware, PPE) PPE Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) Start->PPE Spill Spill Occurs Start->Spill Segregate Segregate into Compatible Hazardous Waste Container PPE->Segregate Absorb Absorb/Sweep with Inert Material PPE->Absorb Label Label Container Correctly ('Hazardous Waste', Chemical Name, Date) Segregate->Label Store Store Sealed Container in Secure, Ventilated Accumulation Area Label->Store Contractor Arrange Pickup with Licensed Hazardous Waste Contractor Store->Contractor Secure Secure & Ventilate Area Spill->Secure Secure->PPE Absorb->Segregate End Waste Collected for High-Temperature Incineration Contractor->End

Caption: Disposal workflow for 4-(1-Methyl-1H-imidazol-2-yl)piperidine.

By adhering to these scientifically grounded procedures, laboratory professionals can ensure the safe and compliant disposal of 4-(1-Methyl-1H-imidazol-2-yl)piperidine, protecting themselves, their colleagues, and the environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines as the primary authority.

References

  • Safety Data Sheet: Piperidine . Carl ROTH. [Link]

  • Safety Data Sheet: Piperidine . Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet PIPERIDINE . ChemSupply Australia. [Link]

  • Piperidine Safety Data Sheet . Penta Chemicals. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.